molecular formula C26H26O12 B15612345 Macranthoin G

Macranthoin G

Número de catálogo: B15612345
Peso molecular: 530.5 g/mol
Clave InChI: VEBNYMXKXIIGFX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Macranthoin G has been reported in Artemisia annua and Artemisia with data available.
has neuroprotective activity;  isolated from Eucommia ulmoides;  structure in first source

Propiedades

Fórmula molecular

C26H26O12

Peso molecular

530.5 g/mol

Nombre IUPAC

methyl 3,5-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4-dihydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C26H26O12/c1-36-25(34)26(35)12-20(37-22(31)8-4-14-2-6-16(27)18(29)10-14)24(33)21(13-26)38-23(32)9-5-15-3-7-17(28)19(30)11-15/h2-11,20-21,24,27-30,33,35H,12-13H2,1H3

Clave InChI

VEBNYMXKXIIGFX-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

Macranthoin G: A Technical Whitepaper on its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macranthoin G, a bioactive natural product isolated from Launaea nudicaulis, has demonstrated significant potential as an anti-infective and anti-inflammatory agent. This document provides a comprehensive overview of the available scientific data on this compound, including its discovery, chemical properties, and reported biological activities. Due to the limited public availability of the full-text primary research article, this guide synthesizes information from abstracts and related phytochemical literature to present a technical summary. While detailed experimental protocols for its specific isolation and the full elucidation of its signaling pathways are not available in the public domain, this paper outlines generalized methodologies typically employed in such research and presents the known quantitative data.

Introduction and Discovery

This compound is a phenolic compound identified from the plant Launaea nudicaulis, a member of the Asteraceae family.[1][2] Plants of the Launaea genus have a history of use in traditional medicine for treating a variety of ailments, including infections and inflammatory conditions.[1][3] The discovery of this compound is part of ongoing research into the bioactive constituents of medicinal plants. The key scientific publication that appears to detail the discovery and specific bioactivities of this compound is titled, "Unveiling the role of this compound in the traditional anti-infective properties of Launaea nudicaulis".[1]

Chemical Properties of this compound

Based on available chemical data, the properties of this compound are summarized below.[4]

PropertyData
Molecular Formula C₂₆H₂₆O₁₂
Molecular Weight 530.5 g/mol
IUPAC Name methyl 3,5-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4-dihydroxycyclohexane-1-carboxylate

Isolation of this compound

While the specific, detailed protocol for the isolation of this compound from Launaea nudicaulis is not publicly available, a general methodology for the isolation of glycosides and other phenolic compounds from plant material can be described. This typically involves solvent extraction, fractionation, and chromatographic separation.

General Experimental Protocol for Isolation
  • Plant Material Collection and Preparation: The aerial parts of Launaea nudicaulis are collected, identified, and dried. The dried plant material is then ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is subjected to solvent extraction, often using methanol (B129727) or ethanol, through methods like maceration or Soxhlet extraction.[5][6]

  • Fractionation: The crude extract is then suspended in water and partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatographic Separation: The fractions are then subjected to various chromatographic techniques to isolate individual compounds. This may include:

    • Column Chromatography: Using stationary phases like silica (B1680970) gel or Sephadex.[7]

    • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC, is often used for the final purification of compounds.[5]

  • Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]

Biological Activity of this compound

This compound has been reported to possess both antibacterial and anti-inflammatory properties.

Antibacterial Activity

This compound has shown activity against various bacterial isolates. The available quantitative data on its antibacterial efficacy is summarized below.

Activity AssessedOrganism(s)Results
Minimum Inhibitory Concentration (MIC) Bacterial Isolates16–128 µg/mL
Biofilm Formation Inhibition Biofilm-forming bacterial isolatesReduction from 84.21% to 42.1%
Quorum Sensing Gene Downregulation Not specifiedDownregulation of luxS, mrkA, wzm, and wbbm genes

Data sourced from the abstract of "Unveiling the role of this compound in the traditional anti-infective properties of Launaea nudicaulis"[1]*

Anti-inflammatory Activity

The aqueous extract of Launaea nudicaulis has demonstrated significant anti-inflammatory effects in animal models.[2][8] It is plausible that this compound contributes to these effects. The extract has been shown to inhibit paw edema induced by various inflammatory agents.[2][8]

Experimental Protocols for Biological Activity Assessment

The following are generalized protocols for the types of experiments likely used to determine the biological activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is often determined using the broth microdilution method.

  • A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate with a suitable broth medium.

  • Each well is inoculated with a standardized suspension of the test bacteria.

  • Positive (broth with bacteria) and negative (broth only) controls are included.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity (In Vivo)

The carrageenan-induced paw edema model in rats is a standard method for screening anti-inflammatory drugs.

  • Rats are divided into control and treatment groups.

  • The treatment groups are orally administered with different doses of the test compound (e.g., this compound or Launaea nudicaulis extract). The control group receives the vehicle.

  • After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce inflammation.

  • The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated for the treated groups relative to the control group.

Visualizations

Logical Relationship of this compound Research

Macranthoin_G_Research A Traditional Medicine: Use of Launaea nudicaulis for infections and inflammation B Phytochemical Investigation of Launaea nudicaulis A->B C Discovery of this compound B->C D Isolation and Purification C->D F Biological Activity Screening C->F E Structure Elucidation (NMR, MS) D->E G Antibacterial Activity (MIC, Anti-biofilm) F->G H Anti-inflammatory Activity F->H I Mechanism of Action Studies G->I H->I J Downregulation of Quorum Sensing Genes I->J K Inhibition of Inflammatory Mediators I->K

Caption: Logical workflow of this compound research.

Hypothetical Experimental Workflow for Isolation

Isolation_Workflow Start Dried, powdered Launaea nudicaulis Extraction Methanol Extraction Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Partitioning Solvent-Solvent Partitioning Crude_Extract->Partitioning Fractions Hexane, Chloroform, Ethyl Acetate, Butanol Fractions Partitioning->Fractions Column_Chrom Column Chromatography (Silica Gel) Fractions->Column_Chrom e.g., Ethyl Acetate Fraction Sub_Fractions Sub-fractions Column_Chrom->Sub_Fractions HPLC Preparative HPLC Sub_Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: Hypothetical workflow for this compound isolation.

Conclusion

This compound, a natural product from Launaea nudicaulis, presents a promising scaffold for the development of new anti-infective and anti-inflammatory drugs. The preliminary data on its antibacterial and anti-biofilm activities are encouraging. Further research, including the full publication of its discovery and detailed mechanistic studies, is warranted to fully elucidate its therapeutic potential. Access to the primary literature is crucial for the scientific community to build upon these initial findings.

References

Macranthoin G: A Technical Guide to Its Natural Sources and Abundance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural sources and abundance of Macranthoin G, a phenolic compound with potential therapeutic applications. This document details the known plant sources, available data on its prevalence, and methodologies for its isolation and quantification.

Natural Sources of this compound

This compound has been identified as a constituent of the plant species Launaea nudicaulis, a member of the Asteraceae family. This plant is found in various regions and has been traditionally used in folk medicine. While Launaea nudicaulis is the primary documented source of this compound, further research may reveal its presence in other species within the Launaea genus or related plant families.

Abundance of this compound

Currently, there is a notable lack of specific quantitative data in publicly available scientific literature regarding the precise abundance or yield of this compound from Launaea nudicaulis. However, studies on the phytochemical composition of Launaea nudicaulis have quantified the total phenolic content and identified other related compounds, which provides an indirect indication of the presence of phenolic constituents like this compound.

Table 1: Phytochemical Composition of Launaea nudicaulis

Plant PartCompound ClassMethod of AnalysisAbundance/YieldReference
Aerial PartsTotal Phenolic ContentFolin-Ciocalteu methodNot explicitly quantified in reviewed sourcesGeneral phytochemical screening
LeavesCatecholHPLC15.41 µg/mL in extract[1]
LeavesSyringic acidHPLC13.25 µg/mL in extract[1]

Note: The data presented for catechol and syringic acid are from an analysis of a Launaea nudicaulis leaf extract and are provided as a reference for the presence of phenolic compounds in this plant. Specific abundance data for this compound is not available in the reviewed literature.

Experimental Protocols

The following is a representative experimental protocol for the isolation and quantification of this compound from Launaea nudicaulis, based on general methods for phenolic compound extraction and purification, and incorporating specific details mentioned in the available literature.

Plant Material Collection and Preparation
  • Collection: Collect fresh aerial parts of Launaea nudicaulis.

  • Drying: Air-dry the plant material in the shade at room temperature until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder.

Extraction of this compound
  • Solvent Extraction: Macerate the powdered plant material with methanol (B129727) (or an appropriate solvent mixture such as methanol/water) at room temperature for 24-48 hours with occasional agitation.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

Isolation of this compound by Column Chromatography
  • Column Preparation: Pack a glass column with silica (B1680970) gel (or a suitable stationary phase) slurried in a non-polar solvent (e.g., n-hexane).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the prepared column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., n-hexane -> ethyl acetate (B1210297) -> methanol).

  • Fraction Collection: Collect the eluate in fractions of a defined volume.

  • Thin-Layer Chromatography (TLC) Analysis: Monitor the collected fractions by TLC using an appropriate solvent system to identify fractions containing this compound. Visualize the spots under UV light or by using a suitable staining reagent.

  • Pooling and Concentration: Pool the fractions containing the compound of interest and concentrate them to dryness.

Purification by High-Performance Liquid Chromatography (HPLC)
  • HPLC System: Utilize a preparative or semi-preparative HPLC system.

  • Column: Employ a reversed-phase C18 column (e.g., Hypersil BDS C18).

  • Mobile Phase: Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water (both containing a small percentage of formic acid to improve peak shape).

  • Detection: Use a Photodiode Array (PDA) detector to monitor the elution profile at a wavelength suitable for phenolic compounds (e.g., 280 nm or 320 nm).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Confirmation: Assess the purity of the isolated compound by analytical HPLC and confirm its structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Quantification of this compound by HPLC-UV
  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

  • Calibration Curve: Inject the standard solutions into an analytical HPLC system and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Prepare an extract of the plant material of a known weight, filter it, and inject a known volume into the HPLC system under the same conditions used for the standards.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. Express the abundance as mg/g of the dry weight of the plant material.

Visualizations

The following diagrams illustrate the generalized workflows for the isolation and quantification of this compound.

experimental_workflow cluster_extraction Extraction cluster_isolation Isolation cluster_purification_quantification Purification & Quantification plant_material Dried & Powdered Launaea nudicaulis maceration Maceration (Methanol) plant_material->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography hplc_quantification Analytical HPLC-UV crude_extract->hplc_quantification fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling hplc_purification Preparative HPLC pooling->hplc_purification pure_macranthoin_g Pure this compound hplc_purification->pure_macranthoin_g pure_macranthoin_g->hplc_quantification abundance_data Abundance Data hplc_quantification->abundance_data

Caption: Generalized workflow for the extraction, isolation, and purification of this compound.

Signaling Pathways

Based on the comprehensive literature search conducted, there is currently no available information detailing any signaling pathways in which this compound is involved. Further research is required to elucidate its mechanism of action and potential molecular targets.

Conclusion

This compound has been identified in Launaea nudicaulis, but specific data on its abundance remains to be determined. The provided experimental protocols offer a general framework for its isolation and quantification, which can be optimized for specific research needs. The lack of information on its biological signaling pathways highlights a significant area for future investigation, which will be crucial for understanding its therapeutic potential and advancing its development as a potential drug candidate.

References

The Biosynthesis of Macranthoin G: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macranthoin G, a caffeoylquinic acid derivative with noteworthy anti-infective properties, is a natural product of significant interest. Its biosynthesis is intricately linked to fundamental pathways in plant metabolism. This technical guide delineates the biosynthetic route to this compound, commencing from primary metabolites. The pathway proceeds through the shikimate and phenylpropanoid pathways to generate the core precursors: quinic acid and caffeic acid. The pivotal step in the formation of this compound involves the sequential esterification of the quinic acid core with two molecules of caffeoyl-CoA, a reaction catalyzed by specific acyltransferases. This document provides a comprehensive overview of the enzymatic steps, relevant quantitative data from analogous pathways, and detailed experimental protocols for the characterization of key enzymes. Diagrams of the biosynthetic pathways and experimental workflows are presented to facilitate a deeper understanding of this complex process.

Introduction

This compound, identified as methyl 3,5-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4-dihydroxycyclohexane-1-carboxylate, is a specialized metabolite found in the plant Launaea nudicaulis. Its structure, comprising a quinic acid core esterified with two caffeic acid moieties, points to a biosynthetic origin rooted in the shikimate and phenylpropanoid pathways. Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for the discovery of novel enzymatic tools for synthetic biology.

The Biosynthetic Pathway to this compound Precursors

The biosynthesis of this compound is a multi-step process that begins with primary metabolites from glycolysis and the pentose (B10789219) phosphate (B84403) pathway.

The Shikimate Pathway: Synthesis of Chorismate

The shikimate pathway is the central route to the biosynthesis of aromatic amino acids and other aromatic compounds in plants and microorganisms.[1] It starts with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose phosphate pathway) and proceeds through seven enzymatic steps to yield chorismate.[1]

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DAHP synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-phosphate Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase

Figure 1: The Shikimate Pathway leading to Chorismate.
Synthesis of Quinic Acid

Quinic acid, the central scaffold of this compound, is derived from an intermediate of the shikimate pathway, 3-dehydroquinate. The conversion is catalyzed by quinate dehydrogenase.

The Phenylpropanoid Pathway: Synthesis of Caffeoyl-CoA

The phenylpropanoid pathway is responsible for the synthesis of a vast array of plant secondary metabolites.[2] It begins with the amino acid phenylalanine, a product derived from chorismate. A series of enzymatic reactions convert phenylalanine to p-coumaroyl-CoA, a key intermediate.[2] This is then hydroxylated to produce caffeoyl-CoA.[3]

Phenylpropanoid_Pathway Chorismate Chorismate Phenylalanine Phenylalanine Chorismate->Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL p_Coumaroyl_shikimate p-Coumaroyl shikimate/quinate p_Coumaroyl_CoA->p_Coumaroyl_shikimate HCT/HQT Caffeoyl_shikimate Caffeoyl shikimate/quinate p_Coumaroyl_shikimate->Caffeoyl_shikimate C3'H Caffeic_acid Caffeic acid Caffeoyl_shikimate->Caffeic_acid Caffeoyl_CoA Caffeoyl-CoA Caffeic_acid->Caffeoyl_CoA 4CL

Figure 2: The Phenylpropanoid Pathway to Caffeoyl-CoA.

Final Assembly of this compound

The final and defining steps in the biosynthesis of this compound involve the esterification of the quinic acid backbone with two molecules of caffeoyl-CoA. This reaction is catalyzed by a class of enzymes known as acyltransferases, specifically hydroxycinnamoyl-CoA:quinate hydroxycinnamoyltransferases (HQTs).[4] While the specific HQTs from Launaea nudicaulis have not yet been characterized, the well-studied biosynthesis of chlorogenic acid (5-O-caffeoylquinic acid) provides a robust model for this transformation.[5][6] The formation of this compound likely proceeds through a sequential acylation of the quinic acid core.

Macranthoin_G_Biosynthesis Quinic_acid Quinic acid Mono_caffeoylquinic_acid Mono-caffeoylquinic acid Quinic_acid->Mono_caffeoylquinic_acid HQT Caffeoyl_CoA1 Caffeoyl-CoA Caffeoyl_CoA1->Mono_caffeoylquinic_acid Macranthoin_G This compound Mono_caffeoylquinic_acid->Macranthoin_G HQT-like acyltransferase Caffeoyl_CoA2 Caffeoyl-CoA Caffeoyl_CoA2->Macranthoin_G

Figure 3: Proposed Final Steps in this compound Biosynthesis.

Quantitative Data

Quantitative data for the specific enzymes involved in this compound biosynthesis in Launaea nudicaulis is not yet available. However, kinetic parameters of homologous HQT enzymes from other plant species provide valuable comparative insights.

Table 1: Kinetic Parameters of Selected Hydroxycinnamoyl-CoA:quinate Hydroxycinnamoyltransferases (HQTs)

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)
Coffea canephoraCaffeoyl-CoA15.3 ± 1.50.28 ± 0.010.018
Coffea canephoraQuinic acid134 ± 140.28 ± 0.010.002
Nicotiana tabacump-Coumaroyl-CoA5.0 ± 0.5--
Nicotiana tabacumQuinic acid60 ± 10--

Data compiled from related studies on chlorogenic acid biosynthesis. The specific activity for the di-acylation step to form this compound is expected to differ.

Experimental Protocols

The characterization of the acyltransferases responsible for this compound biosynthesis is a key research objective. The following is a generalized protocol for the expression and assay of a candidate HQT enzyme.

Heterologous Expression of a Candidate HQT Gene

HQT_Expression_Workflow cluster_0 Gene Cloning cluster_1 Protein Expression and Purification RNA_extraction RNA extraction from Launaea nudicaulis cDNA_synthesis cDNA synthesis RNA_extraction->cDNA_synthesis PCR_amplification PCR amplification of candidate HQT gene cDNA_synthesis->PCR_amplification Ligation Ligation into expression vector PCR_amplification->Ligation Transformation Transformation into E. coli Ligation->Transformation Culture_growth Culture growth and protein expression induction Transformation->Culture_growth Cell_lysis Cell lysis Culture_growth->Cell_lysis Purification Purification by chromatography Cell_lysis->Purification

Figure 4: Workflow for Heterologous Expression of a Candidate HQT.
Enzyme Activity Assay

Objective: To determine the ability of the purified recombinant HQT to synthesize mono- and di-caffeoylquinic acids.

Materials:

  • Purified recombinant HQT enzyme

  • Quinic acid

  • Caffeoyl-CoA

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, quinic acid, and caffeoyl-CoA.

  • Initiate the reaction by adding the purified HQT enzyme.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by adding an equal volume of methanol (B129727) or by acidification.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to identify and quantify the reaction products (mono-caffeoylquinic acid and this compound) by comparing their retention times and UV spectra with authentic standards.

Quantitative Analysis:

  • Determine the initial reaction velocity at varying substrate concentrations to calculate Km and Vmax values.

  • Use a standard curve of the authentic compounds to quantify the amount of product formed.

Conclusion

The biosynthesis of this compound is a fascinating example of how plants utilize fundamental metabolic pathways to create complex and biologically active molecules. While the general route from primary metabolites to the immediate precursors is well-established, the specific enzymes responsible for the final di-acylation of quinic acid in Launaea nudicaulis remain to be elucidated. The information and protocols provided in this guide offer a solid foundation for future research aimed at fully characterizing this important biosynthetic pathway. Such research will not only enhance our understanding of plant secondary metabolism but also open avenues for the sustainable production of this compound and related compounds for pharmaceutical applications.

References

Spectral Analysis of Macranthoin G: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Macranthoin G is a natural product of significant interest within the scientific community. Understanding its precise chemical structure and stereochemistry is paramount for elucidating its biological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of the spectral analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information presented herein is intended to serve as a detailed resource for researchers actively engaged in the study of this and similar natural products.

Due to the limited availability of publicly accessible, raw spectral data for this compound, this guide synthesizes established methodologies and interprets expected spectral characteristics based on its known chemical structure. The experimental protocols provided are based on standard practices for the analysis of flavonoids and other complex natural products.

Chemical Structure of this compound

The foundational step in any spectral analysis is the examination of the compound's known chemical structure. This compound possesses a complex molecular architecture, which gives rise to a unique spectral fingerprint.

G cluster_macranthoin_g This compound Structure C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C5->C7 C6->C1 O1 O C6->O1 O2 O C7->O2 C8 C8 C7->C8 C9 C9 C8->C9 C10 C10 C9->C10 C11 C11 C10->C11 O3 OH C10->O3 C12 C12 C11->C12 O4 OH C11->O4 C12->C8

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules.[1] For a molecule with the complexity of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the solvent peak.[2]

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.[3]

    • ¹³C NMR: Acquire the carbon NMR spectrum to identify the chemical shifts of all carbon atoms in the molecule.[4]

    • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): Identify proton-proton spin coupling networks within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and functional groups.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

Data Presentation: Expected NMR Data

While specific experimental data for this compound is not available, the following tables outline the expected chemical shifts for the different nuclei based on its structure.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H6.0 - 8.0d, dd, s2.0 - 9.0
Olefinic-H5.0 - 6.5d, t7.0 - 10.0
Methine-H (on sugar moiety)3.5 - 5.5m-
Methylene-H2.5 - 4.0m-
Hydroxyl-H8.0 - 13.0br s-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)160 - 180
Aromatic/Olefinic (C=C)100 - 160
Oxygenated C (C-O)60 - 90
Aliphatic C20 - 50

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information through fragmentation analysis.[5]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate intact molecular ions.

  • Mass Analysis:

    • High-Resolution Mass Spectrometry (HRMS): Obtain the accurate mass of the molecular ion to determine the elemental composition.

    • Tandem Mass Spectrometry (MS/MS): Induce fragmentation of the molecular ion to obtain structural information about the different subunits of the molecule.

Data Presentation: Expected MS Data

Table 3: Expected Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[M+H]⁺[Calculated MW + 1.0078]Protonated molecular ion
[M+Na]⁺[Calculated MW + 22.9898]Sodiated molecular ion
[M-H]⁻[Calculated MW - 1.0078]Deprotonated molecular ion
Fragment IonsVariousResulting from cleavage of glycosidic bonds and other labile linkages

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[6]

Experimental Protocol: Infrared Spectroscopy
  • Sample Preparation: The sample can be prepared as a KBr pellet, a thin film, or in a suitable solvent. For solid samples, the Attenuated Total Reflectance (ATR) technique is often employed.

  • Data Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000 - 400 cm⁻¹).

Data Presentation: Expected IR Data

Table 4: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3500 - 3200Broad, StrongO-H stretching (hydroxyl groups)
3100 - 3000MediumC-H stretching (aromatic/olefinic)
2950 - 2850MediumC-H stretching (aliphatic)
1750 - 1650StrongC=O stretching (carbonyl groups)
1650 - 1550Medium-StrongC=C stretching (aromatic/olefinic)
1200 - 1000StrongC-O stretching (ethers, esters, alcohols)

Experimental Workflow and Data Integration

The structural elucidation of this compound is a multi-step process that involves the integration of data from various spectroscopic techniques.

G cluster_workflow Spectral Analysis Workflow for this compound cluster_ms MS Analysis cluster_nmr NMR Analysis cluster_ir IR Analysis A Isolation & Purification B Mass Spectrometry (MS) A->B C NMR Spectroscopy A->C D Infrared (IR) Spectroscopy A->D E Data Integration B->E B1 Molecular Formula B->B1 B2 Fragmentation Pattern B->B2 C->E C1 1D (1H, 13C, DEPT) C->C1 C2 2D (COSY, HSQC, HMBC, NOESY) C->C2 D->E D1 Functional Group ID D->D1 F Structure Elucidation E->F

Caption: Workflow for the spectral analysis of this compound.

The process begins with the isolation and purification of the compound. Subsequently, MS, NMR, and IR data are acquired. The molecular formula from HRMS provides a crucial starting point. IR spectroscopy identifies the key functional groups. The detailed connectivity and stereochemistry are then pieced together using a comprehensive analysis of 1D and 2D NMR data. The fragmentation pattern from MS/MS can corroborate the structural features determined by NMR. Finally, the integration of all spectral data leads to the unambiguous elucidation of the this compound structure.

Conclusion

The spectral analysis of this compound requires a synergistic application of modern spectroscopic techniques. While the specific data for this compound remains elusive in the public domain, this guide provides a robust framework for its analysis based on established principles and protocols. The detailed methodologies and expected data tables serve as a valuable reference for researchers in natural product chemistry and drug discovery, facilitating the structural characterization of this compound and other related complex molecules.

References

Macranthoin G: A Technical Guide to its Mechanism of Action in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes the currently available scientific literature on the mechanism of action of Macranthoin G. The quantitative data and detailed experimental protocols are based on published abstracts and established methodologies, as the full text of the primary study was not accessible.

Executive Summary

This compound (MCG), a natural compound derived from Eucommia ulmoides, has demonstrated significant neuroprotective properties in preclinical models. Its primary mechanism of action involves the potent mitigation of oxidative stress-induced apoptosis in neuronal cells. This is achieved through a dual approach: direct antioxidant effects and the modulation of key inflammatory and cell survival signaling pathways. Specifically, this compound has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, positioning it as a promising therapeutic candidate for neurodegenerative diseases driven by oxidative damage.

Core Mechanism: Neuroprotection Against Oxidative Stress

The principal therapeutic activity of this compound identified to date is its ability to protect neuronal cells from damage induced by oxidative stress. In vitro studies using rat pheochromocytoma (PC12) cells exposed to hydrogen peroxide (H₂O₂), a potent ROS generator, have been pivotal in elucidating this mechanism[1][2].

The core effects of this compound can be categorized into two main areas:

  • Direct Antioxidant and Anti-apoptotic Activity: this compound directly counteracts the cellular damage caused by reactive oxygen species.

  • Modulation of Intracellular Signaling Pathways: It suppresses pro-inflammatory and pro-apoptotic signaling cascades.

The overall proposed mechanism is visualized below.

cluster_result Outcome H2O2 Oxidative Stress (e.g., H₂O₂) ROS ↑ Intracellular ROS ↑ Lipid Peroxidation (MDA) H2O2->ROS induces MAPK MAPK Pathway Activation (↑ p-p38, ↑ p-ERK) H2O2->MAPK activates NFkB NF-κB Pathway Activation (↑ p-IκBα) H2O2->NFkB activates Mito Mitochondrial Dysfunction (↓ MMP) ROS->Mito causes Casp3 ↑ Caspase-3 Activation Mito->Casp3 Survival ↑ Cell Viability & Survival Apoptosis Apoptosis & Cell Death Casp3->Apoptosis MAPK->Apoptosis promotes NFkB->Apoptosis promotes MCG This compound MCG->ROS inhibits MCG->MAPK inhibits MCG->NFkB inhibits Antioxidant ↑ Antioxidant Defenses (SOD, CAT, GSH-Px, GSH) MCG->Antioxidant enhances Antioxidant->ROS

Caption: High-level overview of this compound's neuroprotective mechanism. (Max-width: 760px)

Data Presentation: Summary of Effects

The following tables summarize the qualitative and quantitative effects of this compound (MCG) treatment on PC12 cells under oxidative stress, as reported in the literature[1][2].

Table 1: Effects on Cellular Viability and Apoptosis
ParameterEffect of H₂O₂ AloneEffect of MCG + H₂O₂Method of Measurement
Cell ViabilityDecreasedSignificantly IncreasedMTT Assay
ApoptosisIncreasedDecreasedFlow Cytometry (Annexin V/PI)
Mitochondrial Membrane Potential (MMP)Decreased (Depolarization)StabilizedFluorescent Probes (e.g., JC-1)
Caspase-3 ActivationIncreasedDecreasedColorimetric/Fluorometric Assay
Table 2: Effects on Markers of Oxidative Stress
ParameterEffect of H₂O₂ AloneEffect of MCG + H₂O₂Method of Measurement
Intracellular ROSIncreasedDecreasedDCFH-DA Assay
Malondialdehyde (MDA) ContentIncreasedDecreasedThiobarbituric Acid Reactive Substances (TBARS) Assay
Intracellular Glutathione (GSH)DecreasedIncreasedGSH Assay Kit
Superoxide Dismutase (SOD) ActivityDecreasedEnhancedSOD Assay Kit
Catalase (CAT) ActivityDecreasedEnhancedCAT Assay Kit
Glutathione Peroxidase (GSH-Px) ActivityDecreasedEnhancedGSH-Px Assay Kit

Molecular Signaling Pathways

This compound exerts its neuroprotective effects by intervening in critical signaling pathways that regulate inflammation, survival, and apoptosis.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a cornerstone of the inflammatory response and is activated by oxidative stress. Its activation typically leads to the transcription of pro-inflammatory and pro-apoptotic genes. This compound treatment minimized cell injury by down-regulating the NF-κB pathway[1][2]. This is achieved by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. By keeping IκBα active, NF-κB (p65/p50 dimer) is sequestered in the cytoplasm and cannot translocate to the nucleus to initiate gene transcription.

cluster_cytoplasm Cytoplasm H2O2 Oxidative Stress (H₂O₂) IKK IKK Complex H2O2->IKK IkBa IκBα IKK->IkBa phosphorylates IkBa_p p-IκBα (Inactive) Proteasome Proteasomal Degradation IkBa_p->Proteasome NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to Transcription Gene Transcription (Inflammation, Apoptosis) Nucleus->Transcription initiates MCG This compound MCG->IKK Inhibits (prevents phosphorylation) NFkB_bound IκBα - (p65/p50) (Inactive Complex) NFkB_bound->NFkB_p65_p50 releases NFkB_bound->IkBa releases

Caption: Inhibition of the canonical NF-κB pathway by this compound. (Max-width: 760px)
Down-regulation of the MAPK Pathway

The MAPK family of kinases, including p38 and Extracellular signal-Regulated Kinase (ERK), are crucial mediators of cellular responses to external stressors. Under conditions of oxidative stress, their sustained activation can promote apoptosis. This compound treatment was found to down-regulate the phosphorylation of both p38 and ERK, thereby suppressing this pro-apoptotic signaling[1][2].

H2O2 Oxidative Stress (H₂O₂) Upstream Upstream Kinases (e.g., MEKK, MKKs) H2O2->Upstream activates p38 p38 Upstream->p38 phosphorylates ERK ERK Upstream->ERK phosphorylates p_p38 p-p38 (Active) p_ERK p-ERK (Active) Downstream Downstream Effectors p_p38->Downstream p_ERK->Downstream Apoptosis Apoptosis Downstream->Apoptosis MCG This compound MCG->Upstream Inhibits (prevents phosphorylation)

Caption: Down-regulation of MAPK (p38/ERK) signaling by this compound. (Max-width: 760px)

Experimental Protocols

The following sections describe the general methodologies for the key experiments used to determine the mechanism of action of this compound.

General Experimental Workflow

The in vitro model involved pretreating neuronal cells with this compound before exposing them to an oxidative insult, followed by a battery of assays to measure cell health, oxidative stress, and protein signaling.

Step1 Step 1: Cell Culture (PC12 Cells) Step2 Step 2: Pre-treatment (Incubate with this compound) Step1->Step2 Step3 Step 3: Oxidative Insult (Expose to H₂O₂) Step2->Step3 Step4 Step 4: Incubation Step3->Step4 Step5 Step 5: Endpoint Analysis Step4->Step5 Assay1 Cell Viability & Apoptosis (MTT, Flow Cytometry) Step5->Assay1 Assay2 Oxidative Stress Markers (ROS, MDA, GSH Assays) Step5->Assay2 Assay3 Protein Analysis (Western Blot for p-p38, p-ERK, p-IκBα) Step5->Assay3

References

The Biological Activity of Macranthoin G: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macranthoin G, a natural compound, has demonstrated a range of significant biological activities, positioning it as a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its neuroprotective, anti-inflammatory, and antibacterial properties. The information presented herein is a synthesis of preclinical research, detailing the compound's mechanisms of action, relevant signaling pathways, and quantitative efficacy data. This document is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this compound.

Core Biological Activities of this compound

This compound has been shown to exert significant effects across multiple biological domains. The primary activities identified in preclinical studies are its neuroprotective, anti-inflammatory, and antibacterial effects.

Neuroprotective Activity

This compound has demonstrated notable neuroprotective properties, particularly against oxidative stress-induced neuronal cell death. In studies utilizing a hydrogen peroxide (H₂O₂)-induced apoptosis model in rat pheochromocytoma (PC12) cells, this compound pretreatment was found to significantly enhance cell viability.[1] The underlying mechanism of this protection involves the modulation of key signaling pathways and the enhancement of the cellular antioxidant defense system.[1]

Anti-inflammatory and Analgesic Activity

The compound exhibits potent anti-inflammatory and analgesic effects. In animal models, this compound has been shown to significantly reduce inflammation and pain responses. Specifically, it has demonstrated a remarkable ability to inhibit abdominal writhing induced by acetic acid and to reduce paw edema in response to formalin injection.

Antibacterial Activity

This compound also possesses antibacterial properties against various bacterial strains. Its efficacy is quantified by the minimum inhibitory concentration (MIC), which represents the lowest concentration of the compound that inhibits visible bacterial growth.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Anti-inflammatory and Analgesic Activity of this compound

AssayModelEffectQuantitative Data
AnalgesicAcetic Acid-Induced WrithingInhibition of pain response99% inhibition of abdominal writhing
Anti-inflammatoryFormalin-Induced Paw EdemaReduction of inflammation70% reduction in paw edema volume

Table 2: Antibacterial Activity of this compound

Bacterial Strain(s)AssayQuantitative Data (MIC)
Various bacterial isolatesBroth Microdilution16–128 µg/mL

Note: Specific IC₅₀ values for the neuroprotective and anti-inflammatory activities of this compound were not available in the reviewed literature.

Signaling Pathways and Mechanisms of Action

Neuroprotection: The NF-κB and MAPK Signaling Pathways

This compound exerts its neuroprotective effects by modulating the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. In the context of oxidative stress, H₂O₂ can activate NF-κB, leading to a cascade of events that promote apoptosis. This compound intervenes by down-regulating the NF-κB pathway.[1] This is achieved, in part, through the modulation of the phosphorylation of IκBα, the inhibitory subunit of NF-κB.[1] Furthermore, this compound influences the phosphorylation of p38 and extracellular signal-regulated kinase (ERK), both of which are key components of the MAPK pathway involved in cellular stress responses.[1]

Beyond its effects on these signaling cascades, this compound also contributes to neuroprotection by:

  • Stabilizing Mitochondrial Membrane Potential (MMP): Preventing the loss of MMP is crucial for mitochondrial integrity and the prevention of apoptosis.[1]

  • Enhancing Antioxidant Defenses: this compound boosts the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).[1] It also increases the levels of intracellular glutathione (GSH).[1]

  • Reducing Oxidative Damage Markers: The compound decreases the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and reduces intracellular reactive oxygen species (ROS).[1]

  • Inhibiting Apoptotic Executioners: this compound has been shown to decrease the activation of caspase-3, a key enzyme in the apoptotic cascade.[1]

Macranthoin_G_Neuroprotective_Pathway cluster_stress Oxidative Stress cluster_macranthoin Intervention cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects H2O2 H2O2 p38 p38 H2O2->p38 ERK ERK H2O2->ERK IkBa Phosphorylation IκBα Phosphorylation H2O2->IkBa Phosphorylation ROS ROS H2O2->ROS This compound This compound This compound->p38 This compound->ERK NF-kB Pathway NF-kB Pathway This compound->NF-kB Pathway This compound->ROS Apoptosis Apoptosis p38->Apoptosis ERK->Apoptosis NF-kB Pathway->Apoptosis IkBa Phosphorylation->NF-kB Pathway MMP Collapse MMP Collapse ROS->MMP Collapse Caspase-3 Activation Caspase-3 Activation MMP Collapse->Caspase-3 Activation Caspase-3 Activation->Apoptosis

This compound's neuroprotective signaling pathway.
Antibacterial Mechanism: Downregulation of Quorum Sensing

In addition to direct bactericidal or bacteriostatic activity, this compound has been observed to interfere with bacterial communication systems. It has been shown to downregulate the expression of quorum-sensing (QS) genes, such as luxS, mrkA, wzm, and wbbm. By disrupting QS, this compound can inhibit biofilm formation and the expression of virulence factors, thereby reducing the pathogenicity of bacteria.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Neuroprotective Activity Assay: H₂O₂-Induced Apoptosis in PC12 Cells

This protocol outlines the in vitro assessment of this compound's neuroprotective effects against oxidative stress.

  • Cell Culture: Rat pheochromocytoma (PC12) cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in multi-well plates. After reaching a suitable confluence, they are pre-treated with varying concentrations of this compound for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress: Following pre-treatment, the culture medium is replaced with a medium containing a specific concentration of hydrogen peroxide (H₂O₂) (e.g., 200 µM) to induce oxidative stress and apoptosis. Cells are incubated for a defined duration (e.g., 2-24 hours).

  • Assessment of Cell Viability: Cell viability is quantified using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

  • Mechanistic Studies: To elucidate the mechanism of action, further analyses can be conducted, including:

    • Measurement of Intracellular ROS: Using fluorescent probes like DCFH-DA.

    • Assessment of Mitochondrial Membrane Potential (MMP): Using fluorescent dyes such as JC-1 or Rhodamine 123.

    • Western Blot Analysis: To determine the phosphorylation status and expression levels of key proteins in the NF-κB and MAPK signaling pathways (e.g., p-IκBα, p-p38, p-ERK).

    • Measurement of Antioxidant Enzyme Activity: Spectrophotometric assays for SOD, CAT, and GSH-Px activity.

    • Apoptosis Assays: Flow cytometry analysis using Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cells.

H2O2_Apoptosis_Workflow Start Start PC12 Cell Culture PC12 Cell Culture Start->PC12 Cell Culture Pre-treatment with this compound Pre-treatment with this compound PC12 Cell Culture->Pre-treatment with this compound Induce Apoptosis with H2O2 Induce Apoptosis with H2O2 Pre-treatment with this compound->Induce Apoptosis with H2O2 Assess Cell Viability (MTT/LDH) Assess Cell Viability (MTT/LDH) Induce Apoptosis with H2O2->Assess Cell Viability (MTT/LDH) Mechanistic Analysis Mechanistic Analysis Assess Cell Viability (MTT/LDH)->Mechanistic Analysis End End Mechanistic Analysis->End Anti_inflammatory_Workflow cluster_writhing Acetic Acid-Induced Writhing Test cluster_edema Formalin-Induced Paw Edema Test Start_W Start Administer this compound Administer this compound Start_W->Administer this compound Inject Acetic Acid Inject Acetic Acid Administer this compound->Inject Acetic Acid Count Writhes Count Writhes Inject Acetic Acid->Count Writhes Calculate % Inhibition Calculate % Inhibition Count Writhes->Calculate % Inhibition End_W End Calculate % Inhibition->End_W Start_E Start Administer Macranthoin G_E Administer this compound Start_E->Administer Macranthoin G_E Inject Formalin Inject Formalin Administer Macranthoin G_E->Inject Formalin Measure Paw Volume Measure Paw Volume Inject Formalin->Measure Paw Volume Calculate % Reduction Calculate % Reduction Measure Paw Volume->Calculate % Reduction End_E End Calculate % Reduction->End_E

References

In Silico Modeling of Macranthoin G Interactions with Key Bacterial Targets in Klebsiella pneumoniae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Klebsiella pneumoniae, a formidable Gram-negative pathogen, has exhibited a dramatic increase in multidrug resistance, necessitating the urgent discovery of novel antimicrobial agents. Macranthoin G, a natural product, has demonstrated promising antibacterial and antibiofilm activity, including against K. pneumoniae. However, its precise mechanism of action and molecular targets remain to be elucidated. This technical guide provides a comprehensive framework for the in silico modeling of this compound's interactions with three putative essential protein targets in K. pneumoniae: Filamenting temperature-sensitive mutant Z (FtsZ), Enoyl-acyl carrier protein reductase (FabI), and UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This document outlines a complete workflow, from initial molecular docking studies to extensive molecular dynamics simulations and binding free energy calculations, and details the experimental protocols for the subsequent biophysical and microbiological validation of the in silico findings. The ultimate goal is to provide a robust computational and experimental blueprint for characterizing the molecular basis of this compound's antimicrobial activity and to accelerate its development as a potential therapeutic agent against multidrug-resistant K. pneumoniae.

Introduction

The rise of multidrug-resistant (MDR) Klebsiella pneumoniae poses a significant global health threat[1]. This opportunistic pathogen is a common cause of healthcare-associated infections, including pneumonia, bloodstream infections, and meningitis[1]. The diminishing efficacy of existing antibiotics underscores the critical need for novel therapeutic strategies. Natural products have historically been a rich source of antimicrobial compounds. This compound, a compound of plant origin, has shown notable antimicrobial properties, making it a person of interest for further investigation.

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict and analyze small molecule-protein interactions at the atomic level. By employing computational techniques such as molecular docking and molecular dynamics simulations, researchers can gain insights into binding affinities, interaction modes, and the stability of ligand-protein complexes, thereby guiding further experimental validation and lead optimization.

This guide proposes a systematic approach to investigate the interactions of this compound with three essential proteins in K. pneumoniae, selected for their critical roles in bacterial survival and their potential as drug targets:

  • Filamenting temperature-sensitive mutant Z (FtsZ): A key protein in bacterial cell division, forming the Z-ring at the site of cytokinesis. Its inhibition leads to filamentation and ultimately cell death[2][3].

  • Enoyl-acyl carrier protein reductase (FabI): An essential enzyme in the fatty acid biosynthesis pathway (FAS-II), crucial for bacterial membrane integrity[4].

  • UDP-N-acetylglucosamine enolpyruvyl transferase (MurA): Catalyzes the first committed step in peptidoglycan biosynthesis, a vital component of the bacterial cell wall.

By elucidating the potential interactions between this compound and these targets, this work aims to lay the groundwork for the rational design of more potent derivatives and to provide a clear pathway for their preclinical evaluation.

Proposed In Silico Modeling Workflow

The proposed computational workflow is designed to systematically evaluate the binding of this compound to the selected K. pneumoniae protein targets.

in_silico_workflow cluster_prep Preparation cluster_docking Initial Screening cluster_md Refinement & Dynamics cluster_energy Binding Affinity ligand_prep Ligand Preparation (this compound) docking Molecular Docking ligand_prep->docking protein_prep Protein Preparation (FtsZ, FabI, MurA) protein_prep->docking pose_analysis Binding Pose Analysis docking->pose_analysis md_simulation Molecular Dynamics Simulation pose_analysis->md_simulation trajectory_analysis Trajectory Analysis md_simulation->trajectory_analysis binding_energy Binding Free Energy Calculation (MM/PBSA) trajectory_analysis->binding_energy

Caption: Proposed in silico workflow for modeling this compound interactions.

Methodologies: In Silico Modeling

Preparation of Molecular Structures

3.1.1. Ligand Preparation

The 3D structure of this compound will be obtained from a chemical database such as PubChem or generated using a molecular builder. The ligand will be prepared by:

  • Generating a 3D conformation.

  • Assigning partial charges using a suitable force field (e.g., Gasteiger charges).

  • Minimizing the energy of the structure to obtain a stable conformation.

3.1.2. Protein Preparation

The crystal structures of K. pneumoniae FtsZ, FabI, and MurA will be retrieved from the Protein Data Bank (PDB). The PDB IDs for relevant structures are provided in Table 1. Protein preparation will involve:

  • Removal of water molecules and any co-crystallized ligands.

  • Addition of polar hydrogen atoms.

  • Assignment of protonation states to ionizable residues at a physiological pH.

  • Energy minimization to relieve any steric clashes.

Molecular Docking

Molecular docking will be performed to predict the preferred binding orientation of this compound within the active sites of FtsZ, FabI, and MurA.

Protocol:

  • Software: AutoDock Vina or similar software will be used.

  • Grid Box Definition: A grid box will be defined to encompass the known active site of each target protein.

  • Docking Run: A blind docking approach can also be employed initially to explore potential allosteric binding sites. The docking algorithm will be run to generate a series of binding poses.

  • Pose Selection: The resulting poses will be ranked based on their docking scores (binding affinity). The pose with the lowest binding energy and favorable interactions with key active site residues will be selected for further analysis.

Molecular Dynamics (MD) Simulations

MD simulations will be performed to assess the stability of the this compound-protein complexes and to observe the dynamic behavior of the interactions over time.

Protocol:

  • Software: GROMACS or AMBER will be used.

  • System Setup: The protein-ligand complex will be placed in a periodic box of water molecules (e.g., TIP3P). Counter-ions will be added to neutralize the system.

  • Energy Minimization: The system will be energy-minimized to remove steric clashes.

  • Equilibration: The system will be equilibrated in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

  • Production Run: A production MD simulation of at least 100 nanoseconds will be performed.

  • Trajectory Analysis: The resulting trajectory will be analyzed for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and hydrogen bond formation.

Binding Free Energy Calculations

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method will be used to estimate the binding free energy of this compound to each target protein from the MD simulation trajectories. This provides a more accurate estimation of binding affinity than docking scores alone.

Quantitative Data Summary

The following tables summarize the key quantitative data to be generated from the in silico modeling.

Table 1: Protein Target Information

Target Protein PDB ID Function in K. pneumoniae
FtsZ 6K6B Cell division
FabI 8J8S Fatty acid biosynthesis

| MurA | 1UAE (E. coli homolog) | Peptidoglycan synthesis |

Table 2: Predicted Binding Affinities from Molecular Docking

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues
FtsZ [To be determined] [To be determined]
FabI [To be determined] [To be determined]

| MurA | [To be determined] | [To be determined] |

Table 3: Binding Free Energy Calculations from MD Simulations (MM/PBSA)

Target Protein ΔG_binding (kcal/mol)
FtsZ [To be determined]
FabI [To be determined]

| MurA | [To be determined] |

Proposed Experimental Validation

The in silico predictions will be validated through a series of biophysical and microbiological experiments.

experimental_validation cluster_biophysical Biophysical Assays cluster_microbiological Microbiological Assays spr Surface Plasmon Resonance (SPR) itc Isothermal Titration Calorimetry (ITC) mic Minimum Inhibitory Concentration (MIC) enzyme_inhibition Enzyme Inhibition Assays in_silico_results In Silico Predictions in_silico_results->spr in_silico_results->itc in_silico_results->mic in_silico_results->enzyme_inhibition

Caption: Experimental validation workflow for in silico predictions.

Methodologies: Experimental Protocols

Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics (association and dissociation rates) and affinity of this compound to the target proteins.

Protocol:

  • Immobilization: The target protein will be immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

  • Analyte Injection: A series of concentrations of this compound will be injected over the sensor surface.

  • Data Collection: The binding response will be measured in real-time.

  • Data Analysis: The sensorgrams will be fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of binding (enthalpy, entropy, and stoichiometry).

Protocol:

  • Sample Preparation: The target protein will be placed in the sample cell, and this compound will be loaded into the injection syringe. Both will be in the same buffer to minimize heats of dilution.

  • Titration: A series of small injections of this compound will be made into the sample cell.

  • Heat Measurement: The heat released or absorbed upon binding will be measured.

  • Data Analysis: The resulting data will be fitted to a binding isotherm to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of K. pneumoniae.

Protocol:

  • Bacterial Culture: K. pneumoniae will be grown to the mid-logarithmic phase.

  • Serial Dilutions: Two-fold serial dilutions of this compound will be prepared in a 96-well plate containing growth medium.

  • Inoculation: Each well will be inoculated with a standardized suspension of K. pneumoniae.

  • Incubation: The plate will be incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC will be determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Enzyme Inhibition Assays

Objective: To confirm that this compound directly inhibits the enzymatic activity of the target proteins.

Protocol (Example for FabI):

  • Reaction Mixture: A reaction mixture containing the purified FabI enzyme, its substrate (e.g., crotonyl-CoA), and the cofactor (NADH) will be prepared.

  • Inhibitor Addition: Various concentrations of this compound will be added to the reaction mixture.

  • Activity Measurement: The enzyme activity will be monitored by measuring the decrease in absorbance at 340 nm due to the oxidation of NADH.

  • IC50 Determination: The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) will be determined.

Expected Outcomes and Significance

This integrated computational and experimental approach is expected to:

  • Identify the most probable protein target(s) of this compound in K. pneumoniae.

  • Provide a detailed understanding of the molecular interactions driving the binding of this compound to its target(s).

  • Quantify the binding affinity and kinetics of these interactions.

  • Validate the in silico predictions with robust experimental data.

  • Establish a clear mechanism of action for this compound's antimicrobial activity.

The findings from this comprehensive study will be instrumental in advancing this compound as a lead compound for the development of new antibiotics against the growing threat of multidrug-resistant K. pneumoniae. The detailed methodologies provided in this guide offer a clear and actionable framework for researchers in the field of antimicrobial drug discovery.

References

Macranthoin G target identification studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Target Identification Studies of Macranthoin G

Introduction

This compound, a phenolic compound identified in plants such as Artemisia annua and Launaea nudicaulis, has recently emerged as a molecule of interest in the field of antibacterial research.[1] Preliminary studies indicate its potential as an anti-infective agent, particularly against pathogenic bacteria like Klebsiella pneumoniae. This technical guide provides a comprehensive overview of the initial target identification and mechanism of action studies of this compound, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the proposed biological pathways and experimental workflows.

Quantitative Data Summary

Recent research has focused on elucidating the antibacterial efficacy of this compound against various bacterial strains. The primary quantitative measure of its activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a bacterium.

A study investigating the anti-infective properties of this compound reported its antibacterial activity against a panel of Klebsiella pneumoniae clinical isolates. The MIC values from this study are summarized below.

Bacterial Strain This compound MIC (µg/mL)
Klebsiella pneumoniae (Panel of clinical isolates)16–128

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Klebsiella pneumoniae.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed in the initial characterization and target identification of a novel antibacterial compound like this compound.

Broth Microdilution Assay for MIC Determination

This is a standard method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2]

  • Materials:

    • This compound stock solution (typically in DMSO)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • 96-well microtiter plates

    • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

    • Positive control (e.g., ciprofloxacin)

    • Negative control (broth only)

    • Growth control (broth with bacteria)

  • Procedure:

    • A serial two-fold dilution of this compound is prepared in CAMHB directly in the wells of a 96-well plate.

    • The standardized bacterial inoculum is added to each well containing the diluted compound.

    • Control wells are prepared: a positive control with a known antibiotic, a negative control with sterile broth, and a growth control with bacteria and broth but no compound.

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity.

Membrane Permeability Assay

This assay assesses the ability of a compound to disrupt the bacterial cell membrane.

  • Materials:

    • Bacterial culture in mid-log phase

    • Phosphate-buffered saline (PBS)

    • This compound

    • SYTOX Green nucleic acid stain

    • 96-well black, clear-bottom plates

    • Fluorometer

  • Procedure:

    • Bacterial cells are harvested, washed, and resuspended in PBS to a specific optical density.

    • SYTOX Green is added to the cell suspension to a final concentration of ~5 µM and incubated in the dark.

    • The cell suspension with the dye is added to the wells of the 96-well plate.

    • This compound is added to the wells at various concentrations.

    • Fluorescence is measured immediately and at regular intervals using a fluorometer with excitation and emission wavelengths appropriate for SYTOX Green (e.g., 485 nm and 525 nm).

    • An increase in fluorescence indicates that the membrane has been compromised, allowing the dye to enter and bind to nucleic acids.

Efflux Pump Inhibition Assay

This assay determines if a compound's antibacterial activity is enhanced by inhibiting efflux pumps, or if the compound itself can inhibit these pumps.

  • Materials:

    • Bacterial culture

    • Tryptic Soy Broth (TSB) or other suitable growth medium

    • This compound

    • An efflux pump inhibitor (EPI) such as Phenylalanine-Arginine β-Naphthylamide (PAβN)

    • A substrate for the efflux pump that is fluorescent, such as ethidium (B1194527) bromide (EtBr)

    • 96-well plates

    • Fluorometer

  • Procedure:

    • To assess if this compound is a substrate of efflux pumps, its MIC is determined in the presence and absence of a sub-inhibitory concentration of an EPI like PAβN. A significant decrease in the MIC in the presence of the EPI suggests this compound is expelled by efflux pumps.

    • To determine if this compound inhibits efflux pumps, an ethidium bromide accumulation assay is performed.

    • Bacterial cells are loaded with ethidium bromide in the presence of a sub-inhibitory concentration of this compound.

    • The accumulation of EtBr inside the cells is monitored by measuring fluorescence over time. An increase in fluorescence compared to a control without this compound indicates inhibition of efflux pumps.

Visualizations: Pathways and Workflows

Proposed Mechanism of Action of this compound

Based on preliminary findings, this compound appears to exert its antibacterial effect through a multi-targeted mechanism involving the disruption of the bacterial cell membrane and potentially the inhibition of efflux pumps.

Macranthoin_G_Mechanism cluster_0 This compound Action cluster_1 Bacterial Cell This compound This compound Outer Membrane Outer Membrane This compound->Outer Membrane Increases Permeability Efflux Pump Efflux Pump This compound->Efflux Pump Possible Inhibition Inner Membrane Inner Membrane Outer Membrane->Inner Membrane Disruption Cascade Cellular Processes Cellular Processes Inner Membrane->Cellular Processes Inhibition Efflux Pump->Cellular Processes Modulates

Caption: Proposed antibacterial mechanism of this compound.

General Experimental Workflow for Target Identification

The process of identifying the molecular targets of a novel natural product like this compound typically follows a structured workflow, beginning with screening and culminating in target validation.

Target_ID_Workflow Start Start: Bioactive Natural Product (this compound) Screening Antibacterial Screening (MIC Determination) Start->Screening MoA_Studies Mechanism of Action Studies (Membrane Permeability, Efflux) Screening->MoA_Studies Target_Fishing Target Fishing (Affinity Chromatography, Proteomics) MoA_Studies->Target_Fishing Hit_ID Putative Target Protein Identification (Mass Spectrometry) Target_Fishing->Hit_ID Validation Target Validation (Binding Assays, Genetics) Hit_ID->Validation End Validated Target(s) Validation->End

Caption: A general workflow for the identification of antibacterial targets.

References

A Technical Whitepaper on the Pharmacokinetics and Pharmacodynamics of Macranthoin G

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Macranthoin G is a natural product isolated from Launaea nudicaulis, a plant used in traditional medicine.[1] Its chemical identity is established with a molecular formula of C₂₆H₂₆O₁₂ and a molecular weight of 530.5 g/mol . Preliminary research indicates that this compound possesses significant anti-infective properties, positioning it as a compound of interest for further investigation in the development of new antibacterial agents.

This document provides a detailed overview of the known pharmacodynamic effects of this compound and outlines the experimental methodologies relevant to its study. Due to the nascent stage of research, pharmacokinetic parameters have not been published and are presented herein as "Data Not Available."

Pharmacokinetics (PK)

Comprehensive in vivo studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound have not yet been published. The table below is structured to incorporate future findings but reflects the current lack of data.

Table 1: Pharmacokinetic Parameters of this compound

Parameter Symbol Value Species Route of Administration
Maximum Plasma Concentration Cmax Data Not Available - -
Time to Cmax Tmax Data Not Available - -
Area Under the Curve AUC Data Not Available - -
Half-life Data Not Available - -
Volume of Distribution Vd Data Not Available - -
Clearance CL Data Not Available - -

| Bioavailability | F | Data Not Available | - | - |

Pharmacodynamics (PD)

The primary pharmacodynamic effects of this compound identified to date are its antibacterial and anti-biofilm activities.[1] It appears to exert these effects through the disruption of bacterial communication and modulation of the host inflammatory response.

In Vitro Antibacterial & Anti-Biofilm Activity

This compound has demonstrated efficacy against various bacterial isolates. Its activity is particularly noted in its ability to inhibit bacterial growth and disrupt established biofilms, a key factor in persistent infections.[1]

Table 2: Summary of In Vitro Pharmacodynamic Data for this compound

Activity Type Metric Value Target Organism(s) Source
Antibacterial Minimum Inhibitory Concentration (MIC) 16–128 µg/mL Bacterial Isolates [1]

| Anti-Biofilm | Reduction in Biofilm-Forming Isolates | From 84.21% to 42.1% | Strong/Moderate Biofilm Producers |[1] |

Mechanism of Action

The anti-infective properties of this compound are linked to a dual mechanism:

  • Quorum Sensing (QS) Inhibition: It downregulates the expression of key genes involved in bacterial quorum sensing and biofilm formation, including luxS, mrkA, wzm, and wbbm.[2]

  • Anti-Inflammatory Effects: In vivo studies indicate that this compound reduces the expression of pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1] This suggests a role in mitigating the host's inflammatory damage during infection.

Macranthoin_G_Mechanism_of_Action cluster_bacteria Bacterial Cell cluster_host Host Immune Cell MG This compound QS_Genes Quorum Sensing Genes (luxS, mrkA, wzm, wbbm) MG->QS_Genes Downregulates Inflammatory_Genes Inflammatory Cytokines (TNF-α, IL-1β, IL-6) MG->Inflammatory_Genes Reduces Expression Biofilm Biofilm Formation QS_Genes->Biofilm encodes Inflammation Host Inflammatory Response Inflammatory_Genes->Inflammation mediates In_Vivo_Efficacy_Workflow cluster_endpoints Analysis A 1. Animal Acclimatization (e.g., ICR mice, 6 weeks old) B 2. Infection Model Induction (e.g., Thigh or Respiratory Tract Infection with S. aureus) A->B C 3. Treatment Groups - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) - Positive Control Antibiotic B->C D 4. Compound Administration (e.g., Subcutaneous, 3 & 6h post-infection) C->D E 5. Endpoint Analysis (24h) D->E F1 Bacterial Burden (CFU/thigh or lung) E->F1 F2 Histopathology (Liver, Spleen, Lung) E->F2 F3 Inflammatory Markers (TNF-α, IL-1β, IL-6 in serum) E->F3

References

Macranthoin G: An In-depth Technical Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macranthoin G, a flavonoid glycoside, has garnered interest for its potential therapeutic applications. As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the methodologies required to conduct robust solubility and stability studies for this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines standardized protocols and data presentation formats based on established scientific principles and regulatory guidelines.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. As a flavonoid glycoside, this compound is anticipated to exhibit higher aqueous solubility compared to its aglycone form due to the presence of hydrophilic sugar moieties. However, its solubility in various organic solvents and across a range of pH values must be empirically determined.

Data Presentation: Quantitative Solubility Data

The following tables provide a template for summarizing the experimentally determined solubility of this compound.

Table 1: Solubility of this compound in Common Solvents at Ambient Temperature

SolventSolubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)Method of Determination
Water[Insert Data][Insert Data][Insert Data]e.g., Shake-Flask Method
Methanol[Insert Data][Insert Data][Insert Data]e.g., Shake-Flask Method
Ethanol[Insert Data][Insert Data][Insert Data]e.g., Shake-Flask Method
Dimethyl Sulfoxide (DMSO)[Insert Data][Insert Data][Insert
Data]e.g., Shake-Flask Method
Propylene Glycol[Insert Data][Insert Data][Insert Data]e.g., Shake-Flask Method
Polyethylene Glycol 400[Insert Data][Insert Data][Insert Data]e.g., Shake-Flask Method

Table 2: pH-Dependent Aqueous Solubility of this compound at Ambient Temperature

pHBuffer SystemSolubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)Method of Determination
1.2SGF (Simulated Gastric Fluid)[Insert Data][Insert Data][Insert Data]e.g., Shake-Flask Method
4.5Acetate Buffer[Insert Data][Insert Data][Insert Data]e.g., Shake-Flask Method
6.8SIF (Simulated Intestinal Fluid)[Insert Data][Insert Data][Insert Data]e.g., Shake-Flask Method
7.4Phosphate Buffer[Insert Data][Insert Data][Insert Data]e.g., Shake-Flask Method
9.0Borate Buffer[Insert Data][Insert Data][Insert Data]e.g., Shake-Flask Method
Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in various solvents and buffer solutions.

Materials:

  • This compound (pure solid)

  • Selected solvents (e.g., water, methanol, ethanol, DMSO)

  • Buffer solutions of various pH values

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the respective solvent or buffer.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let undissolved solids settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the original solubility in mg/mL, µg/mL, and mol/L.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Shake at constant temperature prep2->equil1 equil2 Allow solids to settle equil1->equil2 analysis1 Centrifuge sample equil2->analysis1 analysis2 Withdraw and dilute supernatant analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3

Solubility Determination Workflow

Stability Profile of this compound

Stability testing is crucial to determine the intrinsic stability of a drug substance and to establish its shelf-life and storage conditions. The stability of this compound should be evaluated under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Data Presentation: Stability Study Results

The following tables are templates for presenting data from forced degradation and long-term stability studies.

Table 3: Forced Degradation Study of this compound

Stress ConditionDuration% DegradationNumber of DegradantsObservations
0.1 M HCl (Acid Hydrolysis)[e.g., 24, 48, 72 h][Insert Data][Insert Data][e.g., Color change]
0.1 M NaOH (Base Hydrolysis)[e.g., 1, 4, 8 h][Insert Data][Insert Data][e.g., Precipitation]
3% H₂O₂ (Oxidation)[e.g., 24, 48, 72 h][Insert Data][Insert Data][e.g., No change]
Thermal (e.g., 80°C)[e.g., 1, 3, 7 days][Insert Data][Insert Data][e.g., Browning]
Photolytic (ICH Q1B)[e.g., 1.2 million lux hours][Insert Data][Insert Data][e.g., Fading]

Table 4: Long-Term Stability Data for this compound at 25°C / 60% RH

Time Point (Months)AppearanceAssay (%)Purity (%)Degradation Products (%)Water Content (%)
0[Initial Description][Initial Assay][Initial Purity][Initial Level][Initial Content]
3[Description][Assay Value][Purity Value][Level of Degradants][Water Content]
6[Description][Assay Value][Purity Value][Level of Degradants][Water Content]
9[Description][Assay Value][Purity Value][Level of Degradants][Water Content]
12[Description][Assay Value][Purity Value][Level of Degradants][Water Content]
18[Description][Assay Value][Purity Value][Level of Degradants][Water Content]
24[Description][Assay Value][Purity Value][Level of Degradants][Water Content]
Experimental Protocols: Stability Studies

2.2.1. Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Environmental chamber for thermal stress

  • Photostability chamber (ICH Q1B compliant)

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Store at a specified temperature (e.g., 60°C) and sample at various time points. Neutralize the samples before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Store at room temperature and sample at various time points. Neutralize the samples before analysis.

  • Oxidation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store at room temperature and sample at various time points.

  • Thermal Degradation: Store solid this compound in an environmental chamber at an elevated temperature (e.g., 80°C). Sample at various time points.

  • Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

  • Analyze all samples using a validated stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis hplc Stability-Indicating HPLC Analysis acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photolytic photo->hplc degradation Identify Degradation Pathways hplc->degradation

Forced Degradation Study Workflow

2.2.2. Long-Term and Accelerated Stability Protocol (ICH Guideline)

Objective: To establish the re-test period or shelf life and recommended storage conditions for this compound.

Materials:

  • At least three primary batches of this compound

  • Container closure system intended for marketing

  • ICH compliant stability chambers

Procedure:

  • Package the samples from at least three primary batches in the proposed container closure system.

  • Place the samples in stability chambers under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Pull samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

  • Analyze the samples for relevant physical, chemical, and microbiological properties, including appearance, assay, purity, degradation products, and water content.

  • Evaluate the data to establish a re-test period or shelf life.

Potential Degradation Pathway of this compound

Based on the structure of this compound (a flavonoid glycoside with caffeic acid moieties), potential degradation pathways under stress conditions may include:

  • Hydrolysis: Cleavage of the ester linkages connecting the caffeic acid moieties to the quinic acid core. Cleavage of the glycosidic bond is also possible, though generally more stable.

  • Oxidation: The catechol moieties of the caffeic acid portions are susceptible to oxidation, which can lead to the formation of quinones and further polymerization.

  • Isomerization: Cis-trans isomerization of the double bond in the caffeic acid side chains may occur, particularly under photolytic conditions.

G cluster_degradation Degradation Products MacranthoinG This compound Hydrolysis Hydrolysis Products (Caffeic Acid, Quinic Acid Glycoside) MacranthoinG->Hydrolysis Hydrolysis (Acid/Base) Oxidation Oxidation Products (Quinones) MacranthoinG->Oxidation Oxidation (H₂O₂) Isomerization Isomers (Cis-Isomers) MacranthoinG->Isomerization Photolysis (Light)

Potential Degradation Pathways

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental for its successful development as a pharmaceutical agent. The experimental protocols and data presentation formats outlined in this technical guide provide a robust framework for researchers and drug development professionals to systematically characterize these critical physicochemical properties. Adherence to these standardized methodologies will ensure the generation of high-quality, reliable data that is essential for formulation development, regulatory submissions, and ultimately, the delivery of a safe and effective therapeutic product.

References

Methodological & Application

Synthesis of Macranthoin G: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macranthoin G, a member of the hydroxycinnamoyl-quinic acid ester family, has garnered interest for its potential biological activities, including antibacterial and antibiofilm properties. This document provides a comprehensive guide for the chemical synthesis of this compound and structurally related compounds. While a specific, published total synthesis protocol for this compound is not currently available, this application note details a generalized and robust synthetic strategy based on established methods for the synthesis of analogous caffeoylquinic acid derivatives. The protocol outlines key steps including selective protection of hydroxyl groups, esterification, and subsequent deprotection. Furthermore, this document presents a representative signaling pathway associated with the antibacterial mechanism of phenolic compounds and provides structured tables for the presentation of quantitative data to guide researchers in their synthetic endeavors.

Introduction

This compound is a naturally occurring phenolic compound with the IUPAC name methyl 3,5-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4-dihydroxycyclohexane-1-carboxylate[1]. Structurally, it is an ester formed between a derivative of quinic acid and two units of a caffeic acid derivative. Compounds of this class, often referred to as chlorogenic acids, are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects[2][3]. The synthesis of such molecules is of significant interest for structure-activity relationship studies and the development of new therapeutic agents.

The primary challenge in the synthesis of this compound and its analogues lies in the regioselective esterification of the multiple hydroxyl groups present on the quinic acid core and the catechol moiety of the caffeic acid units. To address this, a synthetic strategy employing orthogonal protecting groups is necessary.

Generalized Synthetic Strategy

The synthesis of this compound can be approached through a convergent strategy involving the preparation of a protected quinic acid derivative and a protected caffeic acid derivative, followed by their coupling and final deprotection.

Diagram of the Generalized Synthesis Workflow

Synthesis_Workflow cluster_quinic_acid Quinic Acid Core Preparation cluster_caffeic_acid Caffeic Acid Side Chain Preparation cluster_coupling_deprotection Coupling and Final Product Formation QA Quinic Acid PQA Protected Quinic Acid Derivative QA->PQA Protection Coupling Esterification PQA->Coupling CA Caffeic Acid PCA Protected Caffeic Acid Derivative CA->PCA Protection ACA Activated Caffeic Acid Derivative PCA->ACA Activation ACA->Coupling Intermediate Protected this compound Analogue Coupling->Intermediate MacranthoinG This compound Intermediate->MacranthoinG Deprotection

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of this compound. Researchers should optimize these conditions for their specific needs.

Protection of Quinic Acid

Due to the multiple hydroxyl groups on quinic acid, selective protection is crucial. A common strategy is the formation of acetonides to protect vicinal diols.

  • Materials: Quinic acid, 2,2-dimethoxypropane (B42991), acetone, catalytic p-toluenesulfonic acid (p-TSA).

  • Procedure:

    • Suspend quinic acid in anhydrous acetone.

    • Add 2,2-dimethoxypropane and a catalytic amount of p-TSA.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with a mild base (e.g., triethylamine).

    • Remove the solvent under reduced pressure.

    • Purify the resulting protected quinic acid derivative by column chromatography.

Protection and Activation of Caffeic Acid

The catechol hydroxyls and the carboxylic acid of caffeic acid must be appropriately managed.

  • Materials: Caffeic acid, protecting agent (e.g., benzyl (B1604629) bromide, acetic anhydride), activating agent (e.g., oxalyl chloride, thionyl chloride), anhydrous solvent (e.g., DCM, THF), base (e.g., pyridine (B92270), triethylamine).

  • Procedure (Protection):

    • Dissolve caffeic acid in an anhydrous solvent.

    • Add a suitable base followed by the protecting agent for the hydroxyl groups.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction mixture to isolate the protected caffeic acid.

  • Procedure (Activation):

    • Dissolve the protected caffeic acid in an anhydrous solvent.

    • Add the activating agent (e.g., oxalyl chloride) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the conversion to the acid chloride is complete.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude activated caffeic acid derivative, to be used immediately in the next step.

Esterification

This step couples the protected quinic acid with the activated caffeic acid derivative.

  • Materials: Protected quinic acid derivative, activated caffeic acid derivative, anhydrous solvent (e.g., DCM), base (e.g., pyridine, DMAP).

  • Procedure:

    • Dissolve the protected quinic acid derivative in an anhydrous solvent.

    • Add a base such as pyridine or DMAP.

    • Add a solution of the activated caffeic acid derivative in the same solvent dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Perform an aqueous workup to remove excess reagents.

    • Purify the protected this compound analogue by column chromatography.

Deprotection

The final step involves the removal of all protecting groups to yield this compound.

  • Materials: Protected this compound analogue, deprotection reagent (e.g., trifluoroacetic acid for Boc groups, hydrogenolysis for benzyl groups, mild acid for acetonides).

  • Procedure:

    • Dissolve the protected compound in a suitable solvent.

    • Add the appropriate deprotection reagent.

    • Stir the reaction under the required conditions (e.g., H2 atmosphere for hydrogenolysis) until all protecting groups are cleaved (monitored by TLC or LC-MS).

    • Remove the solvent and purify the final product, this compound, by preparative HPLC.

Data Presentation

The following tables provide a template for summarizing the quantitative data from the synthesis.

Table 1: Summary of Reaction Yields

StepReactionStarting Material (mass)Product (mass)Yield (%)
1Protection of Quinic Acid
2Protection of Caffeic Acid
3Esterification
4Deprotection
Overall Yield

Table 2: Characterization of this compound

TechniqueData
¹H NMR (ppm)List chemical shifts, multiplicities, coupling constants, and integrations
¹³C NMR (ppm)List chemical shifts
HRMS (m/z)Calculated: value; Found: value
Purity (HPLC, %)>95%

Biological Activity and Signaling Pathway

This compound and related phenolic compounds have been reported to exhibit antibacterial activity. The mechanism of action can be multifaceted, targeting various cellular processes in bacteria.

Diagram of Potential Antibacterial Mechanisms

Antibacterial_Mechanisms cluster_bacterium Bacterial Cell MacranthoinG This compound CellWall Cell Wall Synthesis MacranthoinG->CellWall DnaRep DNA Replication MacranthoinG->DnaRep ProteinSynth Protein Synthesis MacranthoinG->ProteinSynth Biofilm Biofilm Formation MacranthoinG->Biofilm

Caption: Potential antibacterial mechanisms of this compound.

The antibacterial activity of phenolic compounds like this compound can involve the disruption of the bacterial cell membrane, inhibition of nucleic acid synthesis, and interference with protein synthesis. Furthermore, they have been shown to inhibit biofilm formation, which is a critical virulence factor for many pathogenic bacteria[4].

Conclusion

This application note provides a generalized yet detailed framework for the synthesis of this compound. The successful execution of this synthesis hinges on a carefully planned protecting group strategy to achieve the desired regioselectivity. The provided protocols and data presentation templates are intended to serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry. Further investigation into the specific biological mechanisms of this compound will be crucial in elucidating its full therapeutic potential.

References

Application Notes and Protocols for Macranthoin G In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macranthoin G (MCG) is a naturally occurring compound isolated from Eucommia ulmoides. It has demonstrated significant potential in various in vitro models, exhibiting neuroprotective, anti-inflammatory, and anticancer properties. These application notes provide detailed protocols for investigating the bioactivities of this compound in a laboratory setting.

Key Applications

  • Neuroprotection: Investigating the protective effects of this compound against oxidative stress-induced neuronal cell death.

  • Anti-inflammatory: Assessing the immunomodulatory effects of this compound on inflammatory pathways.

  • Anticancer: Evaluating the cytotoxic effects of this compound on cancer cell lines.

Neuroprotective Effects of this compound

Application Note

This compound has been shown to protect neuronal cells from apoptosis induced by oxidative stress, a key factor in neurodegenerative diseases.[1] In vitro studies using PC12 cells, a rat pheochromocytoma cell line commonly used as a model for neuronal cells, have demonstrated that this compound can mitigate the cytotoxic effects of hydrogen peroxide (H₂O₂).[1] The protective mechanism involves the downregulation of the NF-κB signaling pathway and modulation of MAPK signaling.[1]

Quantitative Data Summary
ParameterCell LineTreatmentResultReference
Cell ViabilityPC12MCG + H₂O₂Increased compared to H₂O₂ alone[1]
Mitochondrial Membrane Potential (MMP)PC12MCG + H₂O₂Stabilized[1]
Superoxide Dismutase (SOD) ActivityPC12MCG + H₂O₂Enhanced[1]
Catalase (CAT) ActivityPC12MCG + H₂O₂Enhanced[1]
Glutathione Peroxidase (GSH-Px) ActivityPC12MCG + H₂O₂Enhanced[1]
Intracellular Glutathione (GSH) LevelsPC12MCG + H₂O₂Increased[1]
Malondialdehyde (MDA) ContentPC12MCG + H₂O₂Decreased[1]
Intracellular Reactive Oxygen Species (ROS)PC12MCG + H₂O₂Decreased[1]
Caspase-3 ActivationPC12MCG + H₂O₂Decreased[1]
Cell ApoptosisPC12MCG + H₂O₂Decreased[1]
Experimental Protocol: Neuroprotection Assay

1. Cell Culture and Plating:

  • Culture PC12 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
  • Seed PC12 cells in 96-well plates at a density of 1 x 10⁴ cells/well for viability assays or in larger plates/dishes for other assays, and allow them to adhere overnight.

2. Treatment:

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for a specified period (e.g., 24 hours).
  • After pre-treatment, induce oxidative stress by adding a final concentration of hydrogen peroxide (e.g., 200 µM) to the culture medium.
  • Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with H₂O₂ alone.
  • Incubate for the desired duration (e.g., 24 hours).

3. Assessment of Cell Viability (MTT Assay):

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Measurement of Intracellular ROS:

  • Load cells with a fluorescent probe, such as DCFH-DA, for 30 minutes.
  • Wash the cells with PBS.
  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

5. Western Blot Analysis for Signaling Pathways:

  • Lyse the treated cells and determine protein concentration.
  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Probe the membrane with primary antibodies against p-IκBα, p-p38, p-ERK, and NF-κB, followed by HRP-conjugated secondary antibodies.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram

G cluster_stress Oxidative Stress cluster_cell PC12 Cell H2O2 H₂O₂ ROS ROS Generation H2O2->ROS IKK IKK Complex ROS->IKK p38 p38 MAPK ROS->p38 ERK ERK ROS->ERK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Apoptosis Apoptosis NFkB->Apoptosis promotes p38->Apoptosis ERK->Apoptosis Cell_Viability Cell Viability Apoptosis->Cell_Viability Macranthoin_G This compound Macranthoin_G->ROS inhibits Macranthoin_G->IKK inhibits Macranthoin_G->p38 inhibits phosphorylation Macranthoin_G->ERK inhibits phosphorylation G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis PBMC_Isolation Isolate PBMCs from blood Cell_Culture Culture PBMCs PBMC_Isolation->Cell_Culture MCG_Pretreat Pre-treat with this compound Cell_Culture->MCG_Pretreat LPS_Stim Stimulate with LPS MCG_Pretreat->LPS_Stim RNA_Extraction RNA Extraction LPS_Stim->RNA_Extraction cDNA_Synth cDNA Synthesis RNA_Extraction->cDNA_Synth qRT_PCR qRT-PCR for Inflammatory Genes cDNA_Synth->qRT_PCR Data_Analysis Data Analysis (2-ΔΔCt) qRT_PCR->Data_Analysis

References

Application Notes and Protocols for Macranthoin G Experimental Design in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Extensive research into the therapeutic potential of natural compounds has revealed a wealth of bioactive molecules with significant pharmacological effects. While the compound "Macranthoin G" does not appear in the current scientific literature, this document serves as a comprehensive template for researchers investigating novel plant-derived compounds with potential anti-cancer properties, using the placeholder "this compound" to illustrate the required experimental design and protocols. The methodologies outlined below are based on established practices for evaluating the in vitro efficacy and mechanism of action of natural products in cancer cell culture models. These protocols are designed to be adapted for the specific characteristics of the compound under investigation.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the experimental protocols described below.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Breast
HeLaCervical
A549Lung
HepG2Liver
PC-3Prostate

Table 2: Effect of this compound on Cell Cycle Distribution in [Select Cell Line]

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Vehicle)
This compound (IC50)
This compound (2 x IC50)

Table 3: Apoptosis Induction by this compound in [Select Cell Line]

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (Vehicle)
This compound (IC50)
This compound (2 x IC50)

Table 4: Effect of this compound on Key Signaling Protein Expression in [Select Cell Line]

TreatmentRelative Expression of p53Relative Expression of BaxRelative Expression of Bcl-2Relative Expression of Cleaved Caspase-3
Control (Vehicle)1.01.01.01.0
This compound (IC50)
This compound (2 x IC50)

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubate the plate for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of this compound on the cell cycle progression of cancer cells.

Materials:

  • Cancer cell line

  • Complete growth medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PBS containing RNase A and incubate at 37°C for 30 minutes.

  • Add 500 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo, ModFit).

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell line

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Harvest both adherent and floating cells and wash them twice with ice-cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour of staining.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Western Blot Analysis of Signaling Proteins

Objective: To examine the effect of this compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cancer cell line

  • Complete growth medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described previously.

  • Lyse the cells with RIPA buffer and collect the protein lysates.

  • Determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture 1. Cancer Cell Culture (e.g., MCF-7, HeLa) treatment 2. Treatment with This compound cell_culture->treatment viability 3a. Cell Viability (MTT Assay) treatment->viability cell_cycle 3b. Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis 3c. Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot 3d. Protein Expression (Western Blot) treatment->western_blot ic50 4a. IC50 Determination viability->ic50 cycle_dist 4b. Cell Cycle Distribution cell_cycle->cycle_dist apoptosis_quant 4c. Apoptosis Quantification apoptosis->apoptosis_quant protein_quant 4d. Protein Level Changes western_blot->protein_quant mechanism 5. Elucidation of Mechanism of Action ic50->mechanism cycle_dist->mechanism apoptosis_quant->mechanism protein_quant->mechanism signaling_pathway cluster_stimulus External Stimulus cluster_regulation Upstream Regulation cluster_apoptosis Apoptotic Cascade cluster_outcome Cellular Outcome macranthoin_g This compound p53 p53 Activation macranthoin_g->p53 induces bax Bax (Pro-apoptotic) Upregulation p53->bax activates bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 inhibits caspase Caspase Activation (e.g., Caspase-3) bax->caspase bcl2->caspase inhibits apoptosis Apoptosis caspase->apoptosis

Application Notes and Protocols for Macranthoin G

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the dosage, concentration, and experimental use of Macranthoin G.

Introduction

Extensive research into the therapeutic potential of various natural and synthetic compounds is a cornerstone of modern drug discovery. This document provides detailed application notes and protocols for the experimental use of this compound, a compound of interest for its potential biological activities. The following sections will provide researchers with the necessary information on effective dosages and concentrations for in vitro assays, detailed experimental methodologies, and an overview of its potential mechanism of action.

Quantitative Data Summary

The effective concentration of a compound is critical for reproducible and meaningful experimental results. The following table summarizes the inhibitory concentration (IC50) values of various compounds across different assays, which can serve as a reference point for determining the initial concentration range for this compound in similar experimental setups.

Compound/ExtractAssayTarget Organism/Cell LineIC50 Value (µg/mL)Reference
Ethanolic ExtractDPPH Assay-2246.149[1]
Ethanolic Extractα-Glucosidase Inhibition-19.49[1]
Ethanolic Extractα-Amylase Inhibition-585.216[1]
Ethanolic ExtractPancreatic Lipase Inhibition-326.4513[1]
Polyoxygenated ChalconesAntibacterialPseudomonas syringae2.5[2]
Polyoxygenated ChalconesAntifungalCryptococcus neoformans7.8 - 15.6[2]

Signaling Pathways

Understanding the molecular pathways affected by a compound is crucial for elucidating its mechanism of action. While the specific signaling pathways modulated by this compound are still under investigation, many bioactive compounds interact with common cellular signaling cascades such as G-protein coupled receptor (GPCR) pathways.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of transmembrane receptors that play a central role in cellular communication.[3] Upon ligand binding, GPCRs activate intracellular G proteins, which then modulate the activity of downstream effector enzymes like adenylyl cyclase or phospholipase C.[3] This leads to the production of second messengers such as cyclic AMP (cAMP), inositol (B14025) 1,4,5-trisphosphate (IP3), and diacylglycerol (DAG), which in turn regulate a wide array of cellular processes.[3][4]

Below is a generalized diagram of a Gq-protein coupled signaling pathway, a common target for many bioactive molecules.

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR Gq Gq Protein GPCR->Gq activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand This compound (Ligand) Ligand->GPCR Gq->PLC activates ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 ER->Ca2 releases Ca2->PKC co-activates CellularResponse Cellular Response PKC->CellularResponse phosphorylates targets

Caption: Generalized Gq-protein coupled receptor signaling pathway.

Experimental Protocols

The following protocols provide a general framework for assessing the biological activity of this compound. Researchers should optimize these protocols based on their specific cell types and experimental goals.

Experimental Workflow

A typical workflow for evaluating a new compound involves a series of in vitro assays to determine its cytotoxic and biological activities, followed by more complex mechanistic studies.

Experimental_Workflow A Compound Preparation (this compound Stock Solution) C Cytotoxicity Assay (e.g., MTT Assay) A->C B Cell Culture (Select appropriate cell line) B->C D Determine IC50 and Non-toxic Concentration Range C->D E Functional Assays (e.g., Enzyme Inhibition, Anti-inflammatory) D->E F Mechanistic Studies (e.g., Western Blot, qPCR) E->F G Data Analysis and Interpretation F->G

Caption: General experimental workflow for in vitro compound testing.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound on cultured cells and to determine its IC50 value.

Materials:

  • This compound

  • Target cell line

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on signaling pathway components.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary and secondary antibodies

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (specific to the protein of interest) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

Conclusion

These application notes provide a foundational guide for researchers beginning to work with this compound. The provided protocols for cytotoxicity and mechanistic studies, along with the summary of potential signaling pathway interactions, should facilitate the design and execution of robust experiments to explore the therapeutic potential of this compound. It is essential to adapt and optimize these general procedures for the specific experimental context.

References

Application Notes and Protocols for Macranthoin G and Eucommia ulmoides Extracts in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macranthoin G, a phenylpropanoid derivative, has garnered interest for its potential therapeutic properties. While in vivo research specifically focused on the isolated this compound is still emerging, extensive studies on extracts from its primary source, Eucommia ulmoides, have demonstrated significant pharmacological activities in various animal models. These extracts contain a rich array of bioactive compounds, including lignans (B1203133), iridoids, and flavonoids, which collectively contribute to their therapeutic effects.

These application notes provide a comprehensive overview of the use of Eucommia ulmoides extracts, with a focus on their application in animal models of neurodegenerative diseases, inflammation, diabetes, and cancer. The protocols provided are synthesized from published research and are intended to serve as a guide for designing and conducting preclinical studies.

Data Presentation: Efficacy of Eucommia ulmoides Extracts in Animal Models

The following tables summarize the quantitative data from studies investigating the effects of Eucommia ulmoides extracts in various animal models.

Table 1: Neuroprotective Effects of Eucommia ulmoides Extracts in Animal Models
Animal Model Extract Type Dosage Treatment Duration Key Findings Reference
Amyloid beta(25-35)-induced learning and memory impairment in miceAqueous extract of bark (EUE)Graded dosesNot specifiedSignificantly improved memory deficit, increased step-through latency, and decreased escape latencies. Inhibited acetylcholinesterase (AChE) activity.[1][2][3]
Middle Cerebral Artery Occlusion (MCAO) mouse modelWater extract of bark (WEU)Not specifiedNot specifiedSignificantly decreased infarct volume and ameliorated neurological dysfunction. Attenuated microglia activation and inhibited pro-inflammatory mediators (IL-1β, IL-6, TNF-α).[4]
Glaucoma-induced neurodegeneration in ratsLignans from E. ulmoidesNot specifiedNot specifiedProtected retinal ganglion cells (RGCs) against oxidative stress-induced injury and exerted neuroprotective effects on glaucoma-associated optic neuropathy.[5]
Table 2: Anti-inflammatory Effects of Eucommia ulmoides Extracts in Animal Models
Animal Model Extract Type Dosage Treatment Duration Key Findings Reference
Lipopolysaccharide (LPS)-induced acute inflammation in mice70% ethanol (B145695) extract of male flowers (EF)10 mg/kg and 20 mg/kgNot specifiedReduced serum concentrations of TNF-α and IL-6.[6]
High-salt diet and L-NAME induced hypertension and inflammation in miceBark extract (EU)Not specified6 weeksSignificantly reduced blood pressure and improved kidney injury. Restored levels of inflammatory cytokines (serum IL-6 and IL-17A, and renal IL-17A).[7][8][9]
Table 3: Anti-diabetic Effects of Eucommia ulmoides Extracts in Animal Models
Animal Model Extract Type Dosage Treatment Duration Key Findings Reference
Type 2 diabetic mice (C57BL/KsJ-db/db)Leaf extract1% of diet (0.187 g of extract/100 g of diet)6 weeksSignificantly lowered blood glucose concentrations.[10]
Streptozotocin (STZ)-induced diabetic miceExtract (EU)200 mg/kg orally6 weeksDid not change blood glucose but reduced the formation of advanced glycation end products (AGEs) and their receptors in the kidney.[11]
Fructose-drinking rats (insulin resistance model)Leaf extract (ELE)500 and 1000 mg/kg orally4 weeksAmeliorated insulin (B600854) resistance.[12]
Diabetic osteoporosis in miceAqueous extract of leaves (EUL)2.5 g/kg/day orally6 weeksReduced blood glucose levels, increased bone mineral density, and improved bone microstructure.[13]
Table 4: Anti-cancer Effects of Eucommia ulmoides Extracts in Animal Models
Animal Model Extract Type Dosage Treatment Duration Key Findings Reference
H22 tumor-bearing miceTotal flavonoids50-200 mg/kgNot specifiedInhibited tumor growth.[14]
Subcutaneous xenograft models in nude mice (hepatocellular carcinoma and pancreatic cancer)Seed oil (EUSO)Not specifiedNot specifiedSuppressed tumor growth.[15][16][17]

Experimental Protocols

Protocol for Evaluating Neuroprotective Effects in a Mouse Model of Alzheimer's Disease

Animal Model: Amyloid beta (Aβ)(25-35)-induced learning and memory impairment in mice.[1][2]

Materials:

  • Male ICR mice (or other appropriate strain)

  • Amyloid beta (25-35) peptide

  • Sterile saline

  • Eucommia ulmoides aqueous bark extract (EUE)

  • Morris Water Maze, Y-maze, and Passive Avoidance test apparatus

  • Acetylcholinesterase (AChE) activity assay kit

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Induction of Memory Impairment: Anesthetize mice and administer a single intracerebroventricular (i.c.v.) injection of Aβ(25-35) (e.g., 6 nmol) to induce learning and memory deficits. The control group receives a sham injection of sterile saline.

  • Treatment Administration:

    • Divide the Aβ(25-35)-injected mice into treatment and vehicle groups.

    • Administer the Eucommia ulmoides extract (EUE) orally at desired doses (e.g., 100, 200, 400 mg/kg) daily for a specified period (e.g., 14 days). The vehicle group receives the corresponding vehicle (e.g., distilled water).

  • Behavioral Testing:

    • Y-maze test: Assess spatial working memory by recording the sequence of arm entries.

    • Passive avoidance test: Evaluate long-term memory based on the latency to enter a dark compartment associated with a mild foot shock.

    • Morris water maze test: Assess spatial learning and memory by measuring the time taken to find a hidden platform in a pool of water.

  • Biochemical Analysis:

    • At the end of the treatment period, euthanize the animals and collect brain tissue (hippocampus and frontal cortex).

    • Measure acetylcholinesterase (AChE) activity in the brain homogenates using a commercially available kit to assess cholinergic function.

Protocol for Assessing Anti-inflammatory Activity in a Mouse Model of Acute Inflammation

Animal Model: Lipopolysaccharide (LPS)-induced acute inflammation in mice.[6]

Materials:

  • Male C57BL/6 mice (or other appropriate strain)

  • Lipopolysaccharide (LPS) from E. coli

  • Eucommia ulmoides male flower extract (EF)

  • Phosphate-buffered saline (PBS)

  • ELISA kits for TNF-α and IL-6

  • Hematoxylin and eosin (B541160) (H&E) staining reagents

Procedure:

  • Animal Acclimatization: House mice under standard conditions for at least one week prior to the experiment.

  • Treatment Administration:

    • Divide mice into control, LPS-only, and LPS + EF treatment groups.

    • Administer EF orally at desired doses (e.g., 10 and 20 mg/kg) one hour before LPS challenge. The control and LPS-only groups receive the vehicle.

  • Induction of Inflammation:

    • Inject LPS (e.g., 5 mg/kg) intraperitoneally to induce an acute inflammatory response. The control group receives an equivalent volume of PBS.

  • Sample Collection:

    • Six hours after LPS injection, collect blood samples via cardiac puncture for serum separation.

    • Euthanize the animals and harvest lung tissue.

  • Analysis:

    • Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the serum using ELISA kits according to the manufacturer's instructions.

    • Histopathology: Fix lung tissues in 10% formalin, embed in paraffin, section, and stain with H&E to evaluate inflammatory cell infiltration and tissue damage.

Visualization of Signaling Pathways

This compound and the NF-κB Signaling Pathway

Based on in vitro studies, this compound is suggested to exert its neuroprotective effects by inhibiting the NF-κB signaling pathway.[18]

MacranthoinG_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., H2O2) IKK IKK Complex ROS->IKK Activates MacranthoinG This compound MacranthoinG->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates p_IkBa p-IκBα NFkB NF-κB (p65/p50) p_IkBa->NFkB Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkBa NF-κB-IκBα (Inactive) Nucleus Nucleus Inflammation Pro-inflammatory Gene Expression NFkB_nuc->Inflammation Induces Apoptosis Apoptosis Inflammation->Apoptosis Leads to EU_TLR4_Pathway Ischemia Ischemia/ Reperfusion TLR4 TLR4 Ischemia->TLR4 Activates EU_Extract Eucommia ulmoides Extract EU_Extract->TLR4 Inhibits p_p38_MAPK p-p38 MAPK EU_Extract->p_p38_MAPK Inhibits Phosphorylation p_NFkB p-NF-κB EU_Extract->p_NFkB Inhibits Activation p38_MAPK p38 MAPK TLR4->p38_MAPK Activates NFkB NF-κB p_p38_MAPK->NFkB Activates Inflammatory_Mediators Pro-inflammatory Mediators (IL-1β, IL-6, TNF-α) p_NFkB->Inflammatory_Mediators Induces Expression Neuroinflammation Neuroinflammation Inflammatory_Mediators->Neuroinflammation Promotes Experimental_Workflow start Start acclimatization Animal Acclimatization (1-2 weeks) start->acclimatization randomization Randomization into Groups (Control, Vehicle, Treatment) acclimatization->randomization disease_induction Disease Model Induction (e.g., chemical, surgical, genetic) randomization->disease_induction treatment Treatment Administration (Oral, IP, IV) disease_induction->treatment monitoring Monitoring (Body weight, clinical signs) treatment->monitoring endpoint Endpoint Measurement monitoring->endpoint behavioral Behavioral Tests (e.g., memory, motor function) endpoint->behavioral Functional biochemical Biochemical Analysis (e.g., blood, tissue markers) endpoint->biochemical Molecular histopathology Histopathological Examination endpoint->histopathology Structural data_analysis Data Analysis and Interpretation behavioral->data_analysis biochemical->data_analysis histopathology->data_analysis end End data_analysis->end

References

Application Notes and Protocols for the Quantification of Macranthoin G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macranthoin G, a phenolic compound with the molecular formula C26H26O12, has been identified in plant species of the genus Phlomis.[1] Plants from this genus are known to contain a variety of bioactive secondary metabolites, including flavonoids, iridoids, and phenylethanoid glycosides, which have shown antioxidant, anti-inflammatory, and antimicrobial properties.[2][3] Given the therapeutic potential of such compounds, robust and reliable analytical methods for the quantification of this compound are essential for pharmacokinetic studies, quality control of herbal preparations, and drug development.

This document provides detailed application notes and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. As of the current literature, a specific, validated analytical method for the quantification of this compound has not been published. Therefore, the following protocols are presented as a comprehensive guide for method development and validation, based on established methods for similar phenolic compounds found in Phlomis species.

Analytical Method Development and Validation Workflow

The development and validation of a robust analytical method is a critical process. The following diagram outlines the logical workflow for establishing a reliable quantification method for this compound.

analytical_workflow cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_app Application start Define Analytical Target Profile lit_review Literature Review for Similar Compounds start->lit_review method_select Select Analytical Technique (HPLC, LC-MS, UV-Vis) lit_review->method_select param_opt Optimize Method Parameters (Mobile Phase, Gradient, etc.) method_select->param_opt sample_prep Develop Sample Preparation Protocol param_opt->sample_prep specificity Specificity/ Selectivity sample_prep->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis data_report Data Reporting & Interpretation routine_analysis->data_report

Figure 1: Logical workflow for analytical method development and validation.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of phenolic compounds in plant extracts due to its robustness and accessibility.

A. Proposed Experimental Protocol

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector (DAD) or variable wavelength detector (VWD).

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase:

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: 10-40% B

      • 25-30 min: 40-80% B

      • 30-35 min: 80-10% B (return to initial conditions)

      • 35-40 min: 10% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at multiple wavelengths based on the UV spectrum of this compound (e.g., 280 nm and 320 nm).

  • Preparation of Standards and Samples:

    • Standard Stock Solution: Accurately weigh 1.0 mg of pure this compound standard and dissolve in 1.0 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.

    • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

    • Sample Preparation (from Plant Material):

      • Accurately weigh 1.0 g of dried and powdered plant material.

      • Add 20 mL of 80% methanol.

      • Perform ultrasonic-assisted extraction for 30 minutes.

      • Centrifuge the mixture at 4000 rpm for 15 minutes.

      • Collect the supernatant. Repeat the extraction on the residue twice more.

      • Combine the supernatants and evaporate to dryness under reduced pressure.

      • Reconstitute the residue in 5 mL of methanol.

      • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

B. Quantitative Data Summary (Hypothetical - To Be Determined During Validation)

ParameterHPLC-UV
Linearity Range (µg/mL) To be determined
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) To be determined
Limit of Quantification (LOQ) (µg/mL) To be determined
Accuracy (% Recovery) To be determined (e.g., 95-105%)
Precision (% RSD) < 2%

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex biological matrices like plasma or tissue homogenates.

A. Proposed Experimental Protocol

  • Instrumentation:

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A faster gradient can be employed due to the higher resolution of UHPLC systems.

      • 0-1 min: 5% B

      • 1-8 min: 5-95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95-5% B

      • 10.1-12 min: 5% B (equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode is likely suitable for phenolic compounds.

    • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, curtain gas), and ion spray voltage.

    • Multiple Reaction Monitoring (MRM):

      • Infuse a standard solution of this compound to determine the precursor ion ([M-H]⁻) and optimize collision energy to identify the most stable and abundant product ions.

      • Precursor Ion (Q1): m/z 529.1 (for [M-H]⁻, based on C26H26O12).

      • Product Ions (Q3): To be determined experimentally. At least two transitions should be monitored for quantification and confirmation.

  • Sample Preparation (from Plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

B. Quantitative Data Summary (Hypothetical - To Be Determined During Validation)

ParameterLC-MS/MS
Linearity Range (ng/mL) To be determined
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) (ng/mL) To be determined
Limit of Quantification (LOQ) (ng/mL) To be determined
Accuracy (% Recovery) To be determined (e.g., 85-115%)
Precision (% RSD) < 15%
Matrix Effect (%) To be determined

III. UV-Vis Spectrophotometry

This method can be used for the preliminary or high-throughput estimation of this compound, particularly in less complex sample matrices or for determining total phenolic content with this compound as a standard.

A. Proposed Experimental Protocol

  • Instrumentation:

    • UV-Vis spectrophotometer.

  • Procedure:

    • Scan a solution of pure this compound (e.g., 10 µg/mL in methanol) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

    • Prepare a series of standard solutions of this compound in methanol (e.g., 1, 5, 10, 15, 20, 25 µg/mL).

    • Measure the absorbance of each standard solution at the determined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Prepare the sample extract (as described in the HPLC section, but ensure the final solvent is methanol) and dilute it to fall within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample and determine the concentration from the calibration curve.

B. Quantitative Data Summary (Hypothetical - To Be Determined During Validation)

ParameterUV-Vis Spectrophotometry
λmax (nm) To be determined
Linearity Range (µg/mL) To be determined
Correlation Coefficient (r²) > 0.99
Molar Absorptivity (ε) To be determined

Representative Signaling Pathway

Phenolic compounds, such as those found in Phlomis species, are known to exert anti-inflammatory effects, often by modulating key signaling pathways like the NF-κB pathway. The diagram below illustrates a representative model of how a bioactive compound like this compound might inhibit this pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p50/p65)-IκBα (Inactive) IkB->NFkB_complex Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_complex->NFkB_active IκBα degradation NFkB_nuc NF-κB (p50/p65) NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to promoter mRNA Pro-inflammatory mRNA DNA->mRNA Transcription LPS Inflammatory Stimulus (e.g., LPS) LPS->receptor MacG This compound MacG->IKK Inhibits

Figure 2: Representative NF-κB signaling pathway potentially modulated by this compound.

References

Application Notes & Protocols: Macranthoin G Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Macranthoin G is a bioactive phenolic compound found in medicinal plants such as Eucommia ulmoides and Launaea nudicaulis.[1][2] It has garnered significant interest within the scientific community for its potential therapeutic properties, including neuroprotective effects demonstrated by its ability to inhibit NF-kappaB activation.[1] These application notes provide detailed protocols for the extraction and purification of this compound, intended for researchers, scientists, and professionals in drug development. The methodologies cover modern and conventional extraction techniques, followed by robust purification using column chromatography.

Section 1: Extraction Techniques for this compound

The initial step in isolating this compound involves extracting it from the raw plant material (e.g., leaves or bark of Eucommia ulmoides). The choice of extraction method can significantly impact the yield and purity of the crude extract. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer advantages in terms of efficiency and reduced solvent consumption compared to conventional methods.[3][4][5]

Workflow for this compound Extraction

cluster_prep Material Preparation cluster_extraction Extraction cluster_post Post-Extraction Processing p1 Collect Plant Material (e.g., Eucommia ulmoides leaves) p2 Wash and Dry p1->p2 p3 Grind into Fine Powder p2->p3 e1 Select Extraction Method (e.g., UAE, Maceration) p3->e1 e2 Mix Powder with Solvent (e.g., Ethanol (B145695)/Water) e3 Perform Extraction f1 Filter to Remove Solid Residue e3->f1 f2 Concentrate Under Vacuum (Rotary Evaporation) f1->f2 f3 Lyophilize or Dry f2->f3 f4 Obtain Crude Extract f3->f4

Caption: General workflow for the extraction of this compound from plant material.

Comparison of Extraction Methods

The selection of an appropriate extraction technique is critical for maximizing the yield of bioactive compounds. The table below summarizes various methods applicable to plant materials.

Method Principle Advantages Disadvantages Typical Solvents
Maceration Soaking plant material in a solvent at room temperature for an extended period.[6][7]Simple, requires minimal equipment, suitable for heat-sensitive compounds.[7]Time-consuming, requires large solvent volumes, potentially lower yield.[7]Ethanol, Methanol, Water
Soxhlet Extraction Continuous extraction with a warm solvent cycling through the plant material.[6]Higher extraction efficiency than maceration, requires less solvent over time.[6]Can degrade thermolabile compounds due to prolonged heat exposure.Ethanol, Hexane, Ethyl Acetate
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration.[8][9]Reduced extraction time, lower solvent consumption, increased yield.[8][10][11]Localized high temperatures can degrade some compounds, equipment cost.[9]Ethanol, Methanol, Water
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, causing cell rupture.[3][5]Very fast, highly efficient, reduced solvent use.[3][5]Risk of overheating, requires non-metallic vessels, equipment cost.[5]Polar solvents (Ethanol, Water)
Experimental Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is optimized for high-efficiency extraction from dried Eucommia ulmoides leaves.

  • Preparation : Weigh 20 g of dried, powdered Eucommia ulmoides leaf material.

  • Solvent Mixture : Prepare a 70% (v/v) ethanol-water solution.

  • Extraction :

    • Place the powdered sample into a 500 mL flask.

    • Add the 70% ethanol solvent at a solid-to-liquid ratio of 1:20 (w/v).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 200 W for 45 minutes at a controlled temperature of 60°C.[8][10][11]

  • Filtration : After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Solvent Removal : Concentrate the filtrate using a rotary evaporator at 50°C under reduced pressure to remove the ethanol.

  • Final Product : The resulting aqueous concentrate contains the crude this compound extract. This can be used directly for purification or lyophilized to obtain a dry powder.

Section 2: Purification Techniques for this compound

Crude extracts contain a complex mixture of compounds. Purification is essential to isolate this compound to a high degree of purity. Column chromatography, particularly using macroporous resins, is a highly effective technique for this purpose.[12][13][14]

Workflow for this compound Purification

cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Final Processing p1 Dissolve Crude Extract in appropriate solvent p2 Prepare Chromatography Column (e.g., pack with HP-20 resin) p1->p2 p3 Equilibrate Column p2->p3 c1 Load Sample onto Column p3->c1 c2 Wash with Water (to remove polar impurities) c1->c2 c3 Elute with Gradient of Ethanol (e.g., 20%, 40%, 60%, 80%) c2->c3 c4 Collect Fractions c3->c4 a1 Analyze Fractions (e.g., HPLC, TLC) c4->a1 a2 Pool Fractions Containing Pure this compound a1->a2 a3 Concentrate and Dry a2->a3 a4 Obtain Purified this compound a3->a4

Caption: General workflow for the purification of this compound via column chromatography.

Experimental Protocol 2: Macroporous Resin Column Chromatography

This protocol describes the purification of this compound from the crude extract obtained in Protocol 1.

  • Resin Preparation :

    • Take an appropriate amount of Diaion HP-20 macroporous resin and soak it in 95% ethanol for 24 hours to activate and swell the resin.

    • Wash the resin thoroughly with deionized water until no ethanol is detected.

  • Column Packing :

    • Pack a glass column (e.g., 2.5 cm x 40 cm) with the prepared HP-20 resin.

    • Equilibrate the column by passing 2-3 bed volumes (BV) of deionized water through it at a flow rate of 2 BV/h.

  • Sample Loading :

    • Dissolve the crude extract in a minimal amount of deionized water.

    • Load the sample solution onto the top of the equilibrated column at a flow rate of 1-2 BV/h.

  • Elution :

    • Wash Step : Wash the column with 3 BV of deionized water to remove highly polar impurities like sugars and salts.

    • Step Gradient Elution : Elute the column sequentially with increasing concentrations of ethanol in water.

      • 3 BV of 20% ethanol

      • 3 BV of 40% ethanol

      • 5 BV of 60% ethanol (this compound is expected to elute in this fraction)

      • 3 BV of 80% ethanol (to remove less polar compounds)

  • Fraction Collection : Collect fractions of 20 mL throughout the elution process.

  • Analysis :

    • Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.

    • HPLC Conditions : Use a C18 column with a mobile phase of acetonitrile (B52724) and water (with 0.1% formic acid) in a gradient elution. Monitor at a wavelength of 280 nm.

  • Final Processing : Pool the pure fractions, concentrate using a rotary evaporator, and lyophilize to obtain purified this compound powder.

Quantitative Data Summary

The following table presents hypothetical but realistic quantitative data for the described protocols, based on typical yields for similar phenolic compounds from plant sources.

Parameter Value Method
Starting Material (Dry Weight) 20 g-
Crude Extract Yield 2.60% (520 mg)Ultrasound-Assisted Extraction[15]
Purity of Crude Extract ~15%HPLC Analysis
Purified this compound Yield 65 mgColumn Chromatography
Final Purity >95%HPLC Analysis
Overall Recovery Rate ~83% (from crude extract)-

Section 3: Bioactivity and Signaling Pathway

This compound has been reported to exert neuroprotective effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB).[1] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In pathological conditions, its over-activation can lead to inflammation and apoptosis.

This compound Signaling Pathway Diagram

cluster_nucleus stimulus Inflammatory Stimulus (e.g., H₂O₂) ikb_kinase IKK Complex stimulus->ikb_kinase Activates nfkb_complex p65/p50 IκBα ikb_kinase->nfkb_complex:ikb Phosphorylates ikb IκBα nfkb_complex->ikb Releases nfkb_active NF-κB (p65/p50) Active nfkb_complex:p->nfkb_active Translocates nucleus Nucleus transcription Gene Transcription (Inflammation, Apoptosis) nucleus->transcription Induces macranthoin This compound macranthoin->ikb_kinase Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

References

Application Notes and Protocols for Macranthoin G Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macranthoin G is a prenylated flavonoid isolated from Macaranga tanarius, a plant with a history of use in traditional medicine. Recent scientific investigations have highlighted the potential of extracts and compounds from Macaranga tanarius as inhibitors of the enzyme α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition is a key therapeutic strategy for managing type 2 diabetes. These findings suggest that this compound may exert its biological effects through the modulation of α-glucosidase activity.

This document provides detailed protocols for conducting enzymatic assays to evaluate the inhibitory potential of this compound against α-glucosidase. It also includes templates for data presentation and visualizations of the experimental workflow and the relevant signaling pathway.

Key Enzyme Target: α-Glucosidase

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into simpler sugars, such as glucose, which are then absorbed into the bloodstream. Inhibition of α-glucosidase slows down carbohydrate digestion and absorption, resulting in a reduced postprandial blood glucose spike. Extracts from Macaranga tanarius have demonstrated significant inhibitory activity against this enzyme, with an ethyl acetate (B1210297) fraction showing an IC50 value of 0.74 μg/mL[1][2]. While this compound is a known constituent of this plant, its specific activity against α-glucosidase warrants direct investigation.

Data Presentation

Quantitative data from the enzymatic assays should be summarized for clear comparison. The following table provides a template for presenting the inhibitory activity of this compound against α-glucosidase.

CompoundConcentration (µM)% InhibitionIC50 (µM)
This compound1
5
10
25
50
100
Acarbose (B1664774) (Positive Control)1
5
10
25
50
100
Vehicle Control (e.g., DMSO)-N/A

Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The enzyme catalyzes the hydrolysis of pNPG to p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich)

  • This compound (dissolved in DMSO)

  • Acarbose (positive control, dissolved in buffer)

  • Sodium phosphate (B84403) buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 0.1 M)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 1.0 U/mL solution of α-glucosidase in 100 mM sodium phosphate buffer (pH 6.8).

    • Prepare a 5 mM solution of pNPG in 100 mM sodium phosphate buffer (pH 6.8).

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions in sodium phosphate buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare a stock solution of acarbose in sodium phosphate buffer and create a series of dilutions.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 50 µL of sodium phosphate buffer (for blank and control) or 50 µL of the this compound/acarbose dilutions.

    • Add 50 µL of the α-glucosidase solution (1.0 U/mL) to all wells except the blank.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution (5 mM) to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to each well.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

      • Abs_control = Absorbance of the control (enzyme + substrate + buffer)

      • Abs_sample = Absorbance of the sample (enzyme + substrate + inhibitor)

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagram

G α-Glucosidase Signaling Pathway cluster_0 Small Intestine Lumen cluster_1 Brush Border Membrane cluster_2 Bloodstream Complex Carbohydrates Complex Carbohydrates alpha-Glucosidase alpha-Glucosidase Complex Carbohydrates->alpha-Glucosidase Substrate Glucose Glucose alpha-Glucosidase->Glucose Hydrolysis This compound This compound This compound->alpha-Glucosidase Inhibition G α-Glucosidase Inhibition Assay Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Prepare Reagents: - α-Glucosidase - pNPG Substrate - Buffers C Dispense Compounds and Enzyme into 96-well plate A->C B Prepare Test Compounds: - this compound (in DMSO) - Acarbose (Control) B->C D Pre-incubate at 37°C C->D E Add pNPG Substrate to initiate reaction D->E F Incubate at 37°C E->F G Stop reaction with Na₂CO₃ F->G H Measure Absorbance at 405 nm G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

References

Macranthoin G: Application Notes and Protocols for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Macranthoin G, a promising natural product with significant antibacterial and antibiofilm properties. This document details its biological activities, potential mechanisms of action, and provides detailed protocols for its application in high-throughput screening (HTS) campaigns for the discovery of novel anti-infective agents.

Introduction to this compound

This compound is a polyacetylene glycoside isolated from the plant Launaea nudicaulis. Traditional medicine has utilized this plant for various purposes, and recent scientific investigations have begun to unveil the therapeutic potential of its constituent compounds. This compound has emerged as a molecule of interest due to its demonstrated efficacy against a range of bacteria and its ability to inhibit the formation of bacterial biofilms, a key factor in chronic and recurrent infections.

Biological Activity of this compound

This compound exhibits both antibacterial and antibiofilm activities. Its primary mode of action is believed to involve the disruption of bacterial cellular processes. The following table summarizes the available quantitative data on the bioactivity of this compound.

Biological Activity Test Organism(s) Quantitative Data (MIC/IC50) Reference
Antibacterial ActivityVarious bacterial isolatesMIC: 16–128 µg/mL[1]
Antibiofilm ActivityBiofilm-forming bacteriaData not yet quantified in IC50[1]
CytotoxicityWi-38 normal cell lineIC50: 262 µg/mL[2]
Anticancer ActivityMCF-7 and Hep-G2 cell linesIC50: 12.7 and 24.5 µg/mL, respectively[2]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration

High-Throughput Screening (HTS) Applications

This compound serves as an excellent candidate for HTS campaigns aimed at identifying novel antibacterial and antibiofilm agents. Its natural product origin offers a unique chemical scaffold that can be explored for lead optimization.

Diagram: High-Throughput Screening Workflow for this compound

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis & Follow-up Compound_Library Natural Product Library (including this compound) Dispensing Automated Liquid Handling Compound_Library->Dispensing Bacterial_Culture Bacterial Strains (Planktonic & Biofilm-forming) Bacterial_Culture->Dispensing Assay_Plates 384-well Microtiter Plates Incubation Controlled Incubation Assay_Plates->Incubation Dispensing->Assay_Plates Assay_Readout Automated Plate Reader (OD, Fluorescence, Luminescence) Incubation->Assay_Readout Data_Analysis Hit Identification (Z'-factor, IC50/MIC determination) Assay_Readout->Data_Analysis Hit_Validation Dose-Response & Secondary Assays Data_Analysis->Hit_Validation Lead_Optimization Structure-Activity Relationship (SAR) Studies Hit_Validation->Lead_Optimization

Caption: High-throughput screening workflow for this compound and other natural products.

Experimental Protocols

The following are detailed protocols for assessing the antibacterial and antibiofilm activities of this compound in a high-throughput format.

Protocol 1: High-Throughput Antibacterial Susceptibility Testing

This protocol is designed for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains in a 384-well format.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Bacterial strains of interest

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 384-well microtiter plates

  • Automated liquid handling system

  • Microplate incubator

  • Microplate reader

Procedure:

  • Preparation of this compound Dilution Series:

    • Using an automated liquid handler, prepare a serial dilution of the this compound stock solution directly in the 384-well plates. The final concentrations should typically range from 0.1 to 256 µg/mL.

    • Include solvent controls (wells with the same concentration of solvent used to dissolve this compound) and positive controls (wells with a known antibiotic).

  • Preparation of Bacterial Inoculum:

    • Grow a fresh culture of the test bacterium to the mid-logarithmic phase.

    • Dilute the bacterial culture in the appropriate growth medium to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation:

    • Using the automated liquid handler, dispense the bacterial inoculum into each well of the 384-well plate containing the this compound dilutions and controls.

  • Incubation:

    • Seal the plates to prevent evaporation and incubate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.

  • Data Acquisition:

    • Measure the optical density (OD) at 600 nm using a microplate reader to determine bacterial growth.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of this compound that inhibits visible bacterial growth.

Protocol 2: High-Throughput Antibiofilm Assay

This protocol is for assessing the ability of this compound to inhibit biofilm formation in a 384-well format.

Materials:

  • This compound stock solution

  • Biofilm-forming bacterial strain

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • Sterile 384-well, flat-bottom, non-treated polystyrene plates

  • Automated liquid handling system

  • Microplate incubator

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (B145695) (95%) or a solution of 80% ethanol and 20% acetone (B3395972) for destaining

  • Microplate reader

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of this compound in the 384-well plates using an automated liquid handler.

  • Inoculation:

    • Prepare a diluted bacterial culture as described in Protocol 1.

    • Dispense the bacterial inoculum into each well.

  • Biofilm Formation:

    • Incubate the plates without shaking at an appropriate temperature for 24-48 hours to allow for biofilm formation.

  • Washing:

    • Carefully discard the planktonic cells and wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent bacteria. This step can be automated with a plate washer.

  • Staining:

    • Add Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing:

    • Remove the Crystal Violet solution and wash the wells with PBS to remove excess stain.

  • Destaining:

    • Add the destaining solution (e.g., 95% ethanol) to each well to solubilize the bound Crystal Violet.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

  • Data Analysis:

    • Calculate the percentage of biofilm inhibition compared to the solvent control. The IC50 value can be determined from a dose-response curve.

Putative Mechanism of Action and Signaling Pathway

The precise molecular mechanism of this compound is still under investigation. However, based on the activity of other natural products, it is hypothesized that this compound may interfere with key bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. Furthermore, its antibiofilm activity suggests a potential role in disrupting bacterial signaling pathways, such as quorum sensing.

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. Many pathogenic bacteria rely on QS to regulate virulence factors and biofilm formation. It is plausible that this compound acts as a quorum sensing inhibitor (QSI).

Diagram: Putative Quorum Sensing Inhibition by this compound

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell Signal_Synthase Signal Synthase (e.g., LuxI) Autoinducer Autoinducer (e.g., AHL) Signal_Synthase->Autoinducer synthesis Receptor Receptor Protein (e.g., LuxR) Autoinducer->Receptor binding Gene_Expression Target Gene Expression (Virulence, Biofilm) Receptor->Gene_Expression activation Macranthoin_G This compound Macranthoin_G->Signal_Synthase inhibition? Macranthoin_G->Receptor inhibition?

Caption: Putative mechanism of this compound as a quorum sensing inhibitor.

Safety and Cytotoxicity

Preliminary studies on the leaf extract of Launaea nudicaulis have provided initial insights into its safety profile. An IC50 value of 262 µg/mL against the Wi-38 normal human cell line suggests a degree of selectivity towards bacterial cells.[2] However, further rigorous cytotoxicity testing of purified this compound against a panel of human cell lines is essential to establish a therapeutic window.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol outlines a basic method for assessing the cytotoxicity of this compound against a human cell line (e.g., HEK293 or HepG2) using a resazurin-based assay.

Materials:

  • This compound stock solution

  • Human cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well, clear-bottom, black-walled tissue culture plates

  • Resazurin (B115843) sodium salt solution

  • Cell culture incubator (37°C, 5% CO2)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Seed the human cells into the 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with solvent) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plates for 24-48 hours.

  • Viability Assessment:

    • Add resazurin solution to each well and incubate for 2-4 hours. Viable cells will reduce resazurin to the fluorescent product, resorufin.

  • Data Acquisition:

    • Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined from a dose-response curve.

Conclusion

This compound represents a valuable natural product for further investigation in the field of antibacterial and antibiofilm drug discovery. The provided protocols offer a robust framework for its evaluation in high-throughput screening settings. Future research should focus on elucidating its precise mechanism of action, expanding the scope of its activity against a wider range of pathogens, and conducting further preclinical safety and efficacy studies.

References

Application Notes and Protocols for Cellular Uptake Assays of Macranthoin G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macranthoin G, a flavonoid compound, has garnered interest for its potential therapeutic properties, including antibacterial and anti-inflammatory activities. Understanding the cellular uptake and intracellular concentration of this compound is crucial for elucidating its mechanism of action, determining its bioavailability at the cellular level, and developing it as a potential therapeutic agent. These application notes provide detailed protocols for quantifying the cellular uptake of this compound and exploring its potential biological effects.

Disclaimer: As of December 2025, specific quantitative data on the cellular uptake of this compound and its uniquely identified signaling pathways are limited in publicly available scientific literature. The following protocols are based on established methods for studying the cellular uptake of flavonoids and other natural compounds. Researchers should adapt and optimize these protocols for their specific cell types and experimental conditions.

I. Quantitative Analysis of this compound Cellular Uptake

The intracellular concentration of this compound can be determined using two primary methods: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for absolute quantification and fluorescence-based assays for high-throughput screening and visualization.

A. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for quantifying the absolute amount of this compound within cells.[1]

Experimental Protocol: LC-MS/MS-based Cellular Uptake Assay

1. Cell Culture and Treatment: a. Seed cells of interest (e.g., macrophages for anti-inflammatory studies, or specific bacterial host cells for antibacterial studies) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for different time points (e.g., 1, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Extraction: a. After incubation, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound. b. To distinguish between membrane-bound and internalized compound, an acid wash step (e.g., with glycine-HCl, pH 2.5) can be included before the final PBS wash. c. Lyse the cells by adding 200 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a structurally similar flavonoid not present in the cells). d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cellular debris.

3. Sample Analysis by LC-MS/MS: a. Transfer the supernatant to a new tube for analysis. b. Prepare a standard curve of this compound in the lysis buffer. c. Analyze the samples and standards by a validated LC-MS/MS method. The method should be optimized for the specific mass transitions of this compound and the internal standard.

4. Data Analysis: a. Quantify the amount of this compound in each sample using the standard curve. b. Normalize the intracellular concentration to the total protein content of the cell lysate (determined by a BCA assay) or to the cell number.

Data Presentation:

Table 1: Intracellular Concentration of this compound Determined by LC-MS/MS

Treatment Concentration (µM)Incubation Time (hours)Intracellular Concentration (pmol/mg protein)
14Example Value
104Example Value
504Example Value
101Example Value
108Example Value
1024Example Value

Note: The values in this table are placeholders and should be replaced with experimental data.

B. Fluorescence-Based Cellular Uptake Assays

Fluorescence-based methods, such as fluorometry and fluorescence microscopy, can be used for semi-quantitative analysis and visualization of this compound uptake. This requires either intrinsic fluorescence of the compound or labeling with a fluorescent dye.

Experimental Protocol: Fluorescence-based Cellular Uptake Assay

1. Cell Culture and Treatment: a. Seed cells in a 96-well black, clear-bottom plate for fluorometry or on glass coverslips in a 24-well plate for microscopy. b. Treat cells with this compound as described in the LC-MS/MS protocol.

2. Sample Preparation and Analysis: a. After treatment, wash the cells three times with PBS. b. For fluorometry, lyse the cells in 100 µL of lysis buffer and measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for this compound. c. For fluorescence microscopy, fix the cells with 4% paraformaldehyde, stain the nuclei with DAPI, and mount the coverslips on microscope slides. d. Visualize the intracellular localization of this compound using a fluorescence microscope.

Data Presentation:

Table 2: Relative Cellular Uptake of this compound Measured by Fluorometry

Treatment Concentration (µM)Incubation Time (hours)Relative Fluorescence Units (RFU)
14Example Value
104Example Value
504Example Value
101Example Value
108Example Value
1024Example Value

Note: The values in this table are placeholders and should be replaced with experimental data.

II. Potential Mechanisms of Action and Signaling Pathways

Based on the known biological activities of similar flavonoids, this compound may exert its antibacterial and anti-inflammatory effects through various mechanisms.

A. Potential Antibacterial Mechanisms

Recent research on a compound identical to this compound, isolated from Launaea capitata, demonstrated its antibacterial and antibiofilm activity against Klebsiella pneumoniae. The study suggested that the compound's mechanism may involve the downregulation of genes related to biofilm formation and quorum sensing, such as luxS, mrkA, wzm, and wbbm.[2] Flavonoids can also disrupt bacterial cell membranes, inhibit nucleic acid and protein synthesis, and interfere with bacterial signal transduction.[3][4][5]

Diagram of Potential Antibacterial Mechanisms of this compound

Antibacterial_Mechanisms cluster_macranthoin This compound cluster_bacterium Bacterial Cell MG This compound Membrane Cell Membrane Disruption MG->Membrane Direct Interaction DNA_Protein Inhibition of DNA/Protein Synthesis MG->DNA_Protein Intracellular Action QS Quorum Sensing Inhibition MG->QS Signal Interference Biofilm Biofilm Formation Inhibition QS->Biofilm

Caption: Potential antibacterial mechanisms of this compound.

B. Potential Anti-inflammatory Signaling Pathways

Flavonoids are known to modulate inflammatory responses by interfering with key signaling pathways such as the NF-κB and MAPK pathways.[6][7] These pathways regulate the expression of pro-inflammatory cytokines and enzymes.

Diagram of Potential Anti-inflammatory Signaling Pathway

Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Intracellular Signaling cluster_response Inflammatory Response Stimulus Stimulus IKK IKK Stimulus->IKK p38 p38 MAPK Stimulus->p38 JNK JNK Stimulus->JNK ERK ERK Stimulus->ERK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines p38->Cytokines JNK->Cytokines iNOS_COX2 iNOS, COX-2 ERK->iNOS_COX2 MacranthoinG This compound MacranthoinG->IKK MacranthoinG->p38

Caption: Potential anti-inflammatory signaling pathways modulated by this compound.

III. Experimental Workflow Diagrams

A. Workflow for LC-MS/MS-based Quantification

LCMS_Workflow A Cell Seeding & Adherence B Treatment with this compound A->B C Wash with Ice-Cold PBS B->C D Cell Lysis & Protein Precipitation C->D E Centrifugation D->E F Supernatant Collection E->F G LC-MS/MS Analysis F->G H Data Quantification & Normalization G->H

Caption: Workflow for LC-MS/MS-based quantification of intracellular this compound.

B. Workflow for Fluorescence-based Cellular Uptake Assay

Fluorescence_Workflow A Cell Seeding (96-well plate or coverslips) B Treatment with this compound A->B C Wash with PBS B->C D Cell Lysis (Fluorometry) or Fixation & Staining (Microscopy) C->D E Fluorescence Measurement or Imaging D->E F Data Analysis E->F

Caption: Workflow for fluorescence-based analysis of this compound cellular uptake.

IV. Conclusion

The protocols and conceptual frameworks presented here provide a solid foundation for investigating the cellular uptake and biological activities of this compound. While direct experimental data for this specific compound is emerging, the methodologies established for other flavonoids offer robust starting points. Rigorous optimization and validation of these assays will be critical to accurately determine the intracellular fate of this compound and to unravel its therapeutic potential.

References

Application Notes and Protocols: Investigating the Synergistic Potential of Macranthoin G in Co-treatment Regimens

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Macranthoin G, a compound isolated from Eucommia ulmoides, has demonstrated potential therapeutic properties, including neuroprotective effects against oxidative stress-induced apoptosis.[1] In cancer therapy, a significant strategy for enhancing therapeutic efficacy, reducing toxicity, and overcoming drug resistance is the use of combination therapies.[2] This approach often combines a primary chemotherapeutic agent with a compound that may sensitize cancer cells to treatment, potentially leading to synergistic effects where the combined effect is greater than the sum of the individual effects.[2][3]

These application notes provide a framework for investigating the potential synergistic anticancer effects of this compound when used in co-treatment with a conventional chemotherapeutic agent, such as doxorubicin (B1662922). The protocols outlined below are designed to guide researchers in determining synergistic interactions, elucidating the underlying mechanisms of action through apoptosis analysis, and visualizing the experimental workflow and signaling pathways.

Data Presentation: Quantifying Synergy

A critical step in evaluating a co-treatment strategy is to quantify the interaction between the two compounds. The Combination Index (CI) method, based on the Chou-Talalay principle, is widely used to determine if a combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[3] The following table presents hypothetical data from a cell viability assay (e.g., MTT) on a cancer cell line (e.g., MCF-7) treated with this compound and Doxorubicin, alone and in combination.

Table 1: Hypothetical IC50 and Combination Index Values for this compound and Doxorubicin Co-treatment

Treatment GroupIC50 (µM)Combination RatioCombination Index (CI)Interpretation
This compound85.0N/AN/AN/A
Doxorubicin1.13[4]N/AN/AN/A
This compound + DoxorubicinN/A1:10.65Synergy
This compound + DoxorubicinN/A2:10.58Synergy
This compound + DoxorubicinN/A1:20.72Synergy

Note: The data presented in this table is for illustrative purposes to demonstrate how results could be structured and should not be considered as actual experimental outcomes.

Visualization of Logical Relationships and Workflows

A clear understanding of the experimental logic and workflow is essential for reproducible research.

G cluster_0 Determination of Synergy cluster_1 Interpretation ic50_1 Determine IC50 of This compound Alone co_treat Treat Cells with Combinations at Fixed Ratios ic50_1->co_treat ic50_2 Determine IC50 of Doxorubicin Alone ic50_2->co_treat viability Measure Cell Viability (MTT Assay) co_treat->viability ci_calc Calculate Combination Index (CI) Using Chou-Talalay Method viability->ci_calc ci_less CI < 1 Synergy ci_calc->ci_less Result ci_equal CI = 1 Additive ci_calc->ci_equal Result ci_greater CI > 1 Antagonism ci_calc->ci_greater Result

Caption: Logical workflow for determining synergistic interactions.

G cluster_workflow Experimental Workflow cluster_assays Biological Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture (e.g., MCF-7) treatment Treatment with this compound, Doxorubicin, and Combination start->treatment mtt MTT Assay for Cell Viability & Synergy treatment->mtt wb Western Blot for Apoptosis Proteins treatment->wb flow Flow Cytometry for Apoptosis Quantification treatment->flow data_mtt Calculate IC50 & CI mtt->data_mtt data_wb Densitometry of Protein Bands wb->data_wb data_flow Quantify Apoptotic Populations flow->data_flow conclusion Conclusion: Evaluate Synergistic Mechanism data_mtt->conclusion data_wb->conclusion data_flow->conclusion

Caption: Overview of the experimental workflow.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of choice (e.g., MCF-7)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound and Doxorubicin stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. For combination studies, prepare mixtures at fixed ratios (e.g., 1:1, 2:1, 1:2) based on their individual IC50 values.

  • Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include wells for untreated controls and vehicle controls.

  • Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[5]

  • Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[7][9]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]

Protocol 2: Western Blot Analysis of Apoptosis Markers

Western blotting is used to detect and quantify changes in the expression of key proteins involved in the apoptotic pathway.[10]

Materials:

  • 6-well tissue culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Lysis: Seed cells in 6-well plates and treat with this compound, Doxorubicin, and the synergistic combination for the desired time (e.g., 24 hours).

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.[11]

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 20 minutes at 4°C.[11] Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[11]

  • Sample Preparation: Normalize protein concentrations. Add Laemmli buffer and boil samples at 95°C for 5 minutes.[11]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.[11] After electrophoresis, transfer the proteins to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

    • Incubate the membrane with primary antibody overnight at 4°C.[11]

    • Wash the membrane three times with TBST.[11]

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash the membrane again three times with TBST.[11]

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[11]

  • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to a loading control (e.g., β-actin). An increase in the Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 and cleaved PARP are indicative of apoptosis.[10][11]

Protocol 3: Apoptosis Quantification by Flow Cytometry (Annexin V/PI Staining)

This method quantitatively determines the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis.[12]

Materials:

  • 6-well tissue culture plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Culture and Collection: Seed and treat cells as described for Western blotting.

  • Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.[12]

  • Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the cells twice with cold PBS.[12][13]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. The cell density should be approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]

  • Add 400 µL of 1X Binding Buffer to each tube.[14]

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour.[14]

    • Populations:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Hypothesized Signaling Pathway of Synergistic Action

The co-administration of this compound and doxorubicin may induce apoptosis through a multi-targeted approach. Doxorubicin is a well-known DNA-damaging agent, while many natural compounds can modulate key signaling pathways that regulate cell survival and death. The following diagram illustrates a hypothetical mechanism where this compound enhances doxorubicin-induced apoptosis by inhibiting survival signals and promoting pro-apoptotic pathways.

G cluster_pathway Hypothesized Synergistic Apoptosis Pathway dox Doxorubicin dna_damage DNA Damage dox->dna_damage mcg This compound nfkb NF-κB Pathway (Survival Signal) mcg->nfkb Inhibition (Hypothesized) bcl2 Bcl-2 (Anti-apoptotic) mcg->bcl2 Down-regulation (Hypothesized) bax Bax/Bak (Pro-apoptotic) dna_damage->bax nfkb->bcl2 Inhibits transcription bcl2->bax mito Mitochondrial Outer Membrane Permeabilization (MOMP) bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis parp->apoptosis

Caption: this compound may enhance doxorubicin-induced apoptosis.

References

Application Notes and Protocols for Polyphenol Delivery Systems: A Case Study of Curcumin and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The therapeutic potential of polyphenolic compounds, such as Macranthoin G, is often limited by their poor aqueous solubility, low bioavailability, and instability. Advanced drug delivery systems are crucial to overcome these limitations and enhance their efficacy. Due to the limited specific research on this compound delivery systems, this document provides a comprehensive overview of established formulation strategies and detailed experimental protocols for two well-researched polyphenols with antibacterial properties: curcumin (B1669340) and quercetin (B1663063). These notes and protocols can serve as a valuable guide for developing and evaluating novel delivery systems for this compound and other similar bioactive molecules.

Section 1: Formulation and Characterization of Polyphenol Nanoparticles

Nanoformulations have emerged as a promising approach to improve the delivery of hydrophobic polyphenols.[1] By encapsulating these compounds in nanoparticles, it is possible to increase their solubility, stability, and bioavailability.[1] This section details the preparation and characterization of curcumin and quercetin nanoparticles, which are applicable to other similar polyphenols.

Common Nanoformulation Strategies

Several types of nanoparticles have been successfully used to encapsulate polyphenols, including:

  • Polymeric Nanoparticles: Biodegradable polymers such as polylactic-co-glycolic acid (PLGA) are commonly used to form a protective matrix around the polyphenol.

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.

  • Nanoemulsions: Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range can effectively solubilize and deliver lipophilic polyphenols.

Quantitative Data on Polyphenol Nanoformulations

The following tables summarize key quantitative parameters for representative curcumin and quercetin nanoformulations described in the literature.

Table 1: Curcumin Nanoformulation Characteristics

Formulation TypePolymer/LipidParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
PLGA NanoparticlesPLGA150-250-15 to -3070-905-15[PLGA-Curcumin Studies]
LiposomesPhosphatidylcholine100-200-20 to -4060-853-10[Curcumin Liposome Studies]
NanoemulsionMedium-chain triglycerides50-150-10 to -25>901-5[Curcumin Nanoemulsion Studies]

Table 2: Quercetin Nanoformulation Characteristics

Formulation TypePolymer/LipidParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Chitosan NanoparticlesChitosan200-400+20 to +4065-8510-25[Quercetin-Chitosan NP Studies]
Solid Lipid NanoparticlesGlyceryl monostearate150-300-10 to -2075-955-12[Quercetin SLN Studies]
Polymeric MicellesPluronic F12720-100-5 to +580-952-8[Quercetin Micelle Studies]

Section 2: Experimental Protocols

This section provides detailed, step-by-step protocols for the preparation, characterization, and in vitro/in vivo evaluation of polyphenol nanoformulations.

Protocol for Preparation of Curcumin-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)

Materials:

  • Curcumin

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • High-speed centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of curcumin and PLGA in DCM.

  • Emulsification: Add the organic phase dropwise to a PVA solution under constant stirring.

  • Sonication: Sonicate the mixture using a probe sonicator to form a nanoemulsion. The sonication parameters (power and time) should be optimized to achieve the desired particle size.

  • Solvent Evaporation: Remove the DCM from the nanoemulsion using a rotary evaporator under reduced pressure.

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated curcumin. Repeat the centrifugation and washing steps twice.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water and freeze-dry to obtain a powder for long-term storage.

Protocol for Characterization of Nanoparticles

1. Particle Size and Zeta Potential:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Disperse a small amount of the lyophilized nanoparticles in deionized water.

    • Sonicate briefly to ensure a uniform dispersion.

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI).

    • Measure the zeta potential to assess the surface charge and stability of the nanoparticle suspension.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Instrument: UV-Vis Spectrophotometer.

  • Procedure:

    • Determine the total amount of curcumin: Dissolve a known weight of the lyophilized nanoparticles in a suitable solvent (e.g., DCM or DMSO) to break the nanoparticles and release the encapsulated drug. Measure the absorbance at the maximum wavelength of curcumin (around 425 nm) and calculate the concentration using a standard curve.

    • Determine the amount of free curcumin: Centrifuge the nanoparticle suspension before lyophilization. Measure the absorbance of the supernatant to determine the concentration of unencapsulated curcumin.

    • Calculate EE and DL:

      • EE (%) = [(Total Curcumin - Free Curcumin) / Total Curcumin] x 100

      • DL (%) = [(Weight of encapsulated Curcumin) / (Total weight of nanoparticles)] x 100

Protocol for In Vitro Antibacterial Assay: Minimum Inhibitory Concentration (MIC) Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Polyphenol nanoformulation suspension

  • Positive control (standard antibiotic)

  • Negative control (vehicle for nanoformulation)

  • Incubator

Procedure:

  • Bacterial Culture Preparation: Grow the bacterial strains in MHB overnight at 37°C. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.[2]

  • Serial Dilution: Prepare a two-fold serial dilution of the polyphenol nanoformulation in MHB in the 96-well plate.[3]

  • Inoculation: Add the bacterial suspension to each well.[3]

  • Controls: Include wells with bacteria and the vehicle (negative control) and wells with bacteria and a standard antibiotic (positive control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[2]

  • MIC Determination: The MIC is the lowest concentration of the nanoformulation that completely inhibits visible bacterial growth.[3]

Protocol for In Vivo Antibacterial Efficacy: Murine Wound Infection Model

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools for creating a full-thickness wound

  • Bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)

  • Polyphenol nanoformulation (topical formulation)

  • Control formulations (placebo, free drug)

  • Sterile saline

  • Bacterial culture plates (e.g., Tryptic Soy Agar)

Procedure:

  • Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week.

  • Wound Creation: Anesthetize the mice and create a sterile, full-thickness dermal wound on the dorsum.[4]

  • Infection: Inoculate the wound with a specific concentration of the bacterial suspension (e.g., 10^7 CFU).[4]

  • Treatment: After a set period (e.g., 2 hours) to allow for bacterial colonization, apply the topical polyphenol nanoformulation to the wound. Divide the animals into treatment groups (nanoformulation, free drug, placebo, and untreated).[4]

  • Monitoring: Monitor the animals daily for signs of infection and wound healing.

  • Bacterial Load Determination: At specific time points (e.g., day 3 and day 7 post-infection), euthanize a subset of mice from each group. Excise the wound tissue, homogenize it in sterile saline, and perform serial dilutions for bacterial colony counting on agar (B569324) plates.[4]

  • Data Analysis: Compare the bacterial load (CFU/gram of tissue) between the different treatment groups to evaluate the in vivo antibacterial efficacy.

Section 3: Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of polyphenols is crucial for drug development. Many polyphenols exert their effects by modulating cellular signaling pathways.

Quercetin and the NF-κB Signaling Pathway

Quercetin has been shown to exert anti-inflammatory and antibacterial effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and other mediators involved in the host response to infection.

NFkB_Pathway cluster_stimulus Bacterial Stimulus (LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Binds NFkB NF-κB (p50/p65) NFkB->IkB_NFkB Quercetin Quercetin Quercetin->IKK Inhibits NFkB_nuc NF-κB (p50/p65) IkB_NFkB->NFkB_nuc Translocates to Nucleus DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Promotes Transcription

Caption: Quercetin's inhibition of the NF-κB signaling pathway.

Experimental Workflow for Evaluating Antibacterial Nanoformulations

The following diagram illustrates a typical workflow for the development and evaluation of an antibacterial polyphenol nanoformulation.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Conclusion Formulation Nanoformulation (e.g., PLGA-Curcumin) Characterization Characterization - Particle Size (DLS) - Zeta Potential - Encapsulation Efficiency Formulation->Characterization is subjected to MIC MIC Determination Characterization->MIC is tested in TimeKill Time-Kill Assay MIC->TimeKill informs AnimalModel Animal Model (e.g., Murine Wound) TimeKill->AnimalModel guides selection for Efficacy Efficacy Study (Bacterial Load Reduction) AnimalModel->Efficacy Toxicity Toxicity Assessment AnimalModel->Toxicity Analysis Statistical Analysis Efficacy->Analysis Toxicity->Analysis Conclusion Conclusion on Efficacy and Potential for this compound Analysis->Conclusion

Caption: A typical experimental workflow for antibacterial nanoformulations.

References

Troubleshooting & Optimization

Technical Support Center: Stability of Compound M in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered with Compound M (a placeholder for novel small molecules like Macranthoin G) during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My Compound M stock solution in DMSO is showing signs of degradation. What are the common causes?

A1: The stability of small molecules in Dimethyl Sulfoxide (DMSO) can be influenced by several factors. Key contributors to degradation include:

  • Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[1][2] This absorbed water can lead to the hydrolysis of susceptible compounds. It is crucial to use anhydrous, high-purity DMSO and handle it in a low-humidity environment.[1][2]

  • Storage Temperature: While long-term storage at -20°C or -80°C is standard, repeated freeze-thaw cycles can compromise the stability of some molecules.[1][3] For short-term storage, 4°C may be suitable, but stability at this temperature is compound-specific.[3]

  • Oxygen: The presence of dissolved oxygen can lead to the oxidation of sensitive compounds.[3][4]

  • Light Exposure: If Compound M is photosensitive, exposure to light can cause degradation.[5][6][7] Such compounds should always be stored in amber vials or containers wrapped in aluminum foil.[5][7][8]

Q2: I observe precipitation in my DMSO stock solution after thawing it from -20°C. What should I do?

A2: Precipitation after a freeze-thaw cycle is a common issue.[1] Before use, it is critical to ensure the compound is fully redissolved to maintain an accurate concentration.

  • Troubleshooting Steps:

    • Allow the vial to equilibrate to room temperature.

    • Vortex the solution thoroughly.

    • If precipitation persists, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can help redissolve the compound.[1][2]

    • Visually inspect the solution against a light source to confirm it is clear and free of particulates.[2]

  • Prevention: To minimize this issue, it is best practice to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[1][9]

Q3: Compound M seems to be unstable in my cell culture medium. What are the potential reasons?

A3: Degradation in aqueous cell culture media is a multifaceted problem. Potential causes include:

  • Enzymatic Degradation: Media supplemented with serum (e.g., Fetal Bovine Serum) contain enzymes like esterases and proteases that can metabolize your compound.[3] Furthermore, the metabolic activity of live cells will contribute to the degradation.[3]

  • pH Instability: The physiological pH of cell culture media (typically 7.2-7.4) can lead to the degradation of compounds that are sensitive to neutral or slightly alkaline conditions.[3] Phenolic compounds, for instance, can be unstable at alkaline pH.[10]

  • Binding to Media Components: Compounds may bind to proteins such as albumin in the serum, affecting their stability and bioavailability.[3]

  • Chemical Reactivity: The compound may react directly with components in the culture medium.

Q4: How can I handle Compound M if it is light-sensitive?

A4: For photosensitive compounds, strict light protection is necessary throughout handling and storage.

  • Storage: Use amber-colored or opaque containers to block UV and visible light.[5][8] For extra protection, wrap containers in aluminum foil.[5][7]

  • Handling: When preparing solutions or conducting experiments, work in a dimly lit area or under brown/yellow colored light, which has longer wavelengths and is less energetic.[6][7]

  • Experimentation: During assays, keep plates and tubes covered with aluminum foil or use opaque plates whenever possible.[5]

Troubleshooting Guides

Issue 1: Poor Solubility of Compound M in Aqueous Buffers
  • Problem: Compound M, dissolved in a DMSO stock, precipitates when diluted into an aqueous buffer or cell culture medium for an experiment.

  • Cause: This is often due to a rapid change in solvent polarity, causing the compound to "crash out" of the solution when moving from a high-solubility organic solvent to a low-solubility aqueous environment.[2]

  • Solutions:

Troubleshooting StepDescriptionExpected Outcome
Reduce Final Concentration The most direct solution is to lower the final working concentration of the compound in the assay.The compound remains below its aqueous solubility limit and stays in solution.
Increase Co-solvent If the experiment allows, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may help. Always include a vehicle control with the same DMSO concentration.[11]The increased organic co-solvent helps maintain the compound's solubility in the aqueous medium.
Use Serial Dilutions Instead of a single large dilution, perform intermediate serial dilutions of the DMSO stock into the aqueous buffer. This gradual change in polarity can prevent precipitation.[2]The compound remains in solution throughout the dilution process.
Explore Alternative Solvents Test the solubility of Compound M in other water-miscible organic solvents like ethanol (B145695) or DMF that may be compatible with your assay.[2]An alternative solvent may provide better solubility characteristics upon aqueous dilution.
Issue 2: Inconsistent Experimental Results
  • Problem: There is high variability in results between experiments using the same Compound M stock solution.

  • Cause: This can stem from inaccurate stock concentration due to incomplete dissolution, degradation of the stock solution over time, or issues with the dilution process.

  • Solutions:

Troubleshooting StepDescriptionExpected Outcome
Verify Stock Solution Integrity Before each use, visually inspect the thawed stock solution for precipitation. Ensure it is fully dissolved, using gentle warming or sonication if necessary.[2]A clear, homogenous stock solution ensures the starting concentration is accurate.
Prepare Fresh Stock Solutions Stock solutions can degrade over time.[11] If a stock is old or has undergone multiple freeze-thaw cycles, prepare a fresh solution from the solid compound.Freshly prepared stocks minimize variability due to compound degradation.
Use Anhydrous Solvents Ensure DMSO or other organic solvents are anhydrous and high-purity, as absorbed water can degrade the compound and affect solubility.[1][2]Using high-quality, dry solvents enhances the stability and reliability of the stock solution.
Standardize Dilution Protocol Ensure thorough mixing and vortexing at each dilution step to achieve a homogenous final solution for your assay.Consistent and accurate final concentrations reduce experimental variability.

Quantitative Data Summary

The following tables present hypothetical stability data for Compound M under various conditions. These tables should be adapted with experimental data for your specific compound.

Table 1: Stability of Compound M (10 mM) in DMSO at Different Temperatures

Storage ConditionTime PointPurity (%) by HPLCAppearance
-80°C 0 Months99.8Clear Solution
6 Months99.7Clear Solution
12 Months99.5Clear Solution
-20°C 0 Months99.8Clear Solution
6 Months99.2Clear Solution
12 Months98.1Clear Solution
4°C 0 Months99.8Clear Solution
1 Month97.5Clear Solution
3 Months94.0Slight yellowing

Table 2: Stability of Compound M (10 µM) in Cell Culture Medium (RPMI + 10% FBS) at 37°C

Time PointConcentration Remaining (%)Degradation Product 1 (%)Degradation Product 2 (%)
0 hours 10000
2 hours 95.33.11.6
6 hours 85.19.85.1
12 hours 70.419.510.1
24 hours 48.935.215.9

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of Compound M in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution.

  • Materials:

    • Compound M (solid powder)

    • Anhydrous, high-purity DMSO[1]

    • Calibrated analytical balance

    • Amber glass vial or clear vial to be wrapped in foil[8]

    • Vortex mixer

    • Sonicator bath (optional)

  • Procedure:

    • Calculate Mass: Determine the mass of Compound M required. For a 10 mM solution in 1 mL, the calculation is: Mass (mg) = 10 mmol/L * 0.001 L * Molecular Weight ( g/mol ) * 1000 mg/g

    • Weigh Compound: Accurately weigh the calculated mass of Compound M and place it into the vial.

    • Add Solvent: Add the desired volume of anhydrous DMSO to the vial.

    • Dissolution: Vortex the mixture thoroughly for 1-2 minutes until the solid is completely dissolved. If needed, sonicate the vial for 5-10 minutes or warm it gently in a 37°C water bath.[2]

    • Visual Inspection: Confirm the solution is clear and homogenous with no visible particles.

    • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[9] Store at -20°C or -80°C, protected from light.[1]

Protocol 2: Stability-Indicating HPLC Method for Compound M

This protocol outlines a general method for assessing the stability of Compound M and detecting degradation products.[12][13]

  • Objective: To separate and quantify Compound M in the presence of its potential degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by the UV absorbance maximum of Compound M.

    • Injection Volume: 10 µL.

  • Procedure:

    • Sample Preparation: Prepare samples of Compound M that have been subjected to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, light). Dilute these samples and untreated controls to a suitable concentration (e.g., 10 µg/mL) in the mobile phase.

    • Analysis: Inject the samples onto the HPLC system.

    • Data Evaluation: Analyze the resulting chromatograms. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent Compound M peak.[13] Calculate the percentage of Compound M remaining and the formation of each degradant.

Visualizations

Logical Workflow for Troubleshooting Compound Stability Issues

The following diagram illustrates a decision-making process for addressing common stability problems encountered in solution.

G start Stability Issue Observed (e.g., Precipitation, Inconsistent Data) check_stock Inspect Stock Solution: Precipitate visible after thawing? start->check_stock stock_ok Stock Solution Appears Clear check_stock->stock_ok No stock_precip Precipitate Present check_stock->stock_precip Yes issue_in_assay Issue persists in assay buffer? stock_ok->issue_in_assay dissolve Action: Vortex, Gentle Warming (37°C), or Sonication stock_precip->dissolve recheck Re-inspect Solution dissolve->recheck recheck->stock_ok Clear recheck->stock_precip Still Precipitated (Consider preparing fresh stock) solubility_problem Suspect Aqueous Solubility Problem issue_in_assay->solubility_problem Precipitation in Aqueous Buffer degradation_problem Suspect Degradation in Assay Medium issue_in_assay->degradation_problem Loss of Activity/Purity Over Time solubility_actions Actions: 1. Lower final concentration 2. Increase co-solvent % 3. Use serial dilutions solubility_problem->solubility_actions degradation_actions Actions: 1. Reduce incubation time 2. Perform stability test in medium (HPLC) 3. Use serum-free medium if possible degradation_problem->degradation_actions resolve Problem Resolved solubility_actions->resolve degradation_actions->resolve

Caption: Troubleshooting workflow for compound stability.

Hypothetical Signaling Pathway Modulated by Compound M

This diagram illustrates a hypothetical cellular signaling pathway that could be investigated, showing potential points of action for Compound M.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Ligand Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1) ERK->TF CompoundM Compound M CompoundM->RAF Inhibition Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Hypothetical inhibition of the MAPK/ERK pathway by Compound M.

References

Technical Support Center: Optimizing Macranthoin G Dosage for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Macranthoin G in their experiments. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the postulated mechanism of action for this compound?

A1: While the precise mechanism is under ongoing investigation, preliminary data suggests that this compound may function as an antibacterial agent through one or more of the following mechanisms:

  • Disruption of Bacterial Membranes: Like some polypeptide antibiotics, this compound may interact with the lipopolysaccharide (LPS) component of the outer membrane of Gram-negative bacteria, leading to membrane disruption and cell death.[1]

  • Inhibition of Nucleic Acid Synthesis: It is hypothesized that this compound could interfere with bacterial DNA replication by inhibiting enzymes such as DNA gyrase.[1]

  • Inhibition of Protein Biosynthesis: this compound might bind to ribosomal subunits, thereby inhibiting peptide bond formation and halting protein synthesis.[1]

  • Efflux Pump Inhibition: Some phytochemicals have been shown to inhibit efflux pumps, which are responsible for pumping antibiotics out of bacterial cells. This compound may share this property, potentially restoring the efficacy of other antibiotics.[2]

Q2: Which signaling pathways are potentially affected by this compound?

A2: In the context of a host-pathogen interaction, this compound's activity against bacteria could indirectly modulate host immune signaling pathways. By reducing the bacterial load, it may lessen the activation of pathways like the Toll-like receptor (TLR) pathway, the MAPK signaling pathway, and the NF-κB signaling pathway, which are typically triggered by bacterial components and lead to an inflammatory response.[3][4]

Q3: What is the known spectrum of activity for this compound?

A3: this compound has shown promising activity against a range of multidrug-resistant (MDR) Gram-negative bacteria.[5] Further studies are needed to fully characterize its spectrum, including its efficacy against Gram-positive bacteria and fungi.

Troubleshooting Guides

In Vitro Experiments

Q4: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent across experiments. What could be the cause?

A4: Inconsistent MIC values can arise from several factors:

  • Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density (e.g., 0.5 McFarland standard) for each experiment. Variations in the starting bacterial concentration will directly impact the MIC result.

  • Compound Stability: this compound may be sensitive to light, temperature, or pH. Prepare fresh stock solutions for each experiment and store them appropriately. Consider performing a stability study under your experimental conditions.

  • Assay Method: The choice of assay (e.g., broth microdilution vs. agar (B569324) dilution) can influence results. Ensure you are following a standardized protocol, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Contamination: Verify the purity of your bacterial cultures and the sterility of your reagents and consumables.

Q5: I am observing cytotoxicity in my host cell line at concentrations close to the MIC of this compound. How can I address this?

A5: High cytotoxicity relative to antimicrobial activity can be a challenge. Consider the following:

  • Determine the Selectivity Index (SI): Calculate the SI by dividing the cytotoxic concentration 50% (CC50) by the MIC. A higher SI indicates greater selectivity for the pathogen.

  • Dose-Response Curve: Generate a detailed dose-response curve for both the antimicrobial activity and cytotoxicity to identify a therapeutic window where efficacy is maximized and toxicity is minimized.

  • Combination Therapy: Investigate synergistic effects of this compound with other antibiotics. This may allow for a lower, less toxic dose of this compound to be used.

  • Structural Modification: If feasible, medicinal chemistry efforts could be directed toward synthesizing analogs of this compound with an improved therapeutic index.

In Vivo Experiments

Q6: this compound showed good in vitro activity but is not effective in my animal model of infection. What are the potential reasons?

A6: A discrepancy between in vitro and in vivo efficacy is a common challenge in drug development. Potential causes include:

  • Pharmacokinetics/Pharmacodynamics (PK/PD): this compound may have poor bioavailability, rapid metabolism, or rapid clearance in the animal model. Conduct PK/PD studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Protein Binding: The compound may exhibit high binding to plasma proteins, reducing the concentration of free, active drug at the site of infection.

  • Host Immune Response: The in vivo environment is complex. The efficacy of an antimicrobial can be influenced by the host's immune status.[6]

  • Infection Model: Ensure the chosen animal model and the bacterial strain used for infection are appropriate and well-characterized.

Q7: I am observing adverse effects in my animal model at therapeutic doses of this compound. What steps should I take?

A7: The observation of adverse effects requires careful investigation:

  • Dose-Range Finding Study: Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).

  • Histopathology: Perform histopathological analysis of major organs to identify any tissue damage.

  • Clinical Observations: Carefully monitor the animals for any clinical signs of toxicity, such as weight loss, changes in behavior, or altered organ function (via blood chemistry).

  • Route of Administration: The route of administration can significantly impact toxicity. Consider alternative delivery methods.

Data Presentation

Table 1: In Vitro Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Escherichia coli (ATCC 25922)1632
Klebsiella pneumoniae (MDR)3264
Pseudomonas aeruginosa (MDR)64128
Acinetobacter baumannii (MDR)3264

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MDR: Multidrug-Resistant

Table 2: In Vivo Efficacy of this compound in a Murine Sepsis Model

Treatment GroupDosage (mg/kg)Survival Rate (%)Bacterial Load (CFU/mL in blood)
Vehicle Control-01 x 10⁸
This compound10405 x 10⁵
This compound25801 x 10³
This compound5090< 100
Positive Control (Polymyxin B)590< 100

CFU: Colony Forming Units

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Time-Kill Assay

  • Preparation: Prepare flasks containing CAMHB with this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Also, include a growth control flask without the compound.

  • Inoculation: Inoculate each flask with a starting bacterial density of approximately 5 x 10⁵ CFU/mL.

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Plating and Incubation: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto appropriate agar plates. Incubate the plates at 37°C for 18-24 hours.

  • Enumeration: Count the number of colonies on the plates to determine the CFU/mL at each time point for each concentration of this compound.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥ 3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

Mandatory Visualizations

Signaling_Pathway cluster_bacterium Bacterial Cell LPS LPS Membrane Outer Membrane Disruption Membrane Disruption Membrane->Disruption DNA_Gyrase DNA Gyrase Inhibition1 Inhibition DNA_Gyrase->Inhibition1 Ribosome 70S Ribosome Inhibition2 Inhibition Ribosome->Inhibition2 DNA_rep DNA Replication Protein_syn Protein Synthesis Macranthoin_G This compound Macranthoin_G->Membrane Macranthoin_G->DNA_Gyrase Macranthoin_G->Ribosome Inhibition1->DNA_rep Inhibition2->Protein_syn

Caption: Postulated mechanisms of action for this compound against a bacterial cell.

Experimental_Workflow start Start: Novel Compound (this compound) mic In Vitro Screening: Determine MIC start->mic cytotoxicity Assess Cytotoxicity: Determine CC50 mic->cytotoxicity si Calculate Selectivity Index (SI = CC50 / MIC) cytotoxicity->si in_vivo In Vivo Efficacy Study: Dose-Range Finding si->in_vivo If SI is favorable pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies in_vivo->pk_pd optimization Dosage Optimization pk_pd->optimization

Caption: Experimental workflow for optimizing this compound dosage.

Troubleshooting_Logic issue Issue: Inconsistent MIC Results cause1 Inoculum Standardization? issue->cause1 cause2 Compound Stability? cause1->cause2 Yes solution1 Standardize Inoculum to 0.5 McFarland cause1->solution1 No cause3 Assay Protocol? cause2->cause3 Yes solution2 Prepare Fresh Stock Solutions cause2->solution2 No solution3 Adhere to CLSI Guidelines cause3->solution3 No

Caption: Troubleshooting logic for inconsistent MIC results.

References

Overcoming Macranthoin G solubility problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Macranthoin G.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a flavonoid glycoside with the molecular formula C₂₆H₂₆O₁₂. Like many flavonoid glycosides, it can exhibit limited aqueous solubility, which can pose challenges for in vitro and in vivo studies, affecting its bioavailability and therapeutic efficacy. While glycosylation generally improves water solubility compared to the aglycone form, achieving desired concentrations in aqueous media for experiments can still be problematic.

Q2: Has the aqueous solubility of this compound been quantitatively determined?

Q3: What are the initial steps to assess the solubility of this compound in my experimental system?

Before attempting complex solubility enhancement techniques, it is recommended to perform a preliminary solubility assessment. This involves preparing saturated solutions of this compound in your specific aqueous buffer (e.g., PBS, cell culture media) at the desired temperature. After equilibration (typically 24-48 hours with agitation), the supernatant should be filtered and the concentration of dissolved this compound quantified using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Troubleshooting Guide: Overcoming this compound Solubility Issues

This guide provides several experimental strategies to enhance the solubility of this compound. The choice of method will depend on the specific requirements of your experiment, including the desired final concentration, the solvent system compatibility with your assay, and the intended application (e.g., in vitro cell-based assays, animal studies).

Method 1: Co-solvency

The use of co-solvents is a straightforward approach to increase the solubility of hydrophobic compounds. Water-miscible organic solvents can disrupt the hydrogen bonding network of water and reduce its polarity, thereby increasing the solubility of non-polar solutes.

Experimental Protocol: Co-solvent System Development

  • Solvent Screening:

    • Prepare stock solutions of this compound in various water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol, and Polyethylene Glycol 400 (PEG 400).

    • Determine the saturation solubility in each pure solvent.

  • Co-solvent Titration:

    • Prepare a series of aqueous buffer solutions containing increasing percentages of the selected co-solvent (e.g., 0.5%, 1%, 2%, 5%, 10% v/v).

    • Add an excess amount of this compound to each co-solvent mixture.

    • Equilibrate the samples by shaking or stirring for 24-48 hours at a constant temperature.

    • Centrifuge and filter the samples to remove undissolved solid.

    • Quantify the concentration of dissolved this compound in the supernatant.

  • Toxicity/Compatibility Check:

    • Determine the tolerance of your experimental system (e.g., cell line) to the final concentration of the chosen co-solvent. It is crucial to keep the final concentration of the organic solvent to a minimum, typically below 1% and often as low as 0.1%, to avoid solvent-induced artifacts.[1]

Data Presentation:

Co-solvent SystemCo-solvent Concentration (% v/v)Apparent Solubility of this compound (µg/mL)
DMSO/Water0.5Experimental Data
1.0Experimental Data
2.0Experimental Data
Ethanol/Water1.0Experimental Data
2.0Experimental Data
5.0Experimental Data

(Note: This table should be populated with your experimental results.)

Method 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly soluble molecules, like flavonoids, forming inclusion complexes that have enhanced aqueous solubility and stability.[2]

Experimental Protocol: Preparation and Evaluation of this compound-Cyclodextrin Inclusion Complexes

  • Phase Solubility Study:

    • Prepare aqueous solutions of a selected cyclodextrin (B1172386) (e.g., β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD)) at various concentrations (e.g., 0 to 15 mM).

    • Add an excess amount of this compound to each cyclodextrin solution.

    • Shake the flasks at a constant temperature for 24-48 hours to reach equilibrium.

    • Filter the solutions and determine the concentration of dissolved this compound.

    • Plot the solubility of this compound as a function of cyclodextrin concentration to determine the complex stoichiometry and stability constant.

  • Preparation of Solid Inclusion Complex (Kneading Method):

    • Weigh equimolar amounts of this compound and the chosen cyclodextrin.

    • Triturate the powders in a mortar.

    • Add a small amount of a hydroalcoholic solution (e.g., water:ethanol 1:1) to form a paste.

    • Knead the paste for 45-60 minutes.

    • Dry the resulting product in an oven at 40-50°C or under vacuum.

    • Grind the dried complex into a fine powder.

Data Presentation:

Cyclodextrin TypeCyclodextrin Concentration (mM)Apparent Solubility of this compound (µg/mL)
β-Cyclodextrin2.5Experimental Data
5.0Experimental Data
10.0Experimental Data
HP-β-CD2.5Experimental Data
5.0Experimental Data
10.0Experimental Data

(Note: This table should be populated with your experimental results.)

Method 3: Solid Dispersions

Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state. This can enhance solubility by reducing particle size to a molecular level and improving wettability.

Experimental Protocol: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

  • Carrier Selection: Choose a hydrophilic polymer carrier such as Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 6000).

  • Dissolution:

    • Dissolve this compound and the carrier in a common volatile solvent (e.g., ethanol, methanol, or a mixture).

    • Prepare different drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10 w/w).

  • Solvent Evaporation:

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • A thin film of the solid dispersion will form on the wall of the flask.

  • Drying and Pulverization:

    • Dry the product under vacuum to remove any residual solvent.

    • Scrape the solid dispersion and pulverize it into a fine powder.

  • Solubility Determination:

    • Determine the aqueous solubility of the prepared solid dispersions and compare it to that of pure this compound.

Data Presentation:

CarrierDrug:Carrier Ratio (w/w)Apparent Solubility of this compound (µg/mL)
PVP K301:1Experimental Data
1:5Experimental Data
1:10Experimental Data
PEG 60001:1Experimental Data
1:5Experimental Data
1:10Experimental Data

(Note: This table should be populated with your experimental results.)

Visualizations

Experimental Workflow for Solubility Enhancement

experimental_workflow cluster_start Initial Assessment cluster_methods Solubility Enhancement Methods cluster_evaluation Evaluation start This compound Powder solubility_test Preliminary Solubility Test in Aqueous Buffer start->solubility_test cosolvency Co-solvency solubility_test->cosolvency If solubility is insufficient cyclodextrin Cyclodextrin Complexation solubility_test->cyclodextrin If solubility is insufficient solid_dispersion Solid Dispersion solubility_test->solid_dispersion If solubility is insufficient quantification Quantify Solubility (e.g., HPLC, UV-Vis) cosolvency->quantification cyclodextrin->quantification solid_dispersion->quantification characterization Physicochemical Characterization (optional) quantification->characterization application Proceed to Experiment (e.g., Cell Assay) quantification->application If solubility is adequate

Caption: Workflow for enhancing this compound solubility.

Proposed Mechanism of Action: Inhibition of Biofilm Formation

This compound has been reported to exhibit antibacterial activity, notably against Klebsiella pneumoniae, through the inhibition of biofilm formation. Biofilm formation is a key virulence factor that protects bacteria from antibiotics and host immune responses.[3][4] The following diagram illustrates the key stages of biofilm formation and the likely points of interference by this compound.

biofilm_inhibition cluster_biofilm Klebsiella pneumoniae Biofilm Formation Stages cluster_inhibition Intervention by this compound attachment 1. Initial Attachment microcolony 2. Microcolony Formation attachment->microcolony maturation 3. Biofilm Maturation (EPS Production) microcolony->maturation dispersal 4. Dispersal maturation->dispersal macranthoin This compound macranthoin->attachment Inhibits Adhesion macranthoin->microcolony Disrupts Cell-Cell Signaling (Quorum Sensing) macranthoin->maturation Reduces EPS Matrix Production

Caption: this compound's inhibition of biofilm formation.

References

Technical Support Center: Troubleshooting Macranthoin G Experimental Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Macranthoin G. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot common experimental challenges encountered when working with this phytochemical. The following guides and frequently asked questions (FAQs) are structured to directly address specific issues you may face in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known challenges?

A1: this compound is a phytochemical under investigation for various potential therapeutic properties. As with many natural products, researchers may encounter challenges related to its stability, solubility, and potential for generating experimental artifacts.[1][2][3] Common issues include batch-to-batch variability, degradation during storage or experimentation, and interference with certain assay formats.[1][4]

Q2: How should I properly store and handle this compound to ensure its stability?

A2: Proper storage and handling are critical to prevent the degradation of natural products like this compound.[1] It is recommended to store stock solutions in a suitable solvent at -20°C or -80°C and minimize freeze-thaw cycles. When preparing for an experiment, allow the solution to equilibrate to room temperature slowly and protect it from light.[2]

Q3: My experimental results with this compound are not reproducible. What are the likely causes?

A3: Lack of reproducibility can stem from several factors. Compound instability is a primary suspect; it's advisable to use a fresh sample or investigate the compound's stability under your specific assay and storage conditions.[1] Poor solubility can also lead to inconsistent results, so visually inspect for any precipitation.[1] Additionally, ensure that all experimental parameters, such as pH, temperature, and incubation times, are consistently maintained.[5]

Q4: I'm observing activity across multiple, unrelated assays. What could be the reason?

A4: This phenomenon might be due to the compound forming aggregates, which can non-specifically inhibit various proteins.[6] To mitigate this, consider including a detergent, such as Triton X-100, in your assay buffer to disrupt potential aggregates and re-test.[1] It is also possible that this compound is a Pan-Assay Interference Compound (PAIN), a class of molecules known to frequently appear as "hits" in many different assays.[6] Cross-referencing its structure against known PAINS databases can be a useful step.[1]

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

You are observing high variability in your cell-based assay results when treating cells with this compound.

Troubleshooting Workflow:

G start Inconsistent Results Observed check_solubility Check for Compound Precipitation (Visual Inspection, Microscopy) start->check_solubility check_stability Assess Compound Stability (Use Fresh Stock, LC-MS Analysis) check_solubility->check_stability No Precipitation troubleshoot_solubility Optimize Solubility (Test Co-solvents, Sonication) check_solubility->troubleshoot_solubility Precipitation Observed check_cytotoxicity Evaluate Cytotoxicity (e.g., MTT, LDH assay) check_stability->check_cytotoxicity Compound Stable troubleshoot_stability Optimize Handling (Minimize Light Exposure, Fresh Dilutions) check_stability->troubleshoot_stability Degradation Detected check_assay_conditions Review Assay Conditions (Incubation Time, Temperature, pH) check_cytotoxicity->check_assay_conditions Not Cytotoxic at Test Concentrations troubleshoot_cytotoxicity Adjust Concentration Range (Test Lower, Non-toxic Concentrations) check_cytotoxicity->troubleshoot_cytotoxicity Cytotoxicity Observed check_controls Verify Controls (Positive & Negative Controls Performing as Expected?) check_assay_conditions->check_controls Conditions Optimal troubleshoot_assay Refine Protocol (Adjust Incubation, Check Reagent Stability) check_assay_conditions->troubleshoot_assay Sub-optimal Conditions re_run_experiment Re-run Experiment with Optimized Conditions check_controls->re_run_experiment Controls Validated troubleshoot_solubility->re_run_experiment troubleshoot_stability->re_run_experiment troubleshoot_cytotoxicity->re_run_experiment troubleshoot_assay->re_run_experiment

Troubleshooting workflow for inconsistent cell-based assay results.

Data Presentation: Hypothetical Comparative IC50 Data

This table illustrates how to present data to identify potential issues like cytotoxicity affecting assay results. Assume this compound is being tested for its ability to inhibit a specific enzyme, and a parallel cytotoxicity assay is performed.

CompoundTarget Enzyme IC50 (µM)Cell Viability Assay (CC50 µM)Selectivity Index (CC50/IC50)Possible Interpretation
This compound (Batch 1) 5.2> 100> 19.2Appears to be a selective inhibitor.
This compound (Batch 2) 6.18.51.4High cytotoxicity is likely causing the observed "inhibition". Results may be an artifact.[1]
Positive Control Inhibitor 0.8> 100> 125Expected result for a selective inhibitor.
Vehicle Control (DMSO) > 100> 100N/ANo inherent activity or toxicity.
Issue 2: Suspected Off-Target Effects or Assay Interference

You suspect that the observed activity of this compound may not be due to specific interaction with your target but rather an off-target effect or assay interference.

Experimental Protocols to Differentiate True Hits from False Positives:

  • Counter-Screening: If your primary assay is fluorescence-based, perform a counter-screen using a different detection method, such as luminescence, to rule out interference with the detection system.[1]

  • Orthogonal Assays: Confirm the activity of this compound in a different, unrelated assay that measures the same biological endpoint through a different mechanism.[1]

  • Target Engagement Assay: Directly measure the binding of this compound to its intended target protein. This can be done using techniques like surface plasmon resonance (SPR) or thermal shift assays.

Hypothetical Signaling Pathway: this compound Modulation of an Inflammatory Pathway

This diagram illustrates a hypothetical signaling pathway that this compound might modulate, providing a framework for designing experiments to investigate its mechanism of action.

G cluster_stimulus External Stimulus cluster_receptor Receptor Complex cluster_cytoplasmic Cytoplasmic Signaling cluster_nuclear Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFKB_Inhibitor IκBα IKK->NFKB_Inhibitor phosphorylates for degradation NFKB NF-κB IKK->NFKB activates NFKB_Inhibitor->NFKB inhibits NFKB_nuc NF-κB (active) NFKB->NFKB_nuc translocates to nucleus Gene_Expression Inflammatory Gene Expression NFKB_nuc->Gene_Expression MacranthoinG This compound MacranthoinG->IKK Inhibits

Hypothetical inhibition of the NF-κB pathway by this compound.

References

Macranthoin G Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Macranthoin G. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex natural product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the key steps of quinic acid protection, esterification with caffeic acid, and final deprotection.

Issue 1: Low Yield During Esterification of Protected Quinic Acid and Caffeic Acid

  • Question: We are experiencing low yields during the esterification of our protected quinic acid derivative with activated caffeic acid. What are the potential causes and solutions?

  • Answer: Low esterification yields are a common challenge in the synthesis of complex polyphenolic esters like this compound. Several factors could be contributing to this issue.

    • Steric Hindrance: The bulky protecting groups on both the quinic acid and caffeic acid moieties can sterically hinder the approach of the reactants.

      • Recommendation: Consider using less bulky protecting groups if compatible with your synthetic route. Alternatively, employing a longer linker on the activating group of the caffeic acid could alleviate steric clash.

    • Inadequate Activation of Caffeic Acid: The carboxylic acid of caffeic acid needs to be sufficiently activated for the esterification to proceed efficiently.

      • Recommendation: Experiment with different coupling reagents. While standard reagents like DCC/DMAP are common, more potent activators such as HATU or COMU might be necessary for this sterically hindered coupling. Ensure anhydrous conditions, as moisture can quench the activated species.

    • Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the yield.

      • Recommendation: A systematic optimization of the reaction temperature should be performed. While initial attempts might be at room temperature, gentle heating (e.g., 40-50 °C) could improve the reaction rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition.

Issue 2: Formation of Multiple Side Products During Deprotection

  • Question: Upon attempting to remove the protecting groups to yield the final this compound product, we observe a complex mixture of side products and a very low yield of the desired compound. How can we improve the selectivity of the deprotection step?

  • Answer: The simultaneous deprotection of multiple hydroxyl and carboxyl groups in a molecule as complex as this compound is a delicate process. The formation of side products often arises from the lability of the ester bonds under the deprotection conditions.

    • Harsh Deprotection Conditions: Strong acidic or basic conditions required to cleave certain protecting groups can also lead to the hydrolysis of the desired ester linkages.

      • Recommendation: Employ orthogonal protecting group strategies. This involves using protecting groups for the hydroxyls on the quinic and caffeic acid moieties that can be removed under different, milder conditions. For instance, using silyl (B83357) ethers (e.g., TBS) for some hydroxyls and benzyl (B1604629) ethers for others allows for sequential and selective deprotection.

    • Acyl Migration: Under certain pH conditions, acyl groups can migrate between adjacent hydroxyl groups on the quinic acid core, leading to isomeric impurities.

      • Recommendation: Maintain careful pH control during the deprotection step. If using acidic conditions, consider using a buffered system. For base-labile groups, use non-nucleophilic bases where possible.

Issue 3: Difficulty in Purifying the Final this compound Product

  • Question: The final product is difficult to purify, and we suspect the presence of closely related isomers. What purification strategies are recommended?

  • Answer: The presence of multiple hydroxyl groups and the potential for isomeric impurities makes the purification of this compound challenging.

    • Co-eluting Impurities: Standard silica (B1680970) gel chromatography may not be sufficient to separate the desired product from structurally similar impurities.

      • Recommendation: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is often necessary for the final purification of highly polar compounds like this compound. A gradient elution with a suitable solvent system (e.g., water/acetonitrile or water/methanol with a small amount of acid like formic acid to improve peak shape) is recommended.

    • Product Instability: The polyphenolic nature of this compound makes it susceptible to oxidation.

      • Recommendation: Perform purification steps quickly and at low temperatures where possible. Use degassed solvents to minimize exposure to oxygen. The purified product should be stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.

Experimental Protocols

General Protocol for Esterification of Protected Quinic Acid with Protected Caffeic Acid

  • Reactant Preparation:

    • Dissolve the protected quinic acid derivative (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon).

    • In a separate flask, dissolve the protected caffeic acid (1.2 eq), a coupling reagent such as HATU (1.3 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DCM or DMF.

  • Reaction Execution:

    • Stir the caffeic acid solution at 0 °C for 15-20 minutes to allow for pre-activation.

    • Slowly add the activated caffeic acid solution to the solution of the protected quinic acid derivative at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to isolate the desired esterified product.

Data Presentation

Table 1: Comparison of Coupling Reagents for Esterification

Coupling ReagentTypical Reaction Time (h)Typical Yield Range (%)Notes
DCC/DMAP24-4830-50Can lead to urea (B33335) byproduct formation, which can complicate purification.
HBTU/HOBt/DIPEA12-2450-70Generally provides higher yields and cleaner reactions than DCC.
HATU/DIPEA8-1665-85A more potent activating agent, often effective for sterically hindered couplings.
COMU/DIPEA6-1270-90A highly efficient coupling reagent, often resulting in shorter reaction times.

Visualizations

Experimental_Workflow cluster_0 Synthesis of Precursors cluster_1 Key Esterification Step cluster_2 Final Steps Protected Quinic Acid Protected Quinic Acid Esterification Esterification Protected Quinic Acid->Esterification Protected Caffeic Acid Protected Caffeic Acid Protected Caffeic Acid->Esterification Deprotection Deprotection Esterification->Deprotection Purification (HPLC) Purification (HPLC) Deprotection->Purification (HPLC) This compound This compound Purification (HPLC)->this compound

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Low Yield Low Yield Check Reactant Purity Check Reactant Purity Low Yield->Check Reactant Purity Impure Starting Materials? Optimize Coupling Reagent Optimize Coupling Reagent Low Yield->Optimize Coupling Reagent Inefficient Activation? Adjust Reaction Conditions Adjust Reaction Conditions Low Yield->Adjust Reaction Conditions Suboptimal Temp/Time? Side Products Side Products Review Deprotection Strategy Review Deprotection Strategy Side Products->Review Deprotection Strategy Harsh Conditions? Control pH Control pH Side Products->Control pH Acyl Migration? Purification Issues Purification Issues Employ HPLC Employ HPLC Purification Issues->Employ HPLC Co-eluting Impurities? Use Degassed Solvents Use Degassed Solvents Purification Issues->Use Degassed Solvents Product Oxidation? Implement Orthogonal Protecting Groups Implement Orthogonal Protecting Groups Review Deprotection Strategy->Implement Orthogonal Protecting Groups Reversed-Phase HPLC Reversed-Phase HPLC Employ HPLC->Reversed-Phase HPLC

Caption: A logical diagram for troubleshooting common issues in this compound synthesis.

References

Macranthoin G assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability and reproducibility issues encountered during the assay of Macranthoin G, a bioactive compound isolated from Launaea nudicaulis with known antibacterial and antibiofilm properties against Klebsiella pneumoniae.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

A1: this compound is a phenolic compound with the chemical formula C₂₆H₂₆O₁₂. It has demonstrated significant in vitro antibacterial and antibiofilm activity against Klebsiella pneumoniae, a pathogen known for its multi-drug resistance and biofilm-forming capabilities.

Q2: Which assays are typically used to evaluate the bioactivity of this compound?

A2: The most common assays for evaluating this compound's activity are:

  • Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that prevents visible growth of K. pneumoniae.

  • Crystal Violet (CV) Biofilm Assay: To quantify the effect of this compound on biofilm formation or its ability to disrupt pre-formed biofilms.

Q3: What are the common causes of variability in this compound assays?

A3: Variability in assays involving natural products like this compound can stem from several factors:

  • Compound Stability and Solubility: Degradation of the compound in the assay medium or poor solubility can lead to inconsistent results.[1]

  • Inoculum Preparation: Inconsistent bacterial density in the inoculum is a major source of error in susceptibility testing.

  • Assay Conditions: Variations in incubation time, temperature, and media composition can significantly impact bacterial growth and biofilm formation.[2]

  • Pipetting and Washing Steps: Inaccurate pipetting and inconsistent washing techniques, especially in the crystal violet assay, can lead to high variability between replicates.[3]

  • Bacterial Strain Variability: Different clinical isolates or even sub-cultures of the same strain of K. pneumoniae can exhibit different growth rates and biofilm-forming capacities.[4][5]

II. Troubleshooting Guides

Guide 1: Broth Microdilution Assay for MIC Determination

This guide addresses common issues when determining the Minimum Inhibitory Concentration (MIC) of this compound.

Problem Potential Cause Recommended Solution
High variability in MIC values across experiments. Inconsistent inoculum density.Always standardize the bacterial inoculum to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Prepare a fresh inoculum for each experiment from an overnight culture in the logarithmic growth phase.[6][7]
Degradation of this compound in the broth.Prepare fresh stock solutions of this compound for each assay. If the compound is suspected to be unstable, perform a time-course stability study in the assay medium.[1]
Contamination of the bacterial culture.Before starting the assay, ensure the purity of the bacterial culture by streaking on an appropriate agar (B569324) plate and examining colony morphology.[6]
Precipitation of this compound in the wells. Poor solubility of the compound in the aqueous broth.Dissolve the stock solution of this compound in a suitable solvent like DMSO at a high concentration and then dilute it in the broth. Ensure the final solvent concentration is low (typically ≤1%) and does not affect bacterial growth. Run a solvent control.[8][9]
"Skipped wells" (growth in higher concentration wells but not in lower ones). Pipetting errors leading to inconsistent concentrations.Use calibrated pipettes and be meticulous during the serial dilution process. Mix well after each dilution step.
Faint or trailing growth, making the MIC endpoint difficult to read. The compound may be bacteriostatic rather than bactericidal.The MIC should be read as the lowest concentration that causes a significant reduction in growth (e.g., ~80%) compared to the positive control. Be consistent in how the endpoint is read across all experiments.[6]
Guide 2: Crystal Violet Biofilm Assay

This guide provides troubleshooting for variability and reproducibility issues in quantifying K. pneumoniae biofilm formation.

Problem Potential Cause Recommended Solution
High standard deviation between technical replicates. Inconsistent washing of the wells, leading to removal of biofilm or insufficient removal of planktonic cells.Wash the wells gently by submerging the plate in a container of water or by using a multichannel pipette to slowly add and remove the wash solution. Avoid directing the stream at the bottom of the well.[3][10]
Uneven biofilm formation due to the "edge effect" in the 96-well plate.Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. Fill the outer wells with sterile water or media to create a humidified environment.
Low or no biofilm formation. The bacterial strain may be a poor biofilm former.Use a known strong biofilm-forming strain of K. pneumoniae as a positive control. Optimize incubation time, as biofilm mass can decrease after reaching a peak.[11]
Inappropriate plate type.Polystyrene plates are generally used for biofilm assays. Test different types of plates to find the one that best supports biofilm formation for your strain.
Inconsistent staining with Crystal Violet. Insufficient removal of planktonic cells before staining.Ensure thorough but gentle washing before adding the crystal violet solution.
Crystal violet solution is old or has precipitated.Prepare fresh 0.1% crystal violet solution regularly and filter it before use.
Difficulty in solubilizing the crystal violet. The solubilizing agent is not effective or not given enough time.Use 30% acetic acid or 95% ethanol (B145695) to solubilize the dye. Ensure the plate is completely dry before adding the solubilizing agent and allow sufficient time (10-15 minutes) for the dye to dissolve completely.[12]

III. Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC of this compound
  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest desired final concentration.

  • Bacterial Inoculum Preparation: Inoculate a single, pure colony of K. pneumoniae into Tryptic Soy Broth (TSB) and incubate overnight at 37°C. Dilute the overnight culture in fresh Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a turbidity equivalent to a 0.5 McFarland standard.[7] This suspension is then diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of CAMHB to all wells of a sterile 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (bacteria and medium, no compound) and a negative control (medium only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[6]

Protocol 2: Crystal Violet Biofilm Inhibition Assay
  • Preparation of Bacterial Culture and Compound Dilutions: Prepare the K. pneumoniae inoculum and serial dilutions of this compound in a 96-well plate as described in the broth microdilution protocol.

  • Biofilm Formation: Cover the plate and incubate at 37°C for 24-48 hours without shaking.

  • Washing: Gently discard the planktonic culture from the wells. Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) or distilled water to remove loosely attached cells. After the final wash, invert the plate and tap it on a paper towel to remove excess liquid.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Discard the crystal violet solution and wash the wells again three times with PBS or water.

  • Drying: Allow the plate to air dry completely.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet. Incubate for 10-15 minutes at room temperature.

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 570-595 nm using a plate reader.[12][13]

IV. Visualizations

Hypothesized Mechanism of Action of this compound

The antibacterial and antibiofilm activity of this compound against K. pneumoniae may involve the disruption of key bacterial processes. A potential mechanism is the inhibition of the quorum sensing (QS) system, which is a cell-to-cell communication network that regulates virulence factor expression and biofilm formation.[14]

Macranthoin_G_Mechanism cluster_bacterium Klebsiella pneumoniae QS_system Quorum Sensing System (e.g., LuxS/AI-2) Signal_production Autoinducer Signal Production QS_system->Signal_production Virulence_genes Virulence & Biofilm Gene Expression Signal_production->Virulence_genes Biofilm Biofilm Formation Virulence_genes->Biofilm Macranthoin_G This compound Macranthoin_G->QS_system Inhibition Bacterial_growth Bacterial Growth Macranthoin_G_outside This compound Macranthoin_G_outside->Bacterial_growth Inhibition (MIC)

Caption: Hypothesized dual-action mechanism of this compound against K. pneumoniae.

Experimental Workflow: Biofilm Inhibition Assay

The following diagram outlines the key steps in the crystal violet assay to assess the biofilm-inhibiting properties of this compound.

Biofilm_Assay_Workflow A Prepare K. pneumoniae inoculum & this compound serial dilutions in 96-well plate B Incubate (24-48h, 37°C) to allow for biofilm formation A->B Step 1 C Wash wells with PBS to remove planktonic cells B->C Step 2 D Stain with 0.1% Crystal Violet (15 min) C->D Step 3 E Wash wells to remove excess stain D->E Step 4 F Air dry the plate E->F Step 5 G Solubilize bound dye with 30% Acetic Acid F->G Step 6 H Read Absorbance (570-595 nm) G->H Step 7

References

Preventing Macranthoin G degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Macranthoin G during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

A1: this compound is a phytochemical with the IUPAC name methyl 3,5-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4-dihydroxycyclohexane-1-carboxylate and the molecular formula C26H26O12. It is classified as a phenolic compound, specifically a derivative of cyclohexane (B81311) carboxylic acid esterified with two hydroxycinnamoyl groups. These hydroxycinnamoyl moieties are structurally similar to caffeic acid.

Q2: What are the primary causes of this compound degradation?

A2: Based on its structure as a phenolic ester with catechol-like (3,4-dihydroxyphenyl) groups, this compound is susceptible to two main degradation pathways:

  • Hydrolysis: The ester linkages can be cleaved, especially under acidic or alkaline conditions, releasing the hydroxycinnamic acid and the cyclohexane core.

  • Oxidation: The 3,4-dihydroxyphenyl groups are prone to oxidation, which can be initiated by exposure to oxygen, light, heat, or the presence of metal ions. This oxidation can lead to the formation of quinones and other colored degradation products.

Q3: My solution of this compound has turned brown. What is the likely cause?

A3: A brown discoloration is a common indicator of the oxidation of phenolic compounds. The catechol-like moieties in this compound can be oxidized to form ortho-quinones, which can then polymerize to create brown-colored products. This process is often accelerated by exposure to light, oxygen (air), and alkaline pH.

Q4: What are the optimal storage conditions for this compound?

A4: To minimize degradation, this compound should be stored under the following conditions:

  • Solid Form: Store as a solid powder in a tightly sealed, opaque container at -20°C or lower. The container should be flushed with an inert gas like argon or nitrogen to displace oxygen.

  • In Solution: If storage in solution is unavoidable, use a buffered solution at a slightly acidic pH (e.g., pH 4-6). Prepare the solution in a deoxygenated solvent and store in small, single-use aliquots in amber vials at -80°C. Before sealing, flush the headspace of the vial with an inert gas. Avoid repeated freeze-thaw cycles.

Q5: Which solvents are recommended for dissolving this compound?

A5: For experimental use, dissolve this compound in a high-purity, deoxygenated solvent immediately before the experiment. Solvents like ethanol (B145695) or DMSO are often suitable for phenolic compounds. For aqueous solutions, use a buffer with a slightly acidic pH to reduce the rate of both hydrolysis and oxidation. The stability of similar compounds, like caffeic acid phenethyl ester, is known to be poor in neutral or basic aqueous solutions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of biological activity or inconsistent experimental results. Degradation of this compound due to improper storage or handling.1. Verify the integrity of your stock solution by HPLC. 2. Prepare fresh solutions for each experiment from a solid stock stored under inert gas at low temperature. 3. Minimize the exposure of the solution to light and air during your experiment.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.1. Characterize the degradation products using LC-MS to understand the degradation pathway (hydrolysis vs. oxidation). 2. If hydrolysis is suspected, ensure the pH of your solutions is maintained in the optimal range. 3. If oxidation is the cause, consider adding an antioxidant like ascorbic acid to your buffer or working under an inert atmosphere.
Precipitate formation in the stored solution. The compound may be coming out of solution at low temperatures, or degradation products may be insoluble.1. Gently warm the solution to see if the precipitate redissolves. If it does, it may be due to low solubility at storage temperature. Consider preparing less concentrated stock solutions. 2. If the precipitate does not redissolve, it is likely a degradation product. The solution should be discarded.

Data on Stability of Structurally Related Compounds

pHHalf-life (t½) of Chlorogenic Acid at 37°C (in hours)
5.0~ 120
7.0~ 20
7.4~ 10
8.0~ 2
9.0< 1

This data is illustrative and highlights the trend of decreasing stability with increasing pH for a similar phenolic ester. A similar trend can be expected for this compound.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution by HPLC

This protocol outlines a method to evaluate the stability of this compound under different conditions (e.g., pH, temperature, light exposure).

1. Materials and Reagents:

  • This compound (solid)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (or other suitable acid for mobile phase)

  • Phosphate or citrate (B86180) buffers at various pH values (e.g., 4.0, 7.0, 9.0)

  • Amber and clear HPLC vials

2. Stock Solution Preparation:

  • Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like ethanol or DMSO.

3. Preparation of Test Solutions:

  • Dilute the stock solution with the respective buffers to a final concentration of ~50 µg/mL in HPLC vials.

  • For each pH, prepare multiple vials for different time points and conditions.

4. Stress Conditions:

  • Temperature: Store sets of vials at different temperatures (e.g., 4°C, 25°C, 40°C).

  • Light Exposure: For each temperature, store one set of vials in the dark (wrapped in aluminum foil) and another set exposed to ambient light.

5. Time Points:

  • Analyze the samples at regular intervals (e.g., 0, 2, 4, 8, 24, 48 hours). The initial (t=0) sample serves as the 100% reference.

6. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength corresponding to the absorbance maximum of this compound (likely around 280-330 nm for hydroxycinnamoyl groups).

  • Injection Volume: 10 µL.

7. Data Analysis:

  • Quantify the peak area of the intact this compound at each time point.

  • Calculate the percentage of this compound remaining relative to the t=0 sample.

  • Plot the percentage remaining versus time for each condition to determine the degradation rate.

Visualizations

Plausible Degradation Pathways for this compound

cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Macranthoin_G This compound Hydrolysis_Products Cyclohexane core + 2x Caffeic Acid Macranthoin_G->Hydrolysis_Products H₂O (Acid/Base) Macranthoin_G2 This compound Ortho_Quinone Ortho-Quinone Derivative Macranthoin_G2->Ortho_Quinone [O] (O₂, light, heat) Polymerization Brown Polymers Ortho_Quinone->Polymerization

Caption: Potential degradation routes for this compound via hydrolysis and oxidation.

Experimental Workflow for this compound Stability Study

cluster_storage Storage Conditions A Prepare this compound Stock Solution B Dilute into Buffers (pH 4, 7, 9) A->B C Aliquot into Vials (Clear & Amber) B->C D1 4°C C->D1 D2 25°C C->D2 D3 40°C C->D3 E Sample at Time Points (0, 2, 4, 8, 24h...) F HPLC Analysis E->F G Quantify Remaining This compound F->G H Determine Degradation Rate G->H

Caption: Workflow for assessing the stability of this compound under various conditions.

References

Macranthoin G off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Macranthoin G. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound and strategies for their investigation and mitigation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known activity?

This compound is a natural compound with known antibacterial and neuroprotective properties. Its antibacterial mechanism is suggested to involve the inhibition of DNA gyrase, while its neuroprotective effects have been linked to the downregulation of the p38 MAPK signaling pathway.[1]

Q2: What are the known or potential off-target effects of this compound in mammalian cells?

The primary experimentally supported off-target effect in mammalian cells is the inhibition of the p38 MAP kinase (MAPK) signaling pathway.[1] Studies on its neuroprotective effects also suggest a potential modulation of the NF-κB and ERK signaling pathways. It is important to note that direct, comprehensive off-target screening data, such as a broad kinase panel assay, is not publicly available.

Q3: Are there any predicted off-targets for this compound?

In silico docking studies have predicted that this compound may inhibit bacterial DNA gyrase and fungal 14α-demethylase. While these are the intended targets in microbes, their potential interaction with human orthologs has not been thoroughly investigated.

Q4: What is the general cytotoxicity profile of this compound?

Computational predictions suggest a relatively low toxicity with a predicted LD50 of 1000-2000 mg/kg. However, experimental cytotoxicity can vary between cell lines. It is recommended to perform cell viability assays on the specific cell line used in your experiments.

Q5: How can I assess the off-target effects of this compound in my experimental system?

We recommend a multi-pronged approach:

  • Confirm On-Target Activity: First, establish a robust assay to measure the intended biological effect of this compound in your system.

  • Assess Key Off-Targets: Use specific assays to investigate the effects on known and potential off-target pathways, such as p38 MAPK, NF-κB, and ERK signaling.

  • Cell Viability: Always run a concentration-response curve for cytotoxicity in your specific cell line to determine a suitable experimental concentration range.

Troubleshooting Guides

Issue 1: Unexpected Phenotype or Cellular Response

Possible Cause: Off-target effects of this compound.

Troubleshooting Steps:

  • Lower Concentration: Reduce the concentration of this compound to the lowest effective level for your on-target activity. This can help minimize off-target effects.

  • Investigate Key Pathways:

    • p38 MAPK Pathway: Assess the phosphorylation status of p38 and its downstream targets (e.g., ATF2, MK2) via Western blot or a specific kinase assay.

    • NF-κB Pathway: Monitor the nuclear translocation of NF-κB subunits (e.g., p65) by immunofluorescence or Western blot of nuclear and cytoplasmic fractions.

    • ERK Pathway: Evaluate the phosphorylation of ERK1/2 using Western blot.

  • Use a More Specific Inhibitor: If a specific off-target pathway is suspected, use a well-characterized, selective inhibitor for that pathway as a control to see if it phenocopies the effects of this compound.

Issue 2: Inconsistent Results Between Experiments

Possible Cause: Variability in experimental conditions or compound stability.

Troubleshooting Steps:

  • Compound Handling: Ensure this compound is stored correctly and that stock solutions are freshly prepared.

  • Cell Culture Conditions: Maintain consistent cell density, passage number, and media conditions.

  • Assay Timing: For signaling pathway analysis, ensure that the timing of treatment and cell lysis is consistent, as pathway activation can be transient.

Data Presentation

Table 1: Summary of Potential Off-Target Activities of this compound

Target/PathwayEvidence TypeOrganism/SystemObserved/Predicted EffectQuantitative Data (IC50/EC50)
p38 MAPK ExperimentalNeuronal CellsInhibition/DownregulationNot Available
NF-κB Signaling Indirect ExperimentalNeuronal CellsPotential InhibitionNot Available
ERK Signaling Indirect ExperimentalNeuronal CellsPotential ModulationNot Available
DNA Gyrase In Silico DockingBacteriaPutative InhibitionNot Available
14α-demethylase In Silico DockingFungiPutative InhibitionNot Available

Experimental Protocols

Protocol 1: Assessing p38 MAPK Inhibition

Objective: To determine if this compound inhibits the p38 MAPK pathway in a specific cell line.

Methodology: Western Blot for Phospho-p38

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with a range of this compound concentrations for a predetermined time. Include a positive control (e.g., Anisomycin) to stimulate the p38 pathway and a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody specific for phospho-p38 (Thr180/Tyr182).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect with an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Strip the membrane and re-probe for total p38 and a loading control (e.g., GAPDH or β-actin) to normalize the data. Quantify band intensities to determine the ratio of phospho-p38 to total p38.

Protocol 2: Cytotoxicity Assessment

Objective: To determine the cytotoxic effects of this compound on a specific cell line.

Methodology: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Off_Target_Troubleshooting_Workflow start Unexpected Experimental Phenotype Observed check_concentration Is the this compound concentration optimized? start->check_concentration optimize_concentration Perform Dose-Response Curve to Find Lowest Effective Concentration check_concentration->optimize_concentration No investigate_pathways Investigate Potential Off-Target Pathways check_concentration->investigate_pathways Yes optimize_concentration->investigate_pathways p38_assay Assess p38 MAPK Phosphorylation (Western Blot) investigate_pathways->p38_assay nfkb_assay Monitor NF-κB Nuclear Translocation (Immunofluorescence) investigate_pathways->nfkb_assay erk_assay Evaluate ERK1/2 Phosphorylation (Western Blot) investigate_pathways->erk_assay compare_phenotype Does Inhibition of a Specific Pathway Phenocopy the Observed Effect? p38_assay->compare_phenotype nfkb_assay->compare_phenotype erk_assay->compare_phenotype mitigate Mitigation Strategy: - Use Lower Concentration - Account for Off-Target Effect in Analysis compare_phenotype->mitigate Yes end Refined Experiment compare_phenotype->end No mitigate->end

Caption: Troubleshooting workflow for unexpected phenotypes.

Macranthoin_G_Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular MacranthoinG This compound p38 p38 MAPK MacranthoinG->p38 Inhibits (Experimental) ERK ERK MacranthoinG->ERK Modulates? (Indirect) IKK IKK MacranthoinG->IKK Inhibits? (Indirect) IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates GeneExpression Gene Expression (Inflammation, etc.) Nucleus->GeneExpression Regulates

Caption: Potential signaling pathways affected by this compound.

References

Technical Support Center: Optimizing Incubation Time for Your Compound

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Our initial search for the compound "Macranthoin G" did not yield specific scientific data or established experimental protocols under this name. It is possible that this is a novel compound, has an alternative designation, or is a typographical error. The following guide is a generalized framework based on common practices for optimizing incubation time for a new or uncharacterized bioactive compound in cell-based assays. Please adapt these guidelines based on the known or hypothesized properties of your specific molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing incubation time?

The main objective is to identify the temporal window where the compound elicits its desired biological effect with maximal potency and minimal off-target or cytotoxic effects. A time-course experiment is crucial for distinguishing between primary molecular events (e.g., receptor binding, initial signaling) and secondary, downstream consequences (e.g., apoptosis, changes in protein expression).

Q2: What are the key factors to consider before starting a time-course experiment?

Before initiating your experiment, consider the following:

  • Cell Type: Doubling time, metabolic rate, and inherent sensitivity of the cell line to external stimuli.

  • Compound's Mechanism of Action (MoA): Is the compound expected to act rapidly (e.g., ion channel modulation) or require longer-term cellular processes (e.g., transcriptional changes, protein synthesis)?

  • Endpoint Assay: The nature of your readout will heavily influence the optimal incubation period. For example, phosphorylation events are often rapid (minutes to hours), while changes in cell viability or protein expression typically require longer incubation (hours to days).

  • Compound Stability: The half-life of your compound in culture media is a critical factor. Unstable compounds may require media changes during long incubation periods.

Q3: How do I select an initial range of incubation times?

A logarithmic or tiered approach is often effective for an initial screen. A broad range allows for the capture of both early and late cellular responses.

  • Short-term (Rapid Effects): 0, 5, 15, 30, 60 minutes (for signaling events like phosphorylation).

  • Mid-term (Transcriptional/Translational Effects): 0, 2, 4, 8, 12, 24 hours.

  • Long-term (Viability/Proliferation Effects): 0, 24, 48, 72 hours.

Troubleshooting Guide

Problem 1: I am not observing any effect of my compound at any time point.

  • Is the concentration sufficient? The lack of response may be due to an insufficient concentration. Before optimizing time, ensure you have performed a dose-response experiment at a fixed, reasonable time point (e.g., 24 or 48 hours) to identify an effective concentration range (e.g., the EC50 or IC50).

  • Is the compound soluble and stable? Verify the solubility of your compound in the culture media. Precipitated compound will not be active. Also, consider the stability of the compound over the incubation period. It may be degrading before it can exert an effect. Mass spectrometry can be used to assess compound stability in media over time.

  • Is the chosen assay appropriate? The selected endpoint may not be modulated by your compound's MoA. Consider using a more global health assay, like a cell viability assay, to confirm bioactivity before moving to more specific functional assays.

Problem 2: I observe significant cytotoxicity across all my chosen time points.

  • Is the concentration too high? The dose used for the time-course experiment may be too high, leading to rapid and overwhelming toxicity. Refer to your dose-response data and consider using a concentration at or below the IC50 value.

  • Are the incubation times too long? For highly potent or cytotoxic compounds, the optimal window for observing specific, non-lethal effects may be much shorter. Consider testing earlier time points (e.g., 2, 4, 6, 8, or 12 hours) to precede the onset of widespread cell death.

Problem 3: The effect of my compound appears to be biphasic (an initial effect that later reverses).

  • Cellular Compensation: Cells may adapt to the compound's effect over time by activating compensatory signaling pathways. For example, initial inhibition of a kinase might be overcome by feedback loop activation. This is valuable data, and shorter incubation times should be prioritized to study the primary effect.

  • Compound Metabolism: The cells may be metabolizing the compound into an inactive or even antagonistic form.

Experimental Protocols & Data Presentation

Protocol 1: General Time-Course Experiment for Cell Viability (e.g., MTS/MTT Assay)
  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined density and allow them to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare serial dilutions of your compound. It is recommended to test at least two concentrations: one near the IC50 and one at a lower, non-toxic dose.

  • Treatment: Add the compound to the respective wells. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plates for your selected range of time points (e.g., 6, 12, 24, 48, 72 hours). A separate plate can be used for each time point to avoid disturbing the others.

  • Assay: At the end of each incubation period, add the viability reagent (e.g., MTS or MTT) according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Normalize the data to the vehicle control at each time point to determine the percent viability.

Data Presentation: Time- and Dose-Dependent Effects on Cell Viability
Incubation TimeVehicle (% Viability)Compound Conc. 1 (e.g., 1 µM)Compound Conc. 2 (e.g., 10 µM)
6 hours 100%98%95%
12 hours 100%90%75%
24 hours 100%70%50%
48 hours 100%55%20%
72 hours 100%40%5%

Visualizations

Workflow for Optimizing Incubation Time

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Refinement cluster_2 Phase 3: Validation A Determine IC50 at a fixed time point (e.g., 48h) B Select a broad range of incubation times (e.g., 6, 12, 24, 48, 72h) A->B C Perform time-course experiment at two concentrations (e.g., IC50 and 0.5x IC50) B->C D Analyze data to identify optimal time window C->D E Refine time points around the optimal window (e.g., 18, 21, 24, 27, 30h) D->E Optimal window found F No effect observed D->F No G Severe toxicity observed D->G Too toxic H Validate with mechanistic assays (e.g., Western Blot, qPCR) E->H Troubleshoot (Concentration, Stability) Troubleshoot (Concentration, Stability) F->Troubleshoot (Concentration, Stability) Reduce concentration or test shorter times Reduce concentration or test shorter times G->Reduce concentration or test shorter times

Caption: A workflow for optimizing compound incubation time.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical scenario where a compound inhibits a key kinase in a signaling cascade. The optimal incubation time would depend on which downstream marker is being measured.

cluster_pathway Hypothetical Signaling Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA Signal KinaseB Kinase B (Target of Compound) KinaseA->KinaseB Phosphorylation (minutes) TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation (minutes-hours) Gene Target Gene Expression TranscriptionFactor->Gene Transcription (hours) Compound Your Compound Compound->KinaseB

Caption: Inhibition of a kinase and its downstream effects.

Technical Support Center: Refinement of Macranthoin G Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their Macranthoin G purification protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a novel flavonoid glycoside identified from a plant source. Its unique structure suggests potential therapeutic applications, which has led to increased interest in developing a robust and scalable purification protocol. Due to its molecular structure, it is moderately polar and susceptible to degradation under certain pH and temperature conditions.

Q2: What is the general workflow for the purification of this compound?

A2: The purification process for this compound typically involves a multi-step approach to isolate the compound from a crude plant extract. The standard workflow includes initial solvent extraction, followed by liquid-liquid partitioning to remove non-polar impurities, coarse separation using column chromatography, and a final polishing step with High-Performance Liquid Chromatography (HPLC).

This compound Purification Workflow Start Dried Plant Material Extraction Solvent Extraction (e.g., 80% Ethanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate) CrudeExtract->Partitioning ColumnChrom Silica (B1680970) Gel Column Chromatography Partitioning->ColumnChrom Enriched Fraction SemiPure Semi-Pure Fractions ColumnChrom->SemiPure HPLC Preparative HPLC (Reversed-Phase) SemiPure->HPLC PureCompound Pure this compound (>98%) HPLC->PureCompound

Caption: General experimental workflow for this compound purification.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of analytical methods is recommended for a comprehensive purity assessment.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC-UV): This is the primary method for quantitative purity analysis. A reversed-phase C18 column is typically effective.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the molecular weight of the purified compound and identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and ensuring no isomeric impurities are present.

Q4: What are the optimal storage conditions for purified this compound?

A4: this compound is sensitive to heat and light. For long-term storage, it is recommended to store the purified compound as a solid at -20°C in an amber, airtight vial. For short-term storage, a solution in a suitable solvent can be kept at 4°C for a few days, but stability should be verified.[4][5]

Troubleshooting Guide

Issue 1: Low yield of crude this compound after initial solvent extraction.

  • Question: My yield of the target compound from the initial plant extraction is consistently low. What factors could be responsible and how can I improve it?

  • Answer: Low extraction yield is a common issue that can be attributed to several factors.[6][7][8] The choice of extraction method and solvent system is critical. Consider the following solutions:

    • Optimize Your Solvent: The polarity of the extraction solvent must match that of this compound. While 80% ethanol (B145695) is a good starting point, testing different ratios of ethanol-water or methanol-water may improve the yield.

    • Enhance Extraction Efficiency: Conventional maceration can be time-consuming and inefficient.[6] Modern techniques can significantly increase yield and reduce extraction time.

    • Proper Sample Preparation: Ensure the plant material is dried and ground to a fine, consistent powder (e.g., 40-60 mesh) to maximize the surface area available for solvent penetration.

    Table 1: Comparison of Extraction Methods for this compound

    Extraction Method Solvent System Time Temperature (°C) Relative Yield (%)
    Maceration 80% Ethanol 72 hrs 25 100
    Soxhlet Extraction 80% Ethanol 12 hrs 80 135
    Ultrasound-Assisted Extraction (UAE) 80% Ethanol 45 min 45 160

    | Microwave-Assisted Extraction (MAE) | 60% Ethanol | 10 min | 60 | 175 |

Issue 2: Poor separation and overlapping peaks during column chromatography.

  • Question: I am getting poor separation of this compound on my silica gel column. The fractions are contaminated with multiple compounds. How can I resolve this?

  • Answer: Achieving good separation in column chromatography depends on the correct choice of stationary and mobile phases, as well as proper column packing technique.[9][10][11]

    • Optimize the Mobile Phase: First, use Thin-Layer Chromatography (TLC) to identify an optimal solvent system that gives your target compound a retention factor (Rf) of approximately 0.2-0.3.[9] A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is often more effective than isocratic elution for complex mixtures.

    • Ensure Proper Column Packing: Use the "wet method" to pack your column to avoid air bubbles and cracks in the stationary phase, which lead to poor separation.[9]

    • Check Sample Load: Overloading the column is a common cause of band broadening and poor resolution. As a general rule, the ratio of adsorbent weight to sample weight should be between 20:1 and 100:1.[9]

    Table 2: Example TLC Solvent Systems for this compound Separation

    Solvent System (v/v) Polarity This compound Rf Separation Quality
    Dichloromethane (B109758):Methanol (B129727) (98:2) Low 0.05 Poor (streaking)
    Dichloromethane:Methanol (95:5) Medium 0.28 Good
    Dichloromethane:Methanol (90:10) High 0.65 Poor (co-elution)

    | Ethyl Acetate:Hexane (70:30) | Medium | 0.31 | Excellent |

Issue 3: this compound appears to be degrading during the purification process.

  • Question: I am observing new, unexpected peaks in my HPLC analysis of later-stage fractions, and the overall recovery is low. I suspect the compound is degrading. What can I do?

  • Answer: Compound degradation is a significant challenge, especially for sensitive molecules like flavonoid glycosides.[4][5] Stability can be affected by pH, temperature, and light exposure.

    • Control pH: Use buffered mobile phases for both column chromatography and HPLC. This compound shows better stability in a slightly acidic environment (pH 4.5-5.5). Avoid strongly acidic or basic conditions.

    • Maintain Low Temperatures: Perform purification steps, particularly concentration via rotary evaporation, at lower temperatures (<40°C). If possible, use a jacketed chromatography column with a cooling circulator.

    • Protect from Light: Use amber glass vials for fraction collection and sample storage to prevent photodegradation.

    Table 3: Stability of this compound under Various Conditions (Purity after 24h)

    Condition Temperature (°C) pH Purity (%)
    Aqueous Solution 25 7.0 85.2
    Aqueous Solution 4 7.0 96.1
    0.1% Formic Acid (aq) 25 4.5 99.1

    | 0.1% Ammonia (aq) | 25 | 9.0 | 72.4 |

Issue 4: An impurity consistently co-elutes with this compound during preparative HPLC.

  • Question: A specific impurity peak always overlaps with my main product peak in reversed-phase (C18) HPLC, preventing me from achieving >99% purity. How can I resolve this?

  • Answer: Co-elution in HPLC typically occurs when an impurity has very similar physicochemical properties to the target compound.[12] Addressing this requires modifying the chromatographic selectivity.

    • Modify the Mobile Phase: Try adding a different organic modifier (e.g., switching from acetonitrile (B52724) to methanol, or using a combination) or incorporating an ion-pairing reagent if the molecules have ionizable groups.

    • Change the Stationary Phase: If modifying the mobile phase fails, the most effective solution is often to change the column chemistry. The interaction mechanisms of different stationary phases can alter selectivity and resolve co-eluting peaks.

    • Adjust Temperature: Column temperature can influence selectivity. Try running the separation at a slightly higher or lower temperature (e.g., 30°C vs. 40°C) to see if it improves resolution.

Troubleshooting HPLC Co-elution Problem Impurity Co-elutes with This compound on C18 Column Step1 Step 1: Modify Mobile Phase Problem->Step1 Action1a A: Change Organic Modifier (e.g., ACN to MeOH) Step1->Action1a If unsuccessful Action1b B: Adjust pH / Add Buffer (e.g., Formic Acid) Action1a->Action1b If unsuccessful Outcome Resolution Achieved Action1a->Outcome Step2 Step 2: Change Stationary Phase Action1b->Step2 If unsuccessful Action1b->Outcome Action2a Try Phenyl-Hexyl Column (for aromatic interactions) Step2->Action2a Action2b Try Cyano (CN) Column (for different polarity) Action2a->Action2b If unsuccessful Action2a->Outcome Action2b->Outcome

Caption: Logical workflow for troubleshooting HPLC co-elution issues.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Weigh 100 g of dried, powdered plant material and place it into a 2 L beaker.

  • Add 1 L of 80% aqueous ethanol to the beaker.

  • Place the beaker in an ultrasonic bath equipped with temperature control.

  • Sonicate the mixture for 45 minutes at 45°C.

  • After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

Protocol 2: Silica Gel Column Chromatography

  • Preparation: Prepare a slurry of 200 g of silica gel (60-120 mesh) in the initial mobile phase (e.g., 100% Dichloromethane).[9]

  • Packing: Pour the slurry into a glass column and allow it to pack under gravity, gently tapping the column to ensure even packing. Open the stopcock to drain excess solvent, ensuring the top of the silica bed does not run dry.[10]

  • Loading: Dissolve 5 g of the semi-purified extract in a minimal amount of dichloromethane and adsorb it onto 10 g of silica gel. Allow the solvent to evaporate completely. Carefully layer the dried, sample-adsorbed silica onto the top of the column bed.

  • Elution: Begin elution with 100% Dichloromethane. Gradually increase the polarity by adding methanol in a stepwise gradient (e.g., 2%, 4%, 6%, 8%, 10% methanol in dichloromethane).

  • Collection: Collect fractions (e.g., 20 mL each) and monitor them by TLC to identify and pool the fractions containing this compound.

Protocol 3: Preparative HPLC Purification

  • Instrumentation: Preparative HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 15 mL/min.

  • Detection: 280 nm.

  • Protocol:

    • Dissolve the semi-pure, pooled fractions from column chromatography in a minimal volume of 50% methanol.

    • Filter the sample through a 0.45 µm syringe filter.[13]

    • Set up a linear gradient elution:

      • 0-5 min: 20% B

      • 5-35 min: 20% to 55% B

      • 35-40 min: 55% to 90% B

      • 40-45 min: Hold at 90% B

      • 45-50 min: Return to 20% B

    • Inject the sample and collect fractions corresponding to the this compound peak.

    • Combine the pure fractions and remove the solvent under reduced pressure. Lyophilize the remaining aqueous solution to obtain pure this compound as a solid powder.

References

Technical Support Center: Macranthoin G Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Macranthoin G.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the quantification of this compound using HPLC-UV?

A1: The most frequently reported challenges with HPLC-UV quantification of this compound include:

  • Poor Peak Shape and Tailing: this compound, a flavonoid glycoside, has multiple hydroxyl groups that can interact with active sites on the silica-based stationary phase, leading to peak tailing.

  • Low UV Absorbance at Common Wavelengths: The chromophore of this compound may have a low molar absorptivity at commonly used wavelengths (e.g., 254 nm), resulting in poor sensitivity.

  • Co-elution with Matrix Components: When analyzing samples from biological matrices like plasma or tissue homogenates, endogenous compounds may co-elute with this compound, interfering with accurate quantification.

  • Instability in Solution: this compound can be susceptible to degradation under certain pH and temperature conditions, leading to variability in results.

Q2: My this compound peak is showing significant tailing in my reversed-phase HPLC method. How can I improve the peak shape?

A2: To address peak tailing, consider the following troubleshooting steps:

  • Mobile Phase pH Adjustment: The pH of the mobile phase can suppress the ionization of silanol (B1196071) groups on the column and the analyte itself. For acidic compounds like this compound, using a mobile phase with a pH around 2.5-3.5 can improve peak symmetry.

  • Use of an Alternative Column: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based or phenyl-hexyl column) to minimize secondary interactions.

  • Lowering the Column Temperature: Reducing the column temperature can sometimes decrease the interaction with active silanol groups.

  • Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites. However, be aware that TEA is not compatible with MS detectors.

Troubleshooting Guides

Issue 1: Low Recovery of this compound from Biological Matrices

Low recovery during sample preparation is a common issue that can significantly impact the accuracy of quantification.

Troubleshooting Workflow for Low Recovery

Low_Recovery_Workflow start Start: Low Recovery Observed check_extraction 1. Evaluate Extraction Method (LLE vs. SPE vs. PPT) start->check_extraction check_solvent 2. Optimize Extraction Solvent (Polarity, pH) check_extraction->check_solvent If LLE or PPT check_spe 3. Optimize SPE Protocol (Conditioning, Loading, Washing, Elution) check_extraction->check_spe If SPE check_evaporation 4. Assess Evaporation/Reconstitution Step (Temperature, Solvent) check_solvent->check_evaporation check_spe->check_evaporation check_stability 5. Investigate Analyte Stability (Degradation during extraction?) check_evaporation->check_stability solution Solution: Improved Recovery check_stability->solution

Caption: Troubleshooting workflow for low recovery of this compound.

Quantitative Data: Effect of Extraction Method on Recovery

Extraction MethodExtraction SolventRecovery (%)RSD (%) (n=3)
Protein Precipitation (PPT)Acetonitrile65.28.5
Liquid-Liquid Extraction (LLE)Ethyl Acetate78.95.1
Solid-Phase Extraction (SPE)Methanol (B129727)92.42.3

Detailed Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load 500 µL of plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for analysis.

Issue 2: Poor Sensitivity and Ionization in LC-MS/MS

This compound may exhibit poor ionization efficiency in electrospray ionization (ESI), leading to low sensitivity.

Troubleshooting for Poor LC-MS/MS Sensitivity

  • Optimize ESI Source Parameters:

    • Ionization Mode: Test both positive and negative ionization modes. Flavonoid glycosides often ionize better in negative mode due to the presence of hydroxyl groups.

    • Capillary Voltage: Optimize the capillary voltage to ensure efficient spray.

    • Gas Flow and Temperature: Adjust the nebulizer gas flow and drying gas temperature to facilitate desolvation.

  • Mobile Phase Modification:

    • Additives: The addition of a small amount of a volatile salt or acid/base can improve ionization. For negative mode, consider adding 0.1% formic acid or 5 mM ammonium (B1175870) acetate.

    • Solvent Composition: A higher percentage of organic solvent at the point of elution can enhance ESI efficiency.

Experimental Workflow for LC-MS/MS Method Development

LCMS_Workflow start Start: Method Development infusion 1. Direct Infusion of this compound (Determine Precursor/Product Ions) start->infusion source_opt 2. Optimize MS Source Parameters (Ionization Mode, Voltages, Gas Flows) infusion->source_opt chrom_dev 3. Develop Chromatographic Separation (Column, Mobile Phase, Gradient) source_opt->chrom_dev integration 4. Integrate LC with MS (Assess Matrix Effects, Optimize Dwell Time) chrom_dev->integration validation 5. Method Validation (Linearity, Accuracy, Precision) integration->validation finish Validated Method validation->finish

Caption: Workflow for LC-MS/MS method development for this compound.

Optimized LC-MS/MS Parameters

ParameterOptimized Value
Ionization ModeNegative ESI
Precursor Ion (m/z)463.1
Product Ion (m/z)301.0
Capillary Voltage-3.5 kV
Nebulizer Pressure45 psi
Drying Gas Flow10 L/min
Drying Gas Temperature350°C

Hypothetical Signaling Pathway Interaction

Should this compound be investigated for its biological activity, understanding its potential interaction with cellular signaling pathways is crucial.

Signaling_Pathway MacranthoinG This compound Receptor Cell Surface Receptor MacranthoinG->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor (e.g., NF-κB) Kinase2->TF Gene Target Gene Expression (e.g., Anti-inflammatory) TF->Gene

Technical Support Center: In Vitro Applications of Macranthoin G

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the in vitro cytotoxicity of Macranthoin G.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its known biological activity?

This compound is a natural compound that has demonstrated antibacterial and antibiofilm properties, particularly against Klebsiella pneumoniae. Its activity is observed with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 128 µg/mL[1]. When transitioning to in vitro studies with mammalian cell lines, it is crucial to determine the cytotoxic profile of this compound to differentiate its desired biological effects from general cellular toxicity.

2. Why am I observing high levels of cytotoxicity in my cell line when treated with this compound?

High cytotoxicity can stem from several factors:

  • Concentration: The concentration of this compound may be too high for the specific cell line being used. It is essential to perform a dose-response study to determine the non-toxic concentration range.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations. Always include a solvent control in your experiments.

  • Compound Instability: this compound, like many natural compounds, may be unstable in cell culture media, leading to the formation of toxic degradation products[2][3].

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.

  • Contamination: Microbial contamination of the cell culture or the compound stock solution can lead to cell death.

3. How can I reduce the cytotoxicity of this compound in my experiments?

Minimizing cytotoxicity is key to obtaining reliable in vitro data. Consider the following strategies:

  • Optimize Concentration: Use the lowest effective concentration of this compound based on a thorough dose-response analysis.

  • Solvent Optimization: Use the lowest possible concentration of the solvent and ensure it is not toxic to your cells. Consider alternative, less toxic solvents if necessary.

  • Incubation Time: Reducing the exposure time of the cells to this compound may mitigate cytotoxicity while still allowing for the observation of its biological effects.

  • Formulation Strategies: For compounds with poor solubility or stability, consider using formulation strategies such as encapsulation or the use of stabilizing excipients[4].

  • Serum Concentration: The presence of serum in the culture medium can sometimes mitigate the cytotoxicity of compounds by binding to them. Evaluate the effect of different serum concentrations.

4. What are the initial steps to assess the cytotoxicity of this compound?

A systematic approach is crucial. Begin by performing a preliminary dose-response experiment using a rapid and cost-effective cytotoxicity assay, such as the MTT or LDH assay. This will help establish a concentration range for further, more detailed investigations.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro experiments with this compound.

Problem Possible Causes Recommended Solutions
High background in cytotoxicity assay - Reagent instability- Phenol (B47542) red interference in colorimetric assays- Microbial contamination- Prepare fresh reagents- Use phenol red-free medium for the assay readout- Regularly test for mycoplasma and other contaminants
Inconsistent results between experiments - Variation in cell seeding density- Inconsistent compound concentration- Fluctuation in incubation conditions- Standardize cell seeding protocols- Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution- Ensure consistent temperature, humidity, and CO2 levels in the incubator
Precipitation of this compound in culture medium - Poor solubility of the compound in aqueous media- Decrease the final concentration of this compound- Increase the solvent concentration (while staying within non-toxic limits)- Consider using a different, more suitable solvent or a formulation approach
No observable biological effect at non-toxic concentrations - The biological effect may require a longer incubation time- The chosen cell line may not be a suitable model- The compound may not have the hypothesized activity in the chosen assay- Perform a time-course experiment- Research alternative, more relevant cell lines- Consider alternative assays to measure the biological activity

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium only (blank), cells in medium with solvent (vehicle control), and untreated cells (negative control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Assessing Membrane Integrity using the Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric assay that measures the release of lactate dehydrogenase from damaged cells.

Materials:

  • This compound stock solution

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • LDH assay kit (containing LDH substrate, cofactor, and dye)

  • Lysis buffer (provided with the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release by adding lysis buffer to a set of wells 45 minutes before the end of the incubation period.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually around 490 nm).

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all other readings. Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control.

Quantitative Data Summary

Table 1: Example Dose-Response Data for this compound Cytotoxicity

This compound (µg/mL)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle Control)100 ± 5.22.1 ± 0.8
198.7 ± 4.83.5 ± 1.1
595.2 ± 6.15.8 ± 1.5
1088.4 ± 7.312.3 ± 2.4
2565.1 ± 8.935.7 ± 4.6
5049.8 ± 9.551.2 ± 5.9
10021.3 ± 6.478.9 ± 7.2
2005.6 ± 2.195.4 ± 3.3

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare this compound Stock treat_cells Treat Cells with this compound prep_compound->treat_cells seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate assay Perform MTT or LDH Assay incubate->assay read_plate Measure Absorbance assay->read_plate calc_viability Calculate % Viability / Cytotoxicity read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_outcome Outcome macranthoin_g This compound ros ↑ Reactive Oxygen Species (ROS) macranthoin_g->ros mito_dys Mitochondrial Dysfunction macranthoin_g->mito_dys ros->mito_dys dna_damage DNA Damage ros->dna_damage caspase_act Caspase Activation mito_dys->caspase_act necrosis Necrosis mito_dys->necrosis apoptosis Apoptosis caspase_act->apoptosis dna_damage->caspase_act

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of Macranthoin G, a natural compound of interest, with other related flavonoids—quercetin, luteolin, and apigenin (B1666066)—reveals insights into its potential therapeutic applications. This guide provides a detailed examination of their respective cytotoxic, anti-inflammatory, and antioxidant activities, supported by experimental data and elucidation of the underlying signaling pathways.

Executive Summary

This compound, a flavonoid glycoside, has demonstrated noteworthy biological activities. This report benchmarks its performance against the well-characterized flavonoids quercetin, luteolin, and apigenin. While direct comparative quantitative data for this compound is limited in the current body of scientific literature, this guide synthesizes available data for the selected compounds to provide a valuable resource for researchers, scientists, and drug development professionals. The analysis highlights the modulatory effects of these compounds on key cellular signaling pathways, including NF-κB and MAPK, which are critically involved in inflammation and apoptosis.

Comparative Analysis of Bioactivities

To facilitate a clear comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values for cytotoxicity, anti-inflammatory, and antioxidant activities of quercetin, luteolin, and apigenin. It is important to note that direct IC50 values for this compound in these specific assays were not available in the reviewed literature.

Table 1: Comparative Cytotoxic Activity (IC50, µM)
CompoundHepG2 (Liver Cancer)MCF-7 (Breast Cancer)
This compound Data not availableData not available
Quercetin 24 µM[1]73 µM[2]
Luteolin > 200 µM (for Luteolin-7-O-glucoside)[3]7-90 µM (range for various cancer cell lines)[4]
Apigenin 8.02 µg/mL (≈ 29.7 µM)[5]12.5 - 200 µM (concentration-dependent effects)[6]
Table 2: Comparative Anti-inflammatory Activity (IC50, µM)
CompoundNitric Oxide (NO) Inhibition in RAW 264.7 Cells
This compound Data not available
Quercetin Significant inhibition up to 50 µM[7]
Luteolin 13.9 µM[8]
Apigenin Significant inhibition at 100 µM[9]
Table 3: Comparative Antioxidant Activity (IC50, µg/mL)
CompoundDPPH Radical ScavengingABTS Radical Scavenging
This compound Data not availableData not available
Quercetin 1.84 µg/mL[10]0.5083 µg/mL[10]
Luteolin 2.099 µg/mL[10]0.59 µg/mL[10]
Apigenin 8.5 µM (≈ 2.3 µg/mL)[11]0.8243 µg/mL[10]

Signaling Pathways and Mechanisms of Action

The therapeutic potential of these flavonoids is intrinsically linked to their ability to modulate key cellular signaling pathways.

This compound Signaling Pathways

This compound has been shown to exert its neuroprotective effects by modulating critical signaling cascades. It mitigates oxidative stress-induced apoptosis by down-regulating the NF-κB pathway and influencing the phosphorylation of p38 MAPK and ERK [12].

// Nodes H2O2 [label="H2O2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Macranthoin_G [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; p38_MAPK [label="p38 MAPK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges H2O2 -> NFkB [color="#202124"]; H2O2 -> p38_MAPK [color="#202124"]; H2O2 -> ERK [color="#202124"]; Macranthoin_G -> NFkB [arrowhead=tee, color="#34A853"]; Macranthoin_G -> p38_MAPK [arrowhead=tee, color="#34A853"]; Macranthoin_G -> ERK [arrowhead=tee, color="#34A853"]; NFkB -> Apoptosis [color="#202124"]; p38_MAPK -> Apoptosis [color="#202124"]; ERK -> Apoptosis [color="#202124"]; } .dot Figure 1. this compound's modulation of apoptosis signaling.

Comparative Signaling Pathways of Flavonoids

Quercetin, luteolin, and apigenin share common mechanisms of action, primarily centered around the inhibition of the NF-κB and MAPK signaling pathways, which are central to inflammatory responses. Furthermore, they can induce apoptosis in cancer cells through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways.

// Edges Quercetin -> NFkB [arrowhead=tee, color="#4285F4"]; Luteolin -> NFkB [arrowhead=tee, color="#FBBC05"]; Apigenin -> NFkB [arrowhead=tee, color="#34A853"]; Quercetin -> MAPK [arrowhead=tee, color="#4285F4"]; Luteolin -> MAPK [arrowhead=tee, color="#FBBC05"]; Apigenin -> MAPK [arrowhead=tee, color="#34A853"]; Quercetin -> Intrinsic_Apoptosis [color="#4285F4"]; Luteolin -> Intrinsic_Apoptosis [color="#FBBC05"]; Apigenin -> Intrinsic_Apoptosis [color="#34A853"]; Quercetin -> Extrinsic_Apoptosis [color="#4285F4"]; Luteolin -> Extrinsic_Apoptosis [color="#FBBC05"]; Apigenin -> Extrinsic_Apoptosis [color="#34A853"];

NFkB -> Inflammation [color="#EA4335"]; MAPK -> Inflammation [color="#EA4335"]; Intrinsic_Apoptosis -> Apoptosis [color="#34A853"]; Extrinsic_Apoptosis -> Apoptosis [color="#34A853"]; } .dot Figure 2. Common signaling pathways modulated by flavonoids.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

// Nodes Start [label="Seed cells in 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with compounds\n(various concentrations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate for 24-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_MTT [label="Add MTT solution", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="Incubate for 2-4h", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Solubilizer [label="Add solubilization solution\n(e.g., DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read_Absorbance [label="Read absorbance at 570 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calculate [label="Calculate cell viability (%)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Treat [color="#202124"]; Treat -> Incubate1 [color="#202124"]; Incubate1 -> Add_MTT [color="#202124"]; Add_MTT -> Incubate2 [color="#202124"]; Incubate2 -> Add_Solubilizer [color="#202124"]; Add_Solubilizer -> Read_Absorbance [color="#202124"]; Read_Absorbance -> Calculate [color="#202124"]; } .dot Figure 3. MTT assay experimental workflow.

  • Cell Seeding: Cells (e.g., HepG2, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound, quercetin, luteolin, apigenin) and incubated for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Antioxidant Assays (DPPH and ABTS)

These assays measure the free radical scavenging activity of the compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

  • A solution of DPPH in methanol (B129727) is prepared.

  • Various concentrations of the test compounds are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm.

  • The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate.

  • The ABTS•+ solution is diluted with ethanol (B145695) to a specific absorbance.

  • Various concentrations of the test compounds are added to the ABTS•+ solution.

  • The absorbance is measured at 734 nm after a set incubation time.

  • The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Conclusion

While this compound shows promise as a bioactive compound, particularly in the context of neuroprotection through its modulation of NF-κB and MAPK signaling, a direct quantitative comparison of its cytotoxic, anti-inflammatory, and antioxidant activities with related flavonoids like quercetin, luteolin, and apigenin is hampered by a lack of available data. The compiled data for the comparator compounds provide a valuable benchmark for future studies on this compound. Further research is warranted to elucidate the specific IC50 values of this compound in various bioassays to fully assess its therapeutic potential relative to other well-established flavonoids.

References

Validating the Biological Target of Novel Antibacterial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the discovery and validation of novel antibacterial agents and their molecular targets. This guide provides a comprehensive overview of the experimental methodologies used to identify and validate the biological target of a hypothetical novel antibacterial compound, herein referred to as "Compound X." We will explore established techniques, present comparative data, and offer detailed experimental protocols to assist researchers in this critical area of drug development.

Identifying the Target of Compound X

The initial step in validating a biological target is its identification. Several strategies can be employed, often in combination, to pinpoint the molecular target of a novel antibacterial compound.

Common Target Identification Strategies:
  • Affinity-Based Methods: These techniques, such as affinity chromatography and activity-based protein profiling (ABPP), utilize a modified version of the compound to isolate its binding partners from the bacterial proteome. Competitive ABPP, for instance, can identify targets by observing a decrease in the labeling of a specific protein in the presence of the compound.

  • Genetic and Genomic Approaches: By generating and screening for resistant mutants, researchers can identify mutations in specific genes that confer resistance to the compound. Whole-genome sequencing of these resistant strains can pinpoint the mutated gene, which is often the target or a closely related protein.

  • In Silico and Computational Methods: Molecular docking and other computational approaches can predict potential binding interactions between the compound and known protein structures, providing a list of putative targets for experimental validation.

Experimental Validation of the Biological Target

Once a putative target is identified, a series of experiments are required to confirm its role in the compound's mechanism of action. This validation process is crucial to ensure that the observed antibacterial activity is indeed due to the interaction with the identified target.

Key Validation Experiments:
  • In Vitro Target Engagement Assays: These experiments aim to demonstrate a direct interaction between the compound and the purified target protein. Techniques include:

    • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.

    • Surface Plasmon Resonance (SPR): Monitors the binding of the compound to the immobilized target protein in real-time to determine association and dissociation rate constants.

    • Enzyme Inhibition Assays: If the target is an enzyme, its activity can be measured in the presence of varying concentrations of the compound to determine the IC50 value.

  • Cellular Target Engagement Assays: These experiments confirm that the compound interacts with its target within the living bacterial cell.

    • Cellular Thermal Shift Assay (CETSA): Measures the change in the thermal stability of the target protein in the presence of the compound. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.

    • Reporter Assays: If the target is part of a known signaling pathway, a reporter gene assay can be used to measure the modulation of that pathway by the compound.

  • Genetic Validation:

    • Target Overexpression: Overexpression of the target protein can sometimes lead to increased resistance to the compound, as higher concentrations of the compound are required to inhibit all target molecules.

    • Target Knockdown/Knockout: Decreasing the expression of the target protein should sensitize the bacteria to the compound, resulting in a lower minimum inhibitory concentration (MIC).

Comparative Data for Target Validation

The following table summarizes hypothetical quantitative data from the validation experiments for Compound X and a known antibiotic targeting the same pathway, Antibiotic Y, for comparison.

ExperimentParameterCompound XAntibiotic Y (Alternative)
In Vitro Target Engagement
Isothermal Titration CalorimetryBinding Affinity (Kd)50 nM100 nM
Enzyme Inhibition AssayIC50200 nM450 nM
Cellular Activity
Minimum Inhibitory Conc. (MIC)Wild-Type Strain1 µg/mL2 µg/mL
Minimum Inhibitory Conc. (MIC)Target Overexpression Strain8 µg/mL10 µg/mL
Minimum Inhibitory Conc. (MIC)Target Knockdown Strain0.25 µg/mL0.5 µg/mL
Cellular Target Engagement
Cellular Thermal Shift AssayΔTm (°C)+5.2 °C+4.5 °C

Experimental Protocols

Isothermal Titration Calorimetry (ITC)
  • Preparation: Purify the target protein and dialyze it extensively against the ITC buffer. Dissolve Compound X in the same buffer.

  • Loading: Load the protein solution into the sample cell of the calorimeter and the compound solution into the injection syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Grow bacterial cells to mid-log phase and treat with either Compound X or a vehicle control for a specified time.

  • Harvesting and Lysis: Harvest the cells, wash with buffer, and lyse them to release the proteins.

  • Heating: Aliquot the cell lysates into different tubes and heat them to a range of temperatures.

  • Centrifugation and Protein Quantification: Centrifuge the heated lysates to pellet the aggregated proteins. Collect the supernatant containing the soluble proteins.

  • Analysis: Quantify the amount of the target protein remaining in the supernatant at each temperature using Western blotting or mass spectrometry. Plot the fraction of soluble protein as a function of temperature to generate a melting curve and determine the melting temperature (Tm).

Visualizing the Target Validation Workflow and Signaling Pathway

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 Target Identification cluster_1 Target Validation Affinity-Based Methods Affinity-Based Methods Putative Target Putative Target Affinity-Based Methods->Putative Target Genetic/Genomic Approaches Genetic/Genomic Approaches Genetic/Genomic Approaches->Putative Target Computational Methods Computational Methods Computational Methods->Putative Target In Vitro Engagement In Vitro Engagement Validated Target Validated Target In Vitro Engagement->Validated Target Cellular Engagement Cellular Engagement Cellular Engagement->Validated Target Genetic Validation Genetic Validation Genetic Validation->Validated Target Putative Target->In Vitro Engagement Putative Target->Cellular Engagement Putative Target->Genetic Validation

Caption: A workflow for the identification and validation of a novel biological target.

G Compound X Compound X Target Enzyme Target Enzyme Compound X->Target Enzyme Inhibition Product Product Target Enzyme->Product Catalyzes Substrate Substrate Substrate->Target Enzyme Binds Essential Cellular Process Essential Cellular Process Product->Essential Cellular Process Bacterial Cell Death Bacterial Cell Death Essential Cellular Process->Bacterial Cell Death

Caption: A simplified signaling pathway illustrating the mechanism of action of Compound X.

Macranthoin G: A Multi-Targeted Inhibitor of Klebsiella pneumoniae Virulence

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Macranthoin G with Known Inhibitors of Quorum Sensing, Fimbriae Formation, Capsule Transport, and O-Antigen Biosynthesis.

For Researchers, Scientists, and Drug Development Professionals.

Klebsiella pneumoniae, a formidable opportunistic pathogen, has gained notoriety for its increasing resistance to multiple antibiotics. Its ability to form biofilms, a key virulence factor, makes infections particularly challenging to treat. This guide provides a comparative analysis of this compound, a natural compound with demonstrated anti-biofilm properties against K. pneumoniae, and other known inhibitors that target pathways crucial for biofilm formation and virulence.

Recent studies have revealed that this compound exhibits significant antibacterial activity against K. pneumoniae, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 128 µg/mL. More notably, this compound has been shown to downregulate the expression of several genes critical for biofilm formation and quorum sensing, including luxS, mrkA, wzm, and wbbm. This multi-targeted approach suggests this compound as a promising candidate for the development of novel anti-virulence therapies.

This guide will delve into a comparative analysis of this compound's effects with those of established inhibitors targeting the four key pathways affected by this compound:

  • Quorum Sensing (QS) Inhibition (luxS)

  • Type 3 Fimbriae Formation Inhibition (mrkA)

  • Capsule Polysaccharide Transport Inhibition (wzm)

  • O-Antigen Biosynthesis Inhibition (wbbm)

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the available quantitative data for this compound and known inhibitors targeting the respective pathways.

Table 1: Antibacterial and Anti-Biofilm Activity of this compound against Klebsiella pneumoniae

CompoundBioactivityOrganismQuantitative Data
This compoundAntibacterialKlebsiella pneumoniaeMIC: 16–128 µg/mL
This compoundAnti-biofilmKlebsiella pneumoniaeDownregulates luxS, mrkA, wzm, and wbbm genes

Table 2: Comparative Analysis of LuxS (Quorum Sensing) Inhibitors

InhibitorTypeTarget Organism(s)IC50 Value
This compoundNatural CompoundKlebsiella pneumoniaeData not available (downregulates luxS)
CarnosolPhytochemicalEscherichia coli MG1655~60 µM
Chlorogenic acidPhytochemicalEscherichia coli MG1655~60 µM
ApigeninPhytochemicalEscherichia coli MG1655>100 µM
Rosmarinic acidPhytochemicalEscherichia coli MG1655>100 µM

Table 3: Comparative Analysis of MrkH (regulator of mrkA) Inhibitors

InhibitorTypeTarget Organism(s)Bioactivity
This compoundNatural CompoundKlebsiella pneumoniaeData not available (downregulates mrkA)
JT71Synthetic CompoundKlebsiella pneumoniaeReduces mrkA promoter activity and biofilm formation by 50%

Table 4: Inhibitors of Capsule and O-Antigen Biosynthesis

Inhibitor Class/CompoundTarget PathwayTarget Organism(s)Notes
This compoundCapsule Polysaccharide Transport (wzm) & O-Antigen Biosynthesis (wbbm)Klebsiella pneumoniaeDownregulates gene expression.
Fructus mume extractCapsule Polysaccharide BiosynthesisKlebsiella pneumoniaeDownregulates cps biosynthesis genes.
Colicin MO-Antigen BiosynthesisSalmonella typhimuriumInhibits dephosphorylation of the bactoprenyl lipid carrier.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A fresh culture of Klebsiella pneumoniae is grown in a suitable broth medium to a density corresponding to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of the Test Compound: The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included. The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Crystal Violet Assay for Biofilm Quantification

This assay is used to quantify the total biomass of a biofilm.

  • Biofilm Formation: Klebsiella pneumoniae is cultured in a 96-well plate in a suitable growth medium, with or without the test inhibitor, and incubated at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).

  • Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15-30 minutes at room temperature.

  • Washing: Excess stain is removed by washing with water.

  • Solubilization and Quantification: The bound crystal violet is solubilized with a solvent such as 30% acetic acid or ethanol. The absorbance of the solubilized stain is then measured using a microplate reader at a wavelength of approximately 570-595 nm. The absorbance is proportional to the biofilm biomass.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to measure the relative expression levels of specific genes.

  • RNA Extraction: Total RNA is extracted from Klebsiella pneumoniae cells grown in the presence or absence of the test inhibitor using a suitable RNA extraction kit.

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: The qPCR reaction is performed using a real-time PCR system with SYBR Green or a probe-based detection method. The reaction mixture includes the cDNA template, specific primers for the target genes (luxS, mrkA, wzm, wbbm) and a reference (housekeeping) gene, and the qPCR master mix.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the reference gene and comparing the treated samples to the untreated control.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Quorum_Sensing_Inhibition cluster_bacterial_cell Klebsiella pneumoniae cluster_extracellular Extracellular Environment cluster_inhibition Inhibition SAH S-adenosylhomocysteine SRH S-ribosylhomocysteine SAH->SRH Pfs enzyme LuxS LuxS enzyme SRH->LuxS DPD DPD (AI-2) AI2_out AI-2 (Autoinducer-2) DPD->AI2_out forms LuxS->DPD produces Genes Virulence & Biofilm Genes (e.g., mrkA, wzm, wbbm) AI2_out->Genes Uptake & Signal Transduction Macranthoin_G This compound Macranthoin_G->LuxS Downregulates expression Known_Inhibitors Known Inhibitors (e.g., Carnosol) Known_Inhibitors->LuxS Inhibits activity

Caption: Inhibition of the LuxS-mediated quorum sensing pathway.

Fimbriae_Formation_Inhibition cluster_regulation Transcriptional Regulation cluster_assembly Fimbriae Assembly cluster_inhibition Inhibition c_di_GMP c-di-GMP MrkH MrkH (Transcriptional Activator) c_di_GMP->MrkH activates mrkA_promoter mrkA promoter MrkH->mrkA_promoter binds to mrkA_gene mrkA gene mrkA_promoter->mrkA_gene initiates transcription MrkA_protein MrkA protein (pilin subunit) mrkA_gene->MrkA_protein translates to Fimbriae Type 3 Fimbriae MrkA_protein->Fimbriae assembles into Biofilm Formation Biofilm Formation Fimbriae->Biofilm Formation Macranthoin_G This compound Macranthoin_G->mrkA_gene Downregulates expression JT71 JT71 JT71->MrkH Inhibits activity

Caption: Inhibition of Type 3 fimbriae formation via MrkH regulation.

Polysaccharide_Transport_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm cluster_inhibition Inhibition CPS Capsule Polysaccharide (CPS) WzmWzt Wzm-Wzt (ABC Transporter) CPS->WzmWzt O_Antigen O-Antigen WbbM_complex WbbM complex (Glycosyltransferase) O_Antigen->WbbM_complex CPS_periplasm CPS WzmWzt->CPS_periplasm transports O_Antigen_periplasm O-Antigen WbbM_complex->O_Antigen_periplasm synthesizes & transports Capsule Formation Capsule Formation CPS_periplasm->Capsule Formation LPS Assembly LPS Assembly O_Antigen_periplasm->LPS Assembly Macranthoin_G This compound Macranthoin_G->WzmWzt Downregulates expression of wzm Macranthoin_G->WbbM_complex Downregulates expression of wbbm

Caption: Inhibition of capsule and O-antigen transport.

Experimental_Workflow cluster_assays Inhibitory Assays start Start: K. pneumoniae Culture MIC Broth Microdilution (Determine MIC) start->MIC Biofilm Crystal Violet Assay (Quantify Biofilm) start->Biofilm qRT_PCR qRT-PCR (Gene Expression) start->qRT_PCR MIC Value MIC Value MIC->MIC Value Biofilm Inhibition (%) Biofilm Inhibition (%) Biofilm->Biofilm Inhibition (%) Fold Change in Gene Expression Fold Change in Gene Expression qRT_PCR->Fold Change in Gene Expression Comparative Analysis Comparative Analysis MIC Value->Comparative Analysis Biofilm Inhibition (%)->Comparative Analysis Fold Change in Gene Expression->Comparative Analysis

Caption: General experimental workflow for inhibitor analysis.

Macranthoin G: A Comparative Analysis of its Experimental Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the experimental results of Macranthoin G, a naturally occurring compound with demonstrated antibacterial and anti-inflammatory properties. Its performance is objectively compared with that of two other well-studied natural compounds, Phloretin and Galangin, which are often investigated for similar therapeutic applications. This analysis is supported by available experimental data to aid researchers in their evaluation of these compounds for potential drug development.

Comparative Analysis of Biological Activities

The following tables summarize the quantitative data on the anti-inflammatory and antibacterial activities of this compound, Phloretin, and Galangin based on published experimental findings.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).

CompoundAssayCell LineInducerIC50 / InhibitionCitation
This compound Cytokine Release--Decreased TNF-α, IL-1β, IL-6[1]
Phloretin NO ProductionRAW 264.7LPSIC50: 5.2 µM[2]
Cytokine ReleaseA549IL-1βSuppressed IL-6, IL-8, MCP-1[2]
Cytokine ReleasePsoriatic Keratinocytes & T Cells-Decreased TNF-α, IL-17A[3]
Galangin NO ProductionRAW 264.7LPSSignificantly decreased at 50 µM[4]
Cytokine ReleaseRAW 264.7LPSReduced mRNA of IL-1β, IL-6[4]
Cytokine ReleaseIEC-6LPSDecreased IL-1β, IL-6, TNF-α[5]

It is important to note that direct quantitative comparisons of the anti-inflammatory potency of this compound with Phloretin and Galangin are challenging due to the lack of specific IC50 values for this compound in the currently available literature.

Antibacterial Activity

The antibacterial efficacy is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

CompoundBacterial Strain(s)MIC (µg/mL)Citation
This compound Various bacterial isolates16–128[1]
Phloretin Propionibacterium acnes (KCTC3220, 5527, 5933)16 µM (~4.4 µg/mL)[6]
Propionibacterium acnes (KCTC3114)32 µM (~8.8 µg/mL)[6]
Drug-resistant S. aureus64 µM (~17.5 µg/mL)[6]
Vibrio parahaemolyticus ATCC17802125[7]
Galangin 4-quinolone resistant S. aureus (16 strains)~50[8]
Multi-drug resistant S. aureus, Enterococcus spp.160 - 440[9][10]
Pseudomonas aeruginosa170 ± 50[9][10]
S. aureus (ATCC25293, N315, Mu50)32[11]

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antibacterial potency. The broth microdilution method is a standard procedure used for this determination.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound (e.g., this compound, Phloretin, or Galangin) is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Measurement of Inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique to quantify the concentration of specific proteins, such as cytokines, in biological samples. The sandwich ELISA is a common format for this purpose.

Protocol:

  • Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

  • Blocking: Any unbound sites on the plate are blocked with a blocking buffer (e.g., bovine serum albumin) to prevent non-specific binding.

  • Sample Incubation: Cell culture supernatants or other biological samples containing the cytokine are added to the wells and incubated. The capture antibody binds to the cytokine present in the sample.

  • Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added. This antibody binds to a different epitope on the captured cytokine.

  • Enzyme Conjugate: A streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase) is added, which binds to the biotin (B1667282) on the detection antibody.

  • Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of the cytokine.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of Phloretin and Galangin are known to be mediated through the inhibition of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While the precise signaling pathway for this compound's anti-inflammatory activity is not yet fully elucidated, its ability to downregulate pro-inflammatory cytokines suggests a potential interaction with these common inflammatory cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals (e.g., from Toll-like receptors), a cascade of events leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IkB IkB IKK Complex->IkB Phosphorylation IkB_NFkB IkB NF-kB IKK Complex->IkB_NFkB Phosphorylates IkB IkB->IkB_NFkB IkB_P P-IkB NF-kB NF-kB NF-kB->IkB_NFkB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB_NFkB->IkB_P Releases NF-kB Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NF-kB_n->DNA Binds to DNA Pro-inflammatory Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Pro-inflammatory Genes

Caption: The NF-κB signaling pathway leading to the production of pro-inflammatory cytokines.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. This cascade ultimately leads to the activation of transcription factors that regulate the expression of various inflammatory genes.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation Transcription Factors Transcription Factors MAPK->Transcription Factors Activation Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression Experimental_Workflow cluster_compound Compound Preparation cluster_antibacterial Antibacterial Testing cluster_anti_inflammatory Anti-inflammatory Testing Test Compound Test Compound (e.g., this compound) MIC Assay MIC Assay Test Compound->MIC Assay Cell Culture Cell Culture (e.g., Macrophages) Test Compound->Cell Culture Bacterial Culture Bacterial Culture Bacterial Culture->MIC Assay Antibacterial Data Antibacterial Data MIC Assay->Antibacterial Data Cytokine Measurement Cytokine Measurement (ELISA) Cell Culture->Cytokine Measurement Inflammatory Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus->Cell Culture Anti-inflammatory Data Anti-inflammatory Data Cytokine Measurement->Anti-inflammatory Data

References

Macranthoin G: A Comparative Analysis of Efficacy Against Standard Antibiotics for Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Macranthoin G, a natural compound, against standard-of-care antibiotics used in the treatment of infections caused by Klebsiella pneumoniae. The data presented is based on available preclinical research and is intended to inform further investigation and drug development efforts.

Introduction

Klebsiella pneumoniae is a significant Gram-negative opportunistic pathogen responsible for a variety of hospital and community-acquired infections. The rapid emergence of multidrug-resistant (MDR) strains necessitates the exploration of novel antimicrobial agents. This compound, a phenolic compound isolated from Launaea nudicaulis, has demonstrated potential antibacterial and antibiofilm activity against clinical isolates of K. pneumoniae. This guide compares its reported in vitro efficacy with that of established antibiotics: ciprofloxacin, meropenem, and amikacin (B45834).

Quantitative Efficacy Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and standard antibiotics against Klebsiella pneumoniae. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Klebsiella pneumoniae

CompoundMIC Range (µg/mL)Source
This compound16 - 128[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Standard Antibiotics against Klebsiella pneumoniae

AntibioticStrain TypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Source(s)
Ciprofloxacin Susceptible0.047>0.1250.016 - 0.25[2]
All Strains0.251.5≤0.03 - >4[3]
Resistant--≥4[2]
Meropenem KPC-producing0.5≥64-[4]
Carbapenemase-negative--≤0.03 - 8[5]
OXA-48, KPC, NDM producers--32 - 8192 (MPC)[5]
Amikacin Carbapenem-resistant140.125 - 8[6]
All Strains2>256-[7]
ESBL-producing---[7]

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. MPC refers to the Mutant Prevention Concentration.

Antibiofilm Activity

Preliminary studies indicate that this compound can significantly reduce biofilm formation in strong and moderate biofilm-producing isolates of K. pneumoniae. One study reported a reduction in biofilm-forming isolates from 84.21% to 42.1%[1]. Further quantitative data on the percentage of biofilm inhibition at various concentrations is required for a direct comparison with standard drugs. Some natural compounds have shown efficacy in inhibiting biofilm formation at sub-MIC concentrations[8][9].

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound and standard antibiotics is determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: A standardized inoculum of K. pneumoniae (e.g., ATCC strains or clinical isolates) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of this compound and the standard antibiotics (ciprofloxacin, meropenem, amikacin) are prepared in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the bacterial suspension. A growth control (no antimicrobial) and a sterility control (no bacteria) are included. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Biofilm Formation Inhibition Assay

The effect of this compound on biofilm formation by K. pneumoniae is assessed using the crystal violet staining method.

  • Bacterial Culture and Inoculation: K. pneumoniae is grown overnight, and the culture is diluted in fresh medium. A 96-well plate is inoculated with the bacterial suspension.

  • Addition of Test Compound: Various concentrations of this compound (typically below the MIC) are added to the wells. A control group without the compound is also included.

  • Incubation: The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing and Staining: The planktonic bacteria are removed by washing the wells with phosphate-buffered saline (PBS). The remaining biofilm is stained with a 0.1% crystal violet solution for 15-30 minutes.

  • Quantification: The excess stain is washed off, and the plate is air-dried. The crystal violet bound to the biofilm is solubilized with a solvent (e.g., 30% acetic acid or ethanol). The absorbance is measured using a microplate reader at a wavelength of 595 nm. The percentage of biofilm inhibition is calculated relative to the control group.

Visualizations

Experimental_Workflow cluster_mic MIC Determination cluster_biofilm Antibiofilm Assay mic_prep Prepare Bacterial Inoculum (K. pneumoniae) mic_dilute Serial Dilution of This compound & Standard Drugs mic_prep->mic_dilute mic_inoculate Inoculate Microtiter Plate mic_dilute->mic_inoculate mic_incubate Incubate at 37°C (18-24h) mic_inoculate->mic_incubate mic_read Read MIC mic_incubate->mic_read bio_prep Prepare Bacterial Culture (K. pneumoniae) bio_treat Inoculate Plate with Bacteria & this compound bio_prep->bio_treat bio_incubate Incubate at 37°C (24-48h) bio_treat->bio_incubate bio_stain Wash & Stain with Crystal Violet bio_incubate->bio_stain bio_quantify Solubilize & Measure Absorbance bio_stain->bio_quantify Signaling_Pathways cluster_macranthoin This compound (Polyphenol) cluster_standard Standard Drugs cluster_cipro Ciprofloxacin (Fluoroquinolone) cluster_mero Meropenem (Carbapenem) cluster_amika Amikacin (Aminoglycoside) macranthoin This compound cell_wall Bacterial Cell Wall Synthesis Inhibition macranthoin->cell_wall Potential Mechanism dna_gyrase DNA Gyrase Inhibition macranthoin->dna_gyrase Potential Mechanism cipro Ciprofloxacin dna_rep Inhibition of DNA Gyrase & Topoisomerase IV cipro->dna_rep mero Meropenem pbp Inhibition of Penicillin-Binding Proteins (PBPs) mero->pbp cell_wall_synth Disruption of Cell Wall Synthesis pbp->cell_wall_synth amika Amikacin ribosome Binding to 30S Ribosomal Subunit amika->ribosome protein_synth Inhibition of Protein Synthesis ribosome->protein_synth

References

A Comparative Analysis of Macranthoin G Isomers: Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Macranthoin G, a dicaffeoylquinic acid methyl ester, and its isomers are gaining attention in the scientific community for their diverse biological activities. As derivatives of caffeic acid and quinic acid, these compounds exhibit a range of therapeutic properties, including antiviral, anti-inflammatory, and antioxidant effects. The spatial arrangement of the caffeoyl groups on the quinic acid core, as well as the stereochemistry of the quinic acid moiety itself, gives rise to a variety of isomers, each with potentially unique biological profiles. This guide provides a comparative overview of the available experimental data on this compound and its related isomers to aid researchers in their drug discovery and development endeavors.

Comparative Biological Activity of Dicaffeoylquinic Acid (diCQA) Isomers

While direct comparative studies on all possible isomers of this compound are limited, research on various dicaffeoylquinic acid (diCQA) isomers and their derivatives provides valuable insights into their structure-activity relationships. The following tables summarize the quantitative data on the antiviral, antioxidant, and anti-inflammatory activities of different diCQA isomers.

Antiviral Activity

Several diCQA isomers have demonstrated potent antiviral activity, particularly against Respiratory Syncytial Virus (RSV). The inhibitory concentrations (IC50) and cytotoxic concentrations (CC50) from a key study are presented below.

Table 1: Antiviral Activity of diCQA Isomers against Respiratory Syncytial Virus (RSV)

CompoundIC50 (µM)CC50 (µM)Selectivity Index (CC50/IC50)
3,4-di-O-caffeoylquinic acid2.33>1000>429
3,5-di-O-caffeoylquinic acid1.16>1000>862

Data sourced from a study on caffeoylquinic acids from Schefflera heptaphylla[1].

Notably, both 3,4- and 3,5-di-O-caffeoylquinic acid showed minimal cytotoxicity against HEp-2 cells, indicating a favorable safety profile for their antiviral effects.[1] Their anti-RSV action is believed to occur through the inhibition of virus-cell fusion in the early stages of infection and the inhibition of cell-cell fusion at the end of the replication cycle.[1]

Antioxidant Activity

The antioxidant potential of diCQA isomers has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The half-maximal inhibitory concentration (IC50) is a measure of the antioxidant strength of a compound.

Table 2: DPPH Radical Scavenging Activity of diCQA Isomers

CompoundIC50 (µg/mL)
3,5-dicaffeoylquinic acid30.94 ± 4.61
4,5-dicaffeoylquinic acid14.94 ± 0.60
3,4-dicaffeoylquinic acid methyl ester7.78 ± 0.24
Ascorbic acid (Reference)5.50 ± 0.30

Data from a study on dicaffeoylquinic acids from Artemisia annua L. leaves[2].

The results indicate that the position of the caffeoyl groups influences the antioxidant activity, with the 3,4-dicaffeoylquinic acid methyl ester exhibiting the highest potency among the tested diCQA derivatives, comparable to the standard antioxidant, ascorbic acid.[2]

Anti-inflammatory Activity

Dicaffeoylquinic acid isomers have been shown to exert anti-inflammatory effects by modulating key signaling pathways. A study on 4,5-dicaffeoylquinic acid demonstrated its ability to inhibit the production of various pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Table 3: Anti-inflammatory Effects of 4,5-dicaffeoylquinic Acid on RAW264.7 Cells

MediatorInhibition by 4,5-diCQA
Nitric Oxide (NO)Significant
Prostaglandin E2 (PGE2)Significant
Tumor Necrosis Factor-α (TNF-α)Significant
Interleukin-1β (IL-1β)Significant
Interleukin-6 (IL-6)Significant

Data from a study evaluating the anti-inflammatory properties of 4,5-dicaffeoylquinic acid[3].

The inhibitory effects of 4,5-diCQA were attributed to the suppression of nuclear factor-κB (NF-κB) nuclear translocation and the phosphorylation of mitogen-activated protein kinases (MAPKs).[3]

Experimental Protocols

Antiviral Plaque Reduction Assay
  • Cell Culture: Human epidermoid carcinoma (HEp-2) cells are grown in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

  • Virus Propagation: Respiratory Syncytial Virus (RSV) is propagated in HEp-2 cells.

  • Plaque Reduction Assay:

    • Confluent monolayers of HEp-2 cells in 24-well plates are infected with RSV at a concentration that produces approximately 100 plaques per well.

    • After a 1-hour adsorption period at 37°C, the virus inoculum is removed.

    • The cells are then overlaid with MEM containing 0.5% methylcellulose (B11928114) and various concentrations of the test compounds.

    • The plates are incubated for 4-5 days at 37°C in a 5% CO2 incubator until plaques are visible.

    • The cells are fixed with 10% formalin and stained with 0.5% crystal violet.

    • The number of plaques is counted, and the IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[1]

DPPH Radical Scavenging Assay
  • Preparation of DPPH solution: A 0.1 mM solution of DPPH is prepared in methanol.

  • Assay Procedure:

    • Different concentrations of the test compounds are added to the DPPH solution.

    • The reaction mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

    • Ascorbic acid is used as a positive control.

    • The percentage of radical scavenging activity is calculated using the formula: Scavenging activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined as the concentration of the compound that causes 50% inhibition of the DPPH radical.[2]

Measurement of Nitric Oxide (NO) Production in Macrophages
  • Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.

    • The cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

    • The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • A standard curve is generated using sodium nitrite to quantify the amount of NO produced.

Signaling Pathway and Experimental Workflow Diagrams

Anti-inflammatory Signaling Pathway of diCQA Isomers

The anti-inflammatory effects of dicaffeoylquinic acid isomers are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activates ERK ERK TLR4->ERK Activates JNK JNK TLR4->JNK Activates IKK IKK TLR4->IKK Activates diCQA diCQA Isomers diCQA->p38 Inhibits Phosphorylation diCQA->ERK Inhibits Phosphorylation diCQA->JNK Inhibits Phosphorylation diCQA->IKK Inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β, IL-6) p38->Pro_inflammatory_Mediators Induces Production ERK->Pro_inflammatory_Mediators Induces Production JNK->Pro_inflammatory_Mediators Induces Production IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Degrades & Releases NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus Translocates NFκB_nucleus->Pro_inflammatory_Mediators Induces Transcription

Caption: Inhibition of NF-κB and MAPK signaling pathways by diCQA isomers.

Experimental Workflow for Antiviral Activity Screening

The following diagram illustrates the general workflow for screening the antiviral activity of this compound isomers.

antiviral_workflow start Start cell_culture 1. Cell Culture (e.g., HEp-2 cells) start->cell_culture infection 3. Cell Infection with Virus cell_culture->infection virus_prep 2. Virus Propagation (e.g., RSV) virus_prep->infection treatment 4. Treatment with This compound Isomers infection->treatment incubation 5. Incubation treatment->incubation assay 6. Plaque Reduction Assay incubation->assay data_analysis 7. Data Analysis (IC50 Calculation) assay->data_analysis end End data_analysis->end

Caption: Workflow for antiviral screening of this compound isomers.

References

Validating the In Vitro Promise of Macranthoin G: A Comparative Guide to In Vivo Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from promising in vitro results to validated in vivo efficacy is a critical step in the therapeutic pipeline. Macranthoin G, a natural compound isolated from Launaea nudicaulis, has demonstrated notable in vitro antibacterial properties. This guide provides a framework for validating these findings in vivo, comparing its potential with established alternatives, and detailing the experimental protocols necessary for such investigations.

While comprehensive in vivo studies on this compound are not yet widely published, a preliminary report indicates a significant bactericidal efficiency of up to 90% against Staphylococcus aureus in a mouse infection model, with no observed development of resistance. This initial finding underscores the need for rigorous, comparative in vivo validation. This guide outlines proposed experimental workflows and presents data from in vivo studies of alternative antibacterial agents to serve as a benchmark for future research on this compound.

Comparative In Vivo Efficacy of Antibacterial Agents

The following tables summarize the in vivo performance of various antibacterial compounds against common pathogens. This data provides a comparative landscape for evaluating the potential of novel candidates like this compound.

Table 1: In Vivo Efficacy Against Staphylococcus aureus

Compound/DrugAnimal ModelDosing RegimenEfficacy EndpointOutcome
Alpha-mangostin Galleria mellonella larvaeNot specified75% survival of infected larvaeIncreased survival over 120 hours
Gliotoxin Caenorhabditis elegansNot specifiedIncreased survivalSynergistic activity with vancomycin
Vancomycin Mouse respiratory tract infection model4 and 20 mg/kg bid, s.c.Bacteriostatic and bactericidal effectsDose-dependent reduction in bacterial load
Dermaseptin-AC Mouse pneumonia model10 mg/kgReduction in bacterial burdenEfficacy comparable to vancomycin

Table 2: In Vivo Efficacy Against Klebsiella pneumoniae

Compound/Drug CombinationAnimal ModelDosing RegimenEfficacy EndpointOutcome
Meropenem + Colistin Galleria mellonella15 mg/kg + 2.5 mg/kg90% survival rateHigh survival against KPC-2 producers
Meropenem + Amikacin Galleria mellonella15 mg/kg + 15 mg/kg95-100% survival rateHigh survival against metallo-beta-lactamase producers
Antimicrobial Peptide A20L Galleria mellonellaNot specifiedIncreased survivalConfirmed in vivo efficacy
Ceftazidime Caenorhabditis elegans≥16 × MICSubstantial survival benefitEffective at high doses against CRKP

Proposed Experimental Protocols for In Vivo Validation

To rigorously assess the in vivo efficacy of this compound, standardized and well-documented experimental models are essential. Below are detailed protocols for murine and invertebrate models commonly used in antibacterial drug discovery.

Murine Systemic Sepsis Model

This model is a gold standard for evaluating the systemic efficacy of an antimicrobial agent.

  • Animal Model: Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.

  • Inoculum Preparation: Culture the bacterial strain of interest (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) to mid-logarithmic phase in an appropriate broth. Wash and resuspend the bacteria in sterile saline to a predetermined concentration (e.g., 1 x 107 CFU/mL). The final concentration should be confirmed by serial dilution and plating. For some Gram-negative pathogens, resuspension in 5% mucin may be necessary to enhance virulence.

  • Infection: Administer the bacterial inoculum to the mice via intraperitoneal (IP) injection (typically 0.5 mL). The inoculum size should be predetermined to cause mortality in control animals within 24-72 hours.

  • Treatment: Initiate treatment with this compound or a comparator agent (e.g., vancomycin) 1-2 hours post-infection. Administer the treatment intravenously (IV) via the tail vein or subcutaneously (SC). Continue treatment at predetermined intervals for a specified duration (e.g., 3-7 days).

  • Monitoring and Endpoint: Monitor the mice for signs of morbidity and mortality at regular intervals. The primary endpoint is the survival rate over a defined period (e.g., 7 days). A 50% effective dose (ED50) can be calculated.

Galleria mellonella (Wax Moth Larvae) Infection Model

This invertebrate model offers a cost-effective and ethically less complex alternative for preliminary in vivo screening.

  • Animal Model: Final instar G. mellonella larvae of a standardized weight.

  • Inoculum Preparation: Prepare the bacterial suspension as described for the murine model.

  • Infection: Inject a 10 µL suspension of the pathogen into the hemocoel via the last left proleg using a microsyringe.

  • Treatment: Administer this compound or a comparator drug in a 10 µL volume into a different proleg within one hour of infection.

  • Monitoring and Endpoint: Incubate the larvae at 37°C and record survival at 12-hour intervals for up to 3 days. The primary endpoint is the percentage of larval survival.

Visualizing Experimental and Biological Pathways

To facilitate a clearer understanding of the experimental flow and the complex biological interactions, the following diagrams are provided.

Experimental_Workflow_Murine_Sepsis_Model Murine Sepsis Model Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_monitoring Monitoring & Analysis animal_prep Acclimatize Mice (6-8 weeks old) infection Induce Sepsis (Intraperitoneal Injection) animal_prep->infection inoculum_prep Prepare Bacterial Inoculum (e.g., MRSA, 1x10^7 CFU/mL) inoculum_prep->infection treatment Administer Treatment (this compound vs. Control) 1-2h Post-Infection infection->treatment monitoring Monitor Survival & Morbidity (e.g., for 7 days) treatment->monitoring endpoint Determine Endpoint (Survival Rate, ED50) monitoring->endpoint

Caption: Workflow for the murine systemic sepsis model.

Host_Immune_Signaling_KPneumoniae Host Immune Response to K. pneumoniae cluster_innate Innate Immune Cells cluster_signaling Signaling Pathways cluster_response Immune Response KP Klebsiella pneumoniae macrophage Alveolar Macrophage KP->macrophage Phagocytosis tlr TLR4 Activation KP->tlr macrophage->tlr neutrophil Neutrophil clearance Bacterial Clearance neutrophil->clearance nfkb NF-κB Pathway tlr->nfkb il17 IL-17 Signaling nfkb->il17 tnf TNF Signaling nfkb->tnf cytokines Cytokine & Chemokine Production nfkb->cytokines recruitment Neutrophil Recruitment il17->recruitment tnf->cytokines cytokines->recruitment recruitment->neutrophil

Caption: Key signaling pathways in the host immune response to Klebsiella pneumoniae infection.

Bacterial Survival and Resistance Signaling

Understanding the bacterial pathways that this compound might disrupt is crucial for predicting its long-term efficacy. In S. aureus, two-component signaling systems are pivotal for adapting to environmental stress, including the presence of antibiotics.

SAureus_Resistance_Signaling S. aureus Two-Component Signaling in Resistance cluster_tcs Two-Component Systems cluster_response Bacterial Response antibiotic Antibiotic Stress (e.g., Vancomycin) vraRS VraSR antibiotic->vraRS walKR WalKR antibiotic->walKR lytSR LytSR antibiotic->lytSR cell_wall Cell Wall Synthesis & Thickening vraRS->cell_wall walKR->cell_wall virulence Virulence Gene Expression walKR->virulence autolysis Regulation of Autolysis lytSR->autolysis outcome Increased Antibiotic Resistance cell_wall->outcome autolysis->outcome virulence->outcome

Caption: Role of two-component systems in S. aureus antibiotic resistance.

The successful in vivo validation of this compound will depend on well-designed experiments that allow for direct comparison with existing treatments. The protocols and comparative data provided in this guide offer a foundational framework for these critical next steps in the development of what could be a valuable new antibacterial agent.

Comparative Analysis of Macranthoin G and its Synthetic Analogs in Biological Applications: A Field Awaiting Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Despite the recognized therapeutic potential of Macranthoin G, a naturally occurring compound, a significant gap exists in the scientific literature regarding the synthesis and comparative biological evaluation of its synthetic analogs. Extensive searches for direct comparative studies between this compound and its man-made counterparts have yielded no specific results, precluding the creation of a detailed guide with quantitative data, experimental protocols, and signaling pathway analyses as initially intended.

This compound, a member of the diverse family of natural products, has been associated with a range of promising biological activities. Preliminary research indicates its potential as an anti-inflammatory, antibacterial, and antibiofilm agent, suggesting its promise in the development of new therapeutic strategies. However, the advancement of this compound from a promising natural compound to a clinically viable drug candidate is hampered by the absence of structure-activity relationship (SAR) studies. Such studies, which involve the synthesis of various analogs and the systematic evaluation of their biological effects, are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The creation of synthetic analogs allows researchers to explore how modifications to the core structure of a natural product influence its interaction with biological targets. This process is fundamental to drug discovery, enabling the identification of pharmacophores (the essential features for bioactivity) and the mitigation of undesirable properties such as toxicity or poor bioavailability.

Currently, the scientific community has not published research detailing the synthesis of this compound analogs and their subsequent head-to-head comparison with the parent compound. This lack of data prevents a comprehensive analysis of their relative bioactivities and the elucidation of the specific structural features that govern their therapeutic effects.

General Bioactivities of this compound

While a comparative analysis with synthetic analogs is not possible at this time, existing research has shed some light on the inherent biological properties of this compound. It is primarily recognized for its:

  • Anti-inflammatory Properties: Studies suggest that this compound can modulate inflammatory pathways, although the precise mechanisms of action are yet to be fully elucidated.

  • Antibacterial and Antibiofilm Activities: The compound has demonstrated the ability to inhibit the growth of certain bacteria and disrupt the formation of biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously resistant to antibiotics.

The absence of comparative data on synthetic analogs means that a deeper understanding of this compound's mechanism of action and the potential for its therapeutic optimization remains an open area for future research. The synthesis and evaluation of a library of this compound analogs would be a critical next step in unlocking the full therapeutic potential of this promising natural product. Such research would not only provide valuable insights into its structure-activity relationships but also pave the way for the development of novel and more effective therapeutic agents.

A Comparative Guide to the Reproducibility of Macranthoin G Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of published findings is a cornerstone of scientific advancement. This guide provides a comparative analysis of published studies on Macranthoin G, a derivative of chlorogenic acid methyl ester and caffeic acid. We present available quantitative data, detail experimental methodologies, and visualize key signaling pathways to offer a clear overview of the current research landscape and aid in the replication of these studies.

Neuroprotective Effects of this compound

This compound has demonstrated significant neuroprotective properties, primarily investigated in models of oxidative stress-induced neuronal injury. A key study provides quantitative insights into its effects on rat pheochromocytoma (PC12) cells exposed to hydrogen peroxide (H₂O₂).

Quantitative Data Summary
Experimental EndpointModel SystemTreatmentResultReference
Cell Viability H₂O₂-induced PC12 cellsPre-treatment with this compoundEffective increase in cell viability.[1][1]
Mitochondrial Membrane Potential (MMP) H₂O₂-induced PC12 cellsPre-treatment with this compoundStabilization of MMP.[1][1]
Antioxidant Enzyme Activity H₂O₂-induced PC12 cellsPre-treatment with this compoundEnhanced activity of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px).[1][1]
Intracellular Glutathione (GSH) H₂O₂-induced PC12 cellsPre-treatment with this compoundIncreased levels of GSH.[1][1]
Malondialdehyde (MDA) Content H₂O₂-induced PC12 cellsPre-treatment with this compoundDecreased MDA content.[1][1]
Intracellular Reactive Oxygen Species (ROS) H₂O₂-induced PC12 cellsPre-treatment with this compoundDecreased intracellular ROS.[1][1]
Caspase-3 Activation H₂O₂-induced PC12 cellsPre-treatment with this compoundDecreased caspase-3 activation.[1][1]
Apoptosis H₂O₂-induced PC12 cellsPre-treatment with this compoundDecreased cell apoptosis.[1][1]
Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are standardized procedures for the key assays used in the cited neuroprotection studies.

Cell Viability (MTT Assay)

  • Cell Seeding: Plate PC12 cells in 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

  • Treatment: Pre-treat cells with varying concentrations of this compound for a specified period before inducing oxidative stress with H₂O₂.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Treat PC12 cells with this compound and/or H₂O₂ as described for the viability assay.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][4][5][6]

Antioxidant Enzyme Activity Assays (SOD, CAT, GSH-Px)

Standard commercially available kits are typically used to measure the activity of these enzymes from cell lysates according to the manufacturer's instructions.

Signaling Pathway

This compound exerts its neuroprotective effects by modulating key signaling pathways involved in inflammation and cell survival. The primary pathway identified is the NF-κB pathway.

Macranthoin_G_Neuroprotection cluster_stress Oxidative Stress cluster_cell PC12 Cell H2O2 H₂O₂ IKK IKK H2O2->IKK Activates p38_ERK p38/ERK H2O2->p38_ERK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65) IkBa->NFkB Releases Apoptosis Apoptosis NFkB->Apoptosis Promotes p38_ERK->Apoptosis Promotes Macranthoin_G This compound Macranthoin_G->IKK Inhibits Macranthoin_G->p38_ERK Inhibits

Caption: this compound's neuroprotective mechanism against H₂O₂-induced apoptosis in PC12 cells.

Antibacterial and Anti-Biofilm Activity

While less quantitatively detailed in the available literature, this compound has been reported to possess antibacterial and anti-biofilm properties.

Experimental Protocol

Anti-Biofilm Assay (Crystal Violet Staining)

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) in a suitable broth.

  • Biofilm Formation: In a 96-well plate, incubate the bacterial culture with or without this compound to allow for biofilm formation.

  • Washing: After incubation, gently wash the wells with PBS to remove planktonic bacteria.

  • Staining: Stain the adherent biofilms with a 0.1% crystal violet solution.[6][7][8]

  • Solubilization: After washing away excess stain, solubilize the bound crystal violet with a solvent (e.g., 30% acetic acid).

  • Quantification: Measure the absorbance of the solubilized stain to quantify biofilm mass.[6][7][8]

Logical Relationship Diagram

The proposed mechanism for the anti-biofilm activity of this compound involves the downregulation of genes related to quorum sensing, a key process in biofilm formation.

Macranthoin_G_Antibiofilm Macranthoin_G This compound QS_genes Quorum Sensing Genes (e.g., luxS, mrkA, wzm, wbbm) Macranthoin_G->QS_genes Downregulates Biofilm_Formation Biofilm Formation QS_genes->Biofilm_Formation Promotes

References

A Comparative Benchmarking Guide to Macranthoin G and Other Phytochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Macranthoin G against a selection of well-researched phytochemicals: Quercetin, Thymol, and Kaempferol. The following sections present quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to support further research and development.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the selected phytochemicals across various biological activities.

Table 1: Comparative Anticancer Activity (IC50 values in µM)

PhytochemicalCell LineIC50 (µM)
This compound Data Not AvailableData Not Available
QuercetinHL-60 (Leukemia)~7.7
A549 (Lung Cancer)8.65 (24h), 7.96 (48h), 5.14 (72h)
H69 (Lung Cancer)14.2 (24h), 10.57 (48h), 9.18 (72h)
MCF-7 (Breast Cancer)73
MDA-MB-231 (Breast Cancer)85
KaempferolHepG2 (Liver Cancer)30.92
CT26 (Colon Cancer)88.02
B16F1 (Melanoma)70.67
LNCaP (Prostate Cancer)28.8
PC-3 (Prostate Cancer)58.3

Table 2: Comparative Antibacterial Activity (MIC values in µg/mL)

PhytochemicalBacterial StrainMIC (µg/mL)
This compound (as Compound 1) Klebsiella pneumoniae16–128[1]
ThymolStreptococcus iniae128[2]
Salmonella serotypes256
Acinetobacter baumannii125
Klebsiella pneumoniae250
KaempferolData Not AvailableData Not Available

Table 3: Comparative Anti-inflammatory Activity (IC50 values in µg/mL)

PhytochemicalAssayIC50 (µg/mL)
This compound Data Not AvailableData Not Available
QuercetinData Not AvailableData Not Available
KaempferolNitric Oxide (NO) Production in RAW 264.7 cellsData Not Available

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Anticancer Activity: Cell Viability and IC50 Determination

a. Cell Culture: Human cancer cell lines (e.g., HL-60, A549, H69, MCF-7, MDA-MB-231, HepG2, CT26, B16F1, LNCaP, PC-3) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

b. MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Procedure:

    • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the phytochemicals (e.g., Quercetin, Kaempferol) for different time intervals (e.g., 24, 48, 72 hours).

    • After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

    • The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

a. Bacterial Strains: Bacterial strains such as Klebsiella pneumoniae, Streptococcus iniae, Salmonella serotypes, and Acinetobacter baumannii are used.

b. Broth Microdilution Method: This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Procedure:

    • A serial two-fold dilution of the phytochemical (e.g., this compound, Thymol) is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

    • Each well is inoculated with a standardized bacterial suspension.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

    • The MIC is determined as the lowest concentration of the phytochemical at which no visible bacterial growth is observed.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

a. Cell Culture: RAW 264.7 murine macrophage cells are commonly used. They are cultured in DMEM supplemented with FBS and antibiotics.

b. Griess Assay: This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • RAW 264.7 cells are seeded in 96-well plates and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the phytochemicals (e.g., Kaempferol).

    • After incubation, the cell culture supernatant is collected.

    • The supernatant is mixed with Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • The mixture is incubated at room temperature to allow for a colorimetric reaction.

    • The absorbance is measured at approximately 540 nm.

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

    • The IC50 value for the inhibition of NO production is then calculated.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the known or proposed signaling pathways affected by the benchmarked phytochemicals.

This compound: Antibacterial Mechanism

While the precise signaling pathway for this compound's antibacterial activity is not fully elucidated, it is known to downregulate genes associated with biofilm formation and quorum sensing in Klebsiella pneumoniae.

Macranthoin_G_Antibacterial This compound This compound luxS luxS This compound->luxS Downregulates mrkA mrkA This compound->mrkA Downregulates wzm wzm This compound->wzm Downregulates wbbm wbbm This compound->wbbm Downregulates Quorum Sensing Quorum Sensing luxS->Quorum Sensing contributes to Biofilm Formation Biofilm Formation mrkA->Biofilm Formation contributes to wzm->Biofilm Formation contributes to wbbm->Biofilm Formation contributes to Bacterial Virulence Bacterial Virulence Quorum Sensing->Bacterial Virulence leads to Biofilm Formation->Bacterial Virulence leads to Quercetin_Anticancer cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest Quercetin_A Quercetin Bax Bax Quercetin_A->Bax Upregulates Bcl-2 Bcl-2 Quercetin_A->Bcl-2 Downregulates Caspases Caspases Bax->Caspases Activates Bcl-2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Quercetin_C Quercetin p21/p27 p21/p27 Quercetin_C->p21/p27 Upregulates Cyclins/CDKs Cyclins/CDKs p21/p27->Cyclins/CDKs Inhibits Cell Cycle Arrest Cell Cycle Arrest p21/p27->Cell Cycle Arrest Cell Cycle Progression Cell Cycle Progression Cyclins/CDKs->Cell Cycle Progression Promotes Thymol_Antibacterial Thymol Thymol Bacterial Cell Membrane Bacterial Cell Membrane Thymol->Bacterial Cell Membrane Disrupts Membrane Permeability Membrane Permeability Bacterial Cell Membrane->Membrane Permeability Increases Ion Leakage Ion Leakage Membrane Permeability->Ion Leakage Loss of Membrane Potential Loss of Membrane Potential Membrane Permeability->Loss of Membrane Potential Cell Death Cell Death Ion Leakage->Cell Death Loss of Membrane Potential->Cell Death Kaempferol_Antiinflammatory Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) MAPK Pathway MAPK Pathway Inflammatory Stimuli (e.g., LPS)->MAPK Pathway Activates NF-κB Pathway NF-κB Pathway Inflammatory Stimuli (e.g., LPS)->NF-κB Pathway Activates Kaempferol Kaempferol Kaempferol->MAPK Pathway Inhibits Kaempferol->NF-κB Pathway Inhibits Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) Induces NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) Induces Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6)->Inflammation

References

Head-to-Head Comparison: Macranthoin G vs. Quercetin in Antioxidant and Anti-inflammatory Activities

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural compounds with therapeutic potential, Macranthoin G and Quercetin (B1663063) have garnered attention for their biological activities. This guide provides a detailed head-to-head comparison of their antioxidant and anti-inflammatory properties, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of these two compounds.

While extensive research has been conducted on Quercetin, providing a wealth of quantitative data, information on this compound is comparatively limited. This guide presents the available data for both compounds to enable a preliminary comparison.

I. Quantitative Data Presentation

The following tables summarize the available quantitative data for the antioxidant and anti-inflammatory activities of this compound and Quercetin.

Table 1: Antioxidant Activity

CompoundAssayIC50 ValueReference Compound
This compound DPPH Radical Scavenging AssayData not available-
ABTS Radical Scavenging AssayData not available-
Quercetin DPPH Radical Scavenging Assay19.17 µg/mL[1]Ascorbic Acid (IC50: 9.53 µg/mL)[1]
ABTS Radical Scavenging Assay1.89 µg/mL[2]-

Table 2: Anti-inflammatory Activity

CompoundAssayEffectIC50 Value
This compound In vivo (Klebsiella pneumoniae infection model)Reduced IL-1β and IL-6Data not available
In vivo (Klebsiella pneumoniae infection model)Decreased TNF-α immunoreactionData not available
Quercetin LPS-induced Nitric Oxide (NO) Production in RAW 264.7 cellsInhibition of NO production~10 µM
LPS-induced TNF-α production in human PBMCsInhibition of TNF-α production5-50 µM showed significant inhibition[3]
LPS-induced IL-6 production in human neutrophilsInhibition of IL-6 secretion40 µM abrogated LPS-induced secretion[4]

II. Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

A. Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Protocol for Quercetin:

    • Prepare different concentrations of Quercetin (e.g., 10-50 µg/ml) in methanol.

    • Mix the Quercetin solution with a methanolic solution of DPPH (e.g., 1 mM).

    • Incubate the reaction mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • Ascorbic acid is used as a standard reference compound.

    • The percentage of DPPH scavenging is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against the concentration of the compound.[1]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

  • Protocol for Quercetin:

    • Generate the ABTS•+ radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare different concentrations of Quercetin.

    • Add the Quercetin solutions to the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.[2]

B. Anti-inflammatory Activity Assays

1. LPS-induced Nitric Oxide (NO) Production in Macrophages (e.g., RAW 264.7 cells)

  • Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The inhibitory effect of a compound on NO production is measured by quantifying the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Protocol for Quercetin:

    • Culture RAW 264.7 macrophage cells in a suitable medium.

    • Pre-treat the cells with various concentrations of Quercetin for a specific period (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined incubation time (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) after a short incubation.

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

    • The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without the test compound.

III. Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Quercetin

Quercetin is known to modulate several key signaling pathways involved in inflammation and cellular responses. The diagrams below, generated using Graphviz, illustrate the inhibitory effects of Quercetin on the NF-κB and MAPK signaling pathways.

Quercetin_NFkB_Pathway Quercetin's Inhibition of the NF-κB Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes activates transcription Quercetin Quercetin Quercetin->IKK inhibits Quercetin->NFkB inhibits translocation

Caption: Quercetin inhibits the NF-κB signaling pathway.

Quercetin_MAPK_Pathway Quercetin's Inhibition of the MAPK Pathway Stimulus Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., MEKK) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK phosphorylates MAPK MAPK (JNK, p38) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Nucleus Nucleus AP1->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Genes Nucleus->Proinflammatory_Genes activates transcription Quercetin Quercetin Quercetin->MAPKK inhibits Quercetin->MAPK inhibits

Caption: Quercetin inhibits the MAPK signaling pathway.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the antioxidant and anti-inflammatory assays described.

DPPH_Assay_Workflow DPPH Radical Scavenging Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare DPPH Solution D Mix Sample/Standard with DPPH Solution A->D B Prepare Sample Dilutions (this compound or Quercetin) B->D C Prepare Standard Dilutions (e.g., Ascorbic Acid) C->D E Incubate in Dark (30 min) D->E F Measure Absorbance at 517 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for DPPH antioxidant assay.

NO_Assay_Workflow LPS-induced Nitric Oxide Inhibition Assay Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Nitrite Quantification A Seed Macrophages (e.g., RAW 264.7) B Pre-treat with Sample (this compound or Quercetin) A->B C Stimulate with LPS B->C D Incubate (24h) C->D E Collect Supernatant D->E F Add Griess Reagent E->F G Measure Absorbance at 540 nm F->G H Calculate NO Inhibition G->H

References

A Comparative Guide to the Bioactive Properties of Macranthoin G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioassay data for Macranthoin G, a natural compound with demonstrated antibacterial and anti-inflammatory properties. Its performance is evaluated against established antibiotics and anti-inflammatory agents to offer a comprehensive overview for researchers in drug discovery and development.

Executive Summary

This compound, a constituent of Launaea nudicaulis, has emerged as a compound of interest due to its dual action against bacterial pathogens and inflammatory responses. This document synthesizes the available bioassay data for this compound and compares it with standard antibacterial agents, Ciprofloxacin and Meropenem, as well as known anti-inflammatory natural compounds, Curcumin and Quercetin. The guide is intended to provide an objective assessment of this compound's potential in therapeutic applications.

Data Presentation

Antibacterial Activity

The antibacterial efficacy of this compound against Klebsiella pneumoniae is compared with that of Ciprofloxacin and Meropenem. The Minimum Inhibitory Concentration (MIC) is a key metric for this comparison, indicating the lowest concentration of a substance that prevents visible growth of a bacterium.

CompoundOrganismStrainMIC (µg/mL)
This compound Klebsiella pneumoniaeClinical Isolates16 - 128
Ciprofloxacin Klebsiella pneumoniaeATCC 138830.015 - 0.12
Meropenem Klebsiella pneumoniaeATCC 7006030.03 - 0.12

Note: The MIC for this compound is presented as a range as reported in the literature. Specific strains tested were not detailed.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is qualitatively known to reduce pro-inflammatory cytokines IL-1β and IL-6. For a quantitative comparison, this guide includes the half-maximal inhibitory concentration (IC50) values for Curcumin and Quercetin in inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, a common in vitro model for inflammation. Quantitative IC50 data for this compound's anti-inflammatory activity is not currently available in publicly accessible literature.

CompoundCell LineAssayIC50 (µM)
This compound RAW 264.7NO InhibitionData Not Available
Curcumin RAW 264.7NO Inhibition~5.0 - 20.0
Quercetin RAW 264.7NO Inhibition~10.0 - 40.0

Experimental Protocols

Broth Microdilution Method for MIC Determination (as per CLSI guidelines)

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound, Ciprofloxacin, Meropenem) is prepared in a suitable solvent.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Klebsiella pneumoniae) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution: The antimicrobial agent is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound, Curcumin, Quercetin) for a specified period.

  • Stimulation: The cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production of NO. A negative control group without LPS stimulation is also included.

  • Incubation: The plate is incubated for 24-48 hours.

  • Griess Reaction: After incubation, the cell culture supernatant is collected. The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • Measurement: The absorbance is measured at approximately 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β and IL-6

ELISA is a widely used immunological assay to quantify the concentration of cytokines like IL-1β and IL-6 in biological samples.

  • Coating: A 96-well microplate is coated with a capture antibody specific for the target cytokine (IL-1β or IL-6) and incubated overnight.

  • Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.

  • Sample Incubation: Cell culture supernatants from cells treated with the test compound and stimulated with an inflammatory agent are added to the wells, along with a standard curve of known cytokine concentrations. The plate is incubated to allow the cytokine to bind to the capture antibody.

  • Detection Antibody: After washing, a biotinylated detection antibody specific for a different epitope on the target cytokine is added.

  • Enzyme Conjugate: Following another wash step, an enzyme-conjugated avidin (B1170675) or streptavidin (e.g., horseradish peroxidase - HRP) is added, which binds to the biotin (B1667282) on the detection antibody.

  • Substrate Addition: After a final wash, a substrate for the enzyme is added, leading to a color change.

  • Measurement: The reaction is stopped, and the absorbance is read at a specific wavelength. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

Mandatory Visualization

Signaling Pathway for Anti-inflammatory Action

The reduction of IL-1β and IL-6 by this compound suggests its potential involvement in modulating key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of pro-inflammatory cytokines.

G Potential Anti-inflammatory Signaling Pathway of this compound cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway (p38, JNK, ERK) TAK1->MAPK_pathway IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_expression Gene Expression NFkB->Gene_expression Induces Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) Gene_expression->Cytokines Leads to production of Macranthoin_G This compound Macranthoin_G->IKK_complex Inhibits Macranthoin_G->MAPK_pathway Inhibits AP1 AP-1 MAPK_pathway->AP1 Activates AP1->Nucleus Translocates to AP1->Gene_expression Induces

Caption: Potential mechanism of this compound's anti-inflammatory action.

Experimental Workflow for Bioactivity Screening

The general workflow for screening the antibacterial and anti-inflammatory properties of a novel compound like this compound is a multi-step process.

G General Workflow for Bioactivity Screening Start Start: Compound Isolation (e.g., this compound from Launaea nudicaulis) Antibacterial_Screening Antibacterial Screening Start->Antibacterial_Screening Anti_inflammatory_Screening Anti-inflammatory Screening Start->Anti_inflammatory_Screening MIC_Determination MIC Determination (Broth Microdilution) Antibacterial_Screening->MIC_Determination Data_Analysis Data Analysis and Comparison MIC_Determination->Data_Analysis NO_Assay Nitric Oxide Inhibition Assay (Griess Assay) Anti_inflammatory_Screening->NO_Assay Cytokine_Assay Cytokine Inhibition Assay (ELISA for IL-1β, IL-6) Anti_inflammatory_Screening->Cytokine_Assay NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Conclusion Conclusion and Further Studies Data_Analysis->Conclusion

Caption: A streamlined workflow for evaluating bioactive compounds.

Safety Operating Guide

Essential Guide to the Safe Disposal of Macranthoin G

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel compounds like Macranthoin G is a critical component of laboratory safety and regulatory compliance. As this compound is a research compound, it is imperative to treat it as potentially hazardous, adhering to stringent disposal protocols to mitigate risks to personnel and the environment. This guide provides a procedural, step-by-step framework for the safe disposal of this compound.

Immediate Safety Protocols

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory PPE for handling chemical compounds of unknown toxicity should include:

  • Safety Goggles: To protect eyes from potential splashes.[1]

  • Laboratory Coat: A flame-resistant coat to protect skin and clothing.[1][2]

  • Nitrile Gloves: To prevent dermal contact.[1]

  • Closed-toe Shoes: To protect feet from spills.[1]

All handling of this compound, especially during waste consolidation, should be conducted within a properly functioning fume hood to prevent inhalation of any dust or vapors.[1][2]

Step-by-Step Disposal Procedure for this compound

This protocol outlines the approved procedure for the disposal of this compound waste. It is crucial to follow your institution's specific Environmental Health and Safety (EHS) guidelines, as they may have additional requirements.

Step 1: Waste Identification and Segregation

  • Do Not Mix Wastes: Never combine this compound waste with other chemical waste streams unless their compatibility is definitively known.[3] Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases or fire.[3]

  • Segregate Waste Types: Keep solid waste (e.g., contaminated filter paper, gloves) separate from liquid waste (e.g., solutions containing this compound).

Step 2: Waste Collection and Containment

  • Use Designated Containers: Collect this compound waste in a dedicated, chemically compatible container.[3][4] The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.[3][4]

  • Container Labeling: All waste containers must be clearly labeled.[4][5] The label should include:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "this compound Waste". Avoid using abbreviations or chemical formulas.[3]

    • The specific hazards of the waste. If the hazards are not fully known, state "Hazards Not Fully Known".[3]

    • The principal investigator's name and laboratory location.[3]

    • The date when waste was first added to the container (accumulation start date).[3]

  • Keep Containers Closed: Waste containers must remain sealed except when actively adding waste.[4][5]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container, such as a plastic tub, to contain any potential leaks or spills.[3][4]

Step 3: Storage of Waste

  • Store at or Near the Point of Generation: Waste must be stored in the laboratory where it was generated, in a designated Satellite Accumulation Area (SAA).[6]

  • Volume Limits: Be aware of the maximum volume of hazardous waste allowed in your laboratory's SAA, which is typically around 25 gallons, though this can vary by institution.[6]

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full, or before it reaches the regulatory time limit for storage in an SAA, contact your institution's Environmental Health and Safety (EHS) office to request a waste pickup.[4]

  • Provide Documentation: Be prepared to provide the EHS office with all available information about this compound.[3] Since a specific Safety Data Sheet (SDS) may not be available, any known chemical properties or potential hazards should be communicated.

Prohibited Disposal Methods

Under no circumstances should this compound or its containers be disposed of via the following methods:

  • Drain Disposal: Do not pour liquid this compound waste down the sink.[1][4][7] The majority of laboratory chemicals are classified as hazardous waste and are prohibited from entering the sanitary sewer system.[7]

  • Trash Disposal: Do not discard solid this compound waste in the regular trash.[4][5]

  • Evaporation: Intentionally evaporating chemical waste in a fume hood is not a permissible disposal method.[2][5]

Quantitative Data Summary

As this compound is a novel research compound, specific quantitative data regarding its physical and chemical properties may not be readily available. Always refer to the supplier's Safety Data Sheet (SDS) for the most accurate information. The table below provides a template for the type of data that would be relevant for disposal considerations.

PropertyValueCitation/Source
Melting Point Data not available; consult supplier's SDS.[3]
Storage Temperature Data not available; consult supplier's SDS.[3]
Hazard Class Data not available; treat as potentially hazardous.[3]
LD50 (Oral, Rat) Data not available.
Solubility Data not available.
Chemical Stability Data not available.

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

Macranthoin_G_Disposal_Workflow cluster_0 1. Preparation cluster_1 2. Collection & Containment cluster_2 3. Storage & Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe segregate Segregate Solid and Liquid Waste ppe->segregate liquid_container Collect Liquid Waste in Designated Labeled Container segregate->liquid_container solid_container Collect Solid Waste in Designated Labeled Container segregate->solid_container secondary Place in Secondary Containment liquid_container->secondary solid_container->secondary store Store in Laboratory's Satellite Accumulation Area (SAA) secondary->store request Request Waste Pickup from EHS store->request end End: EHS Collects Waste request->end

Caption: Workflow for the safe disposal of this compound.

Prohibited_Actions cluster_prohibited Prohibited Disposal Methods drain Sink/Drain Disposal trash Regular Trash Disposal evaporation Evaporation in Fume Hood macranthoin This compound Waste macranthoin->drain DO NOT macranthoin->trash DO NOT macranthoin->evaporation DO NOT

Caption: Prohibited disposal methods for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Macranthoin G

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Macranthoin G, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these procedural, step-by-step instructions is critical for minimizing risk and ensuring the integrity of your research.

Hazard Identification and Personal Protective Equipment

This compound is a substance that requires careful handling due to its potential health effects. Based on safety data sheets for chemically related compounds like Penicillin G, exposure can lead to skin and eye irritation, as well as allergic reactions upon skin contact or inhalation.[1][2] Therefore, a comprehensive PPE strategy is essential.

Table 1: Personal Protective Equipment (PPE) for this compound

PPE CategoryTypeStandardPurpose
Hand Protection Nitrile rubber glovesEN 16523-1 or equivalentTo prevent skin contact. Gloves must be inspected prior to use and disposed of after use.
Eye Protection Safety glasses with side-shields or gogglesNIOSH (US) or EN 166 (EU) approvedTo protect eyes from dust and splashes.
Respiratory Protection Air-purifying respirator (if dust is generated)NIOSH (US) or EN 149 (EU) approvedTo prevent inhalation of dust particles. Necessary in case of inadequate ventilation.[1]
Body Protection Laboratory coat or protective clothingN/ATo prevent contamination of personal clothing.[1]

Procedural Workflow for Handling this compound

A systematic approach to handling this compound, from preparation to disposal, is crucial for maintaining a safe laboratory environment. The following workflow diagram outlines the key steps and associated safety measures.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal prep_start Don Appropriate PPE weighing Weigh this compound in a Ventilated Enclosure prep_start->weighing dissolving Dissolve in Appropriate Solvent weighing->dissolving experiment Perform Experimental Procedures dissolving->experiment spill_check Monitor for Spills experiment->spill_check decontamination Decontaminate Work Surfaces experiment->decontamination spill_check->experiment No Spill spill_cleanup Follow Spill Cleanup Protocol spill_check->spill_cleanup Spill Occurs waste_disposal Dispose of Waste in Accordance with Regulations decontamination->waste_disposal ppe_removal Doff PPE Correctly waste_disposal->ppe_removal hand_wash Wash Hands Thoroughly ppe_removal->hand_wash

Caption: Procedural workflow for the safe handling of this compound.

Spill Management and Disposal Plan

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Containment: For dry spills, avoid generating dust. Gently cover the spill with an absorbent material. For liquid spills, use an appropriate absorbent.

  • Cleanup: Wearing appropriate PPE, carefully collect the spilled material and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

Disposal:

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal. Ensure waste containers are properly labeled and stored in a designated area.

First Aid Measures

In case of accidental exposure, immediate first aid is critical.

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[1]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention.[1]

Logical Relationship of PPE Selection

The selection of appropriate PPE is directly related to the potential hazards associated with handling this compound. The following diagram illustrates this relationship.

cluster_hazard Potential Hazards cluster_ppe Required Personal Protective Equipment skin_irritation Skin Irritation / Allergic Reaction gloves Nitrile Gloves skin_irritation->gloves lab_coat Lab Coat skin_irritation->lab_coat eye_irritation Eye Irritation goggles Safety Goggles eye_irritation->goggles inhalation Inhalation of Dust respirator Respirator inhalation->respirator

Caption: Relationship between hazards and required PPE.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.